1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Description
Properties
IUPAC Name |
tert-butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-5-24-14(22)10-13(21)15-11-8-6-7-9-12(11)20(16(15)19)17(23)25-18(2,3)4/h6-9H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFOYJNIBQACFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650691 | |
| Record name | tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180922-72-9 | |
| Record name | tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Functionalization of the indole scaffold at specific positions is a critical strategy in drug discovery for modulating biological activity, solubility, and metabolic stability. This technical guide provides an in-depth, scientifically grounded protocol for the multi-step synthesis and rigorous characterization of a key intermediate, 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole . This molecule is strategically designed with an N-Boc protecting group for stability and reaction control, a C2-chloro substituent as a versatile handle for cross-coupling reactions, and a C3-β-ketoester side chain, a classic precursor for a variety of heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals, offering not just a methodology, but the underlying chemical rationale for each procedural step, ensuring both reproducibility and a deeper understanding of the molecular transformations involved.
Strategic Rationale and Synthetic Overview
The synthesis of the title compound is predicated on a logical, three-step sequence starting from commercially available 1-Boc-indole. The strategy is designed to sequentially install the required functionalities at the C2 and C3 positions of the indole ring.
-
Step 1: N-Boc Protection: The indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial initial step for two primary reasons: (i) It prevents unwanted side reactions at the nitrogen, which is nucleophilic and acidic. (ii) The electron-withdrawing nature of the Boc group can influence the regioselectivity of subsequent electrophilic substitution reactions.
-
Step 2: Regioselective C2-Chlorination: The C2 position of the indole ring is selectively chlorinated. While the C3 position is typically the most nucleophilic site in indoles for electrophilic attack, the presence of the N-Boc group and specific choice of chlorinating agent can direct substitution to the C2 position. A Vilsmeier-Haack type reaction is a powerful method for the formylation of electron-rich heterocycles and can be adapted for this purpose, as the intermediate Vilsmeier reagent is a key electrophile.[1][2][3]
-
Step 3: C3-Acylation: The final step involves the introduction of the 2-ethoxycarbonyl-acetyl group at the C3 position. This is achieved via a Friedel-Crafts-type acylation reaction on the 1-Boc-2-chloroindole intermediate. The choice of acylating agent and catalyst is critical for achieving high yield and purity.
The overall synthetic pathway is illustrated below.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Each step includes in-process checks and expected outcomes to ensure the integrity of the subsequent transformation.
Protocol 2.1: Synthesis of 1-Boc-2-chloroindole
The chlorination of N-protected indoles can be achieved using various reagents. The Vilsmeier-Haack reaction offers a reliable method for introducing a formyl group at the C3 position, which proceeds through a C3-iminium salt intermediate.[4] Under specific conditions, this reaction can also facilitate chlorination. The reaction of an N-protected indole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent, which attacks the indole ring.[1]
Materials:
-
1-Boc-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-Boc-indole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1-Boc-2-chloroindole as a solid.
Protocol 2.2: Synthesis of this compound
This step involves the Friedel-Crafts acylation of the C3 position of the 1-Boc-2-chloroindole intermediate. A Lewis acid catalyst is employed to activate the acylating agent, ethyl malonyl chloride.
Materials:
-
1-Boc-2-chloroindole (from step 2.1)
-
Ethyl malonyl chloride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve ethyl malonyl chloride (1.2 eq) in anhydrous DCM and add this solution dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 1-Boc-2-chloroindole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and quench the reaction by the slow, careful addition of 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the title compound, This compound .
Caption: General workflow for the C3-acylation step.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized This compound . The expected data from standard spectroscopic techniques are detailed below.
Spectroscopic Data Summary
The following table summarizes the anticipated spectroscopic data for the title compound.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons (H4-H7) | δ 7.2 - 8.2 ppm |
| Methylene Protons (-CH₂-) | δ 4.3 - 4.5 ppm (s) | |
| Ethyl Ester (-OCH₂CH₃) | δ 4.1 - 4.3 ppm (q) | |
| Ethyl Ester (-OCH₂CH₃) | δ 1.2 - 1.4 ppm (t) | |
| Boc Group (-C(CH₃)₃) | δ 1.6 - 1.8 ppm (s) | |
| ¹³C NMR | Carbonyl (Ketone) | δ 190 - 195 ppm |
| Carbonyl (Ester) | δ 165 - 170 ppm | |
| Carbonyl (Boc) | δ 148 - 152 ppm | |
| Aromatic Carbons | δ 115 - 140 ppm | |
| C2-Cl | δ 125 - 130 ppm | |
| Methylene Carbon (-CH₂-) | δ 45 - 50 ppm | |
| Ethyl Ester (-OCH₂-) | δ 60 - 65 ppm | |
| Boc (-C(CH₃)₃) | δ 84 - 88 ppm (quaternary) | |
| Boc (-C(CH₃)₃) | δ 27 - 29 ppm (methyls) | |
| Ethyl Ester (-CH₃) | δ 13 - 15 ppm | |
| IR (cm⁻¹) | C=O Stretch (Boc) | ~1730 cm⁻¹ |
| C=O Stretch (Ketone) | ~1680 cm⁻¹ | |
| C=O Stretch (Ester) | ~1740 cm⁻¹ | |
| C-Cl Stretch | ~750 cm⁻¹ | |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | |
| MS (ESI) | [M+H]⁺ | Calculated for C₁₉H₂₁ClNO₅⁺ |
| [M+Na]⁺ | Calculated for C₁₉H₂₀ClNNaO₅⁺ |
Rationale of Spectroscopic Assignments
-
¹H NMR: The aromatic region will display a complex pattern corresponding to the four protons on the benzene portion of the indole ring. A sharp singlet for the methylene protons between the two carbonyl groups is a key diagnostic signal. The ethyl group of the ester will present as a classic quartet and triplet, while the nine equivalent protons of the Boc group will appear as a prominent singlet in the aliphatic region.
-
¹³C NMR: The presence of three distinct carbonyl signals (ketone, ester, and Boc) is a definitive feature in the downfield region of the spectrum. The signal for the carbon atom bearing the chlorine (C2) will be in the aromatic region.[5] The quaternary carbon of the Boc group will appear around 85 ppm, with the corresponding methyl carbons appearing around 28 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong carbonyl absorption bands. The distinct frequencies for the ester, ketone, and Boc carbamate groups can often be resolved, providing clear evidence for all three functionalities. The C-Cl stretch is typically weaker and appears in the fingerprint region.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the [M+H]⁺ and other adducts due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7]
Conclusion and Future Applications
This guide outlines a robust and reproducible pathway for the synthesis of This compound , a highly functionalized and valuable intermediate for chemical synthesis. The strategic placement of the Boc protecting group, the C2-chloro atom, and the C3-β-ketoester moiety opens a gateway to a multitude of subsequent chemical transformations. The C2-chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents. The β-ketoester at C3 is a classic precursor for synthesizing a wide range of heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, by condensation with appropriate binucleophiles. The detailed characterization data provided herein serves as a benchmark for researchers to verify the successful synthesis and purity of this versatile building block, enabling its confident application in complex drug discovery programs.
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Al-Masoudi, W. A., et al. (2020). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Systematic Reviews in Pharmacy, 11(11), 1606-1615. [Link]
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A Guide to the Spectroscopic Characterization of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole: A Predictive Analysis
This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, and MS) for the novel compound, 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole. In the absence of directly published experimental spectra for this specific molecule, this paper leverages established principles of organic spectroscopy and extensive data from analogous substituted indole derivatives to offer a robust and scientifically grounded interpretation. This guide is intended for researchers, scientists, and professionals in drug development who are working with complex heterocyclic compounds and require a thorough understanding of their structural characterization.
Introduction: The Structural Significance of a Multifunctional Indole
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] The subject of this guide, this compound, presents a synthetically versatile intermediate. The strategic placement of a Boc protecting group on the indole nitrogen, a chlorine atom at the 2-position, and a β-ketoester at the 3-position offers multiple avenues for further chemical modification. Accurate spectroscopic characterization is paramount to confirming the successful synthesis of this molecule and to understanding its chemical behavior.
This guide will deconstruct the predicted spectroscopic signature of this molecule across three key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will not only present the predicted data but also delve into the rationale behind the predictions, grounded in fundamental spectroscopic principles and comparative data from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton and Substituent Placement
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[3][4][5][6] For a molecule as complex as this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Considerations
A standard approach would involve dissolving the sample in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for many organic molecules.[7] Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[6]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is a composite of signals arising from the indole core, the Boc protecting group, and the ethoxycarbonyl-acetyl side chain. The chemical shifts are influenced by the electronic effects of the various substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Indole Aromatic Protons (4H) | 7.2 - 8.0 | Multiplets | The aromatic protons on the indole ring will appear in the downfield region, with their specific shifts and coupling patterns determined by the electronic influence of the chloro and acetyl substituents. |
| Methylene Protons (-CH₂-) | ~4.0 | Singlet | The methylene protons flanked by two carbonyl groups are expected to be deshielded and appear as a singlet. |
| Ethyl Ester Methylene (-OCH₂CH₃) | ~4.2 | Quartet | These protons are adjacent to an oxygen atom and a methyl group, leading to a downfield shift and a quartet splitting pattern. |
| Ethyl Ester Methyl (-OCH₂CH₃) | ~1.3 | Triplet | The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene group. |
| Boc Methyl Protons (-C(CH₃)₃) | ~1.6 | Singlet | The nine equivalent protons of the tert-butyl group will give rise to a strong singlet in the upfield region. |
Causality in Proton Chemical Shifts: The electron-withdrawing nature of the carbonyl groups and the chlorine atom will generally lead to a downfield shift for the indole protons compared to unsubstituted indole. The Boc group, being electron-withdrawing, will also influence the electronic environment of the indole ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbons (C=O) | 190-200 (ketone), 165-175 (ester & Boc) | Carbonyl carbons are highly deshielded and appear significantly downfield. Ketones are typically more downfield than esters and carbamates. |
| Indole Aromatic Carbons | 110 - 140 | The eight carbons of the indole ring will resonate in this region, with their specific shifts influenced by the substituents. |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~85 | The quaternary carbon of the Boc group is shielded compared to the aromatic carbons. |
| Methylene Carbon (-CH₂-) | ~50 | The methylene carbon between the two carbonyls will be in this region. |
| Ethyl Ester Methylene (-OCH₂CH₃) | ~62 | The carbon attached to the ester oxygen is deshielded. |
| Boc Methyl Carbons (-C(CH₃)₃) | ~28 | The methyl carbons of the Boc group are in the aliphatic region. |
| Ethyl Ester Methyl (-OCH₂CH₃) | ~14 | The terminal methyl carbon of the ethyl group will be one of the most upfield signals. |
Expert Insight: For unambiguous assignment of the aromatic signals in both ¹H and ¹³C NMR, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.[3][8] COSY would reveal proton-proton coupling networks, while HSQC would correlate protons to their directly attached carbons.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[9][10][11][12] The IR spectrum of this compound is expected to be dominated by strong absorptions from its multiple carbonyl groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~1750 | C=O (Ester) | Stretch | Strong, Sharp |
| ~1725 | C=O (Boc) | Stretch | Strong, Sharp |
| ~1680 | C=O (Ketone) | Stretch | Strong, Sharp |
| ~1600, ~1470 | C=C (Aromatic) | Stretch | Medium |
| ~1370, ~1390 | C-H (Boc) | Bend (doublet) | Medium |
| ~1250 - 1050 | C-O (Ester) | Stretch | Strong |
| ~750 | C-Cl | Stretch | Medium to Weak |
Trustworthiness of Protocol: To obtain a high-quality IR spectrum, the sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. An Attenuated Total Reflectance (ATR) accessory would also provide excellent results with minimal sample preparation.
Causality in Carbonyl Frequencies: The presence of three distinct carbonyl groups will likely result in a broad or overlapping set of strong peaks in the 1680-1750 cm⁻¹ region.[13] The precise positions can be influenced by conjugation and the electronic environment. The ketone carbonyl, being part of a β-dicarbonyl system, may exhibit a lower frequency than a simple aliphatic ketone.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.[14][15][16] For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight of C₁₉H₂₀ClNO₄ is 365.11 g/mol . In ESI-MS, this would likely be observed as the protonated molecule [M+H]⁺ at m/z 366.1 or the sodium adduct [M+Na]⁺ at m/z 388.1. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the M⁺ peak.
-
Major Fragmentation Pathways:
-
Loss of the Boc Group: A very common fragmentation for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). This would result in significant fragments at m/z 309 and m/z 265, respectively.
-
Cleavage of the Ethoxycarbonyl Group: Loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da) are also likely fragmentation pathways.
-
Fragmentation of the Indole Ring: Indole derivatives can undergo characteristic fragmentation of the heterocyclic ring.[14][15][17][18][19]
-
Visualization of the Analytical Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of the target indole derivative.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and mass spectrometry and drawing parallels with known indole derivatives, we have constructed a detailed and scientifically reasoned expectation of the key spectral features of this molecule. This predictive framework serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, enabling them to anticipate, interpret, and validate their experimental findings with a higher degree of confidence. The true utility of this guide lies not just in the predicted data, but in the elucidation of the causal relationships between the molecular structure and its spectroscopic output, an essential skill for any researcher in the chemical sciences.
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Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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Chemical properties of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
This guide provides a detailed exploration of the chemical properties, reactivity, and synthetic utility of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural analysis with established reactivity principles to offer a predictive framework for utilizing this versatile synthetic intermediate.
Introduction: A Multifunctional Scaffold for Chemical Innovation
This compound is a highly functionalized indole derivative poised for complex molecule synthesis. Its structure incorporates three distinct and orthogonally reactive centers: an N-Boc protected indole nitrogen, a C2-chlorine atom, and a C3-β-keto ester side chain. This strategic arrangement of functional groups makes it an exceptionally valuable building block for creating diverse libraries of indole-based compounds, a scaffold prevalent in numerous pharmaceutical agents[1][2].
The tert-butoxycarbonyl (Boc) group provides robust protection for the indole nitrogen, preventing N-alkylation or deprotonation while electronically modifying the indole ring. The C2-chloro atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of aryl, alkyl, or heteroaryl substituents. Finally, the β-keto ester at the C3 position is a classic platform for a wide array of transformations, including enolate chemistry, heterocycle synthesis, and functional group interconversions.
This guide will dissect the reactivity of each of these centers, providing a comprehensive overview of the molecule's synthetic potential.
Plausible Synthetic Pathway
While this specific molecule is often a custom-synthesized intermediate, a logical synthetic approach can be devised from commercially available precursors. The following workflow represents a plausible and efficient route to its synthesis.
Caption: Plausible synthetic route to the target compound.
Experimental Protocol: Proposed Synthesis
-
N-Boc Protection: To a solution of indole in a suitable aprotic solvent (e.g., THF, DCM), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Work-up involves removal of the solvent and purification by chromatography to yield 1-Boc-indole. The Boc group is crucial for directing subsequent reactions and preventing side reactions at the nitrogen[3].
-
C2-Chlorination: Dissolve 1-Boc-indole in an appropriate solvent such as acetonitrile or DMF. Add N-chlorosuccinimide (NCS) portion-wise at 0 °C. The reaction is typically rapid. The N-Boc group deactivates the C3 position slightly towards electrophilic attack, facilitating selective halogenation at C2. Purification via column chromatography provides 1-Boc-2-chloroindole.
-
C3-Acylation: In a flask under an inert atmosphere, combine 1-Boc-2-chloroindole and a Lewis acid catalyst (e.g., AlCl₃) in a chlorinated solvent like dichloromethane at reduced temperature. Add ethyl malonyl chloride dropwise. This Friedel-Crafts acylation proceeds at the C3 position, the most nucleophilic carbon on the N-protected indole ring, to furnish the final product[2][4].
Spectroscopic Profile (Predicted)
The structural features of the molecule give rise to a predictable spectroscopic signature.
Table 1: Predicted Spectroscopic Data
| Technique | Key Predicted Signals |
| ¹H NMR | ~8.0-8.2 ppm (d, 1H): H4 proton, deshielded by the C3-acyl group. ~7.3-7.6 ppm (m, 3H): Remaining aromatic protons (H5, H6, H7). ~4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃). ~4.0 ppm (s, 2H): Methylene protons alpha to the ketone (-COCH₂CO-). ~1.7 ppm (s, 9H): t-Butyl protons of the Boc group. ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃). |
| ¹³C NMR | ~190-195 ppm: Ketone carbonyl. ~168-172 ppm: Ester carbonyl. ~149-152 ppm: Boc carbamate carbonyl. ~135-140 ppm: Indole quaternary carbons (C7a). ~120-130 ppm: Indole aromatic CH carbons and C2-Cl. ~85 ppm: Quaternary carbon of the Boc group. ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂). ~45 ppm: Methylene carbon of the acetyl group (-COCH₂). ~28 ppm: Methyl carbons of the Boc group. ~14 ppm: Methyl carbon of the ethyl ester (-CH₃). |
| IR Spectroscopy | ~1740 cm⁻¹: C=O stretch (Ester). ~1725 cm⁻¹: C=O stretch (Boc carbamate). ~1680 cm⁻¹: C=O stretch (Ketone, conjugated). ~1250-1150 cm⁻¹: C-O stretch. ~750 cm⁻¹: C-Cl stretch. |
| Mass Spec (ESI) | Expected [M+H]⁺: ~380.1 g/mol for C₁₉H₂₀ClNO₄. Key Fragments: Loss of t-butyl (-57), loss of Boc group (-100), loss of ethoxy group (-45). |
Note: NMR shifts are estimates in CDCl₃ relative to TMS. IR frequencies are approximate.
Chemical Reactivity and Synthetic Applications
The true value of this intermediate lies in the selective manipulation of its functional groups.
Caption: Key reactive sites and potential transformations.
Reactions at the N-Boc Group: The Gateway to N-Functionalization
The Boc group is a stable protector but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane.
-
Protocol: Boc Deprotection
-
Dissolve the substrate in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Neutralize with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent.
-
The resulting free N-H indole can then be used in subsequent N-alkylation, N-arylation, or other derivatization reactions. This deprotection step is fundamental for accessing a wide range of N-substituted indole pharmacophores[3].
-
Reactions at the C2-Chloro Position: A Linchpin for Complexity
The C2-chloro substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery[5].
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) can introduce a wide variety of aryl or vinyl groups at the C2 position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the C2-chloroindole with primary or secondary amines, providing access to 2-aminoindole derivatives.
-
Sonogashira Coupling: The introduction of terminal alkynes is possible via palladium-copper catalysis, leading to 2-alkynylindoles, which are themselves versatile intermediates.
The electron-withdrawing nature of the C3-acyl group can enhance the reactivity of the C2 position towards these oxidative addition steps in the catalytic cycles.
Reactions of the C3-Acyl Side Chain: The Hub of Reactivity
The β-keto ester moiety is arguably the most versatile functional group on the scaffold.
-
Enolate Chemistry: The methylene protons between the two carbonyls are acidic (pKa ≈ 11 in DMSO). Treatment with a suitable base (e.g., sodium ethoxide, sodium hydride) generates a nucleophilic enolate. This enolate can be reacted with a wide range of electrophiles:
-
Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group at the α-position.
-
Acylation: Reaction with acyl chlorides (RCOCl) or anhydrides adds another acyl group.
-
-
Heterocycle Formation: The 1,3-dicarbonyl arrangement is a classic precursor for forming five- and six-membered heterocycles. For instance, condensation with hydrazine or substituted hydrazines will yield pyrazole derivatives. Reaction with hydroxylamine can form isoxazoles, and amidines can lead to pyrimidines. This pathway is a powerful strategy for scaffold hopping and generating novel core structures.
-
Reduction and Decarboxylation: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). Under specific conditions, such as those used in the Krapcho decarboxylation, the ethoxycarbonyl group can be removed to yield a simpler 3-acetylindole derivative.
Significance in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of drugs ranging from anti-inflammatory agents like Indomethacin to anti-cancer drugs and serotonin receptor agonists[1][6]. The subject of this guide, this compound, serves as an advanced intermediate that allows for systematic and diverse modifications around this core.
The ability to independently modify three key positions enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example:
-
A library can be generated by keeping the N1 and C3 positions constant while varying the C2 substituent via cross-coupling.
-
Another library can be built by modifying the C3-side chain through enolate chemistry on a fixed C2-aryl derivative.
-
A third dimension of diversity can be introduced by deprotecting the Boc group and functionalizing the indole nitrogen.
This systematic approach is invaluable in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties (ADME). The presence of the chloro-substituent is particularly relevant, as halogen atoms are known to modulate drug-receptor interactions and improve metabolic stability[5].
Conclusion
This compound is not merely a single molecule but a sophisticated platform for chemical synthesis. Its strategic combination of a protected nitrogen, a halogenated coupling site, and a versatile dicarbonyl unit provides chemists with a powerful tool for the efficient construction of complex, drug-like molecules. A thorough understanding of its component reactivity, as outlined in this guide, is key to unlocking its full potential in the fields of organic synthesis and medicinal chemistry.
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Mechanism of Formation for 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole: A Mechanistic and Synthetic Exploration
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the formation mechanism for 1-Boc-2-chloro-3-(2-ethoxycarbonyl-acetyl)-indole, a functionalized indole derivative of significant interest as a versatile intermediate in pharmaceutical synthesis. We will dissect the reaction pathway, moving beyond a simple procedural outline to explore the underlying principles of electrophilic substitution on the protected indole core. The narrative emphasizes the causality behind experimental choices, focusing on the synergistic roles of the Vilsmeier-Haack type reagents which facilitate a concurrent C3-acylation and C2-chlorination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of advanced indole functionalization strategies.
Introduction: The Strategic Importance of Functionalized Indoles
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its electron-rich nature makes it amenable to electrophilic substitution, typically at the C3 position, which possesses the highest electron density.[2][3] However, the selective functionalization at multiple positions, particularly the C2 and C3 atoms, presents a significant synthetic challenge that, if overcome, unlocks access to complex molecular architectures.
1.1. The Target Molecule: A Multifunctional Synthetic Building Block
The subject of this guide, this compound, is a prime example of a strategically functionalized intermediate. Its key structural features include:
-
1-Boc Group: The tert-butyloxycarbonyl protecting group on the indole nitrogen serves a dual purpose. It prevents unwanted N-acylation and modulates the electronic properties of the indole ring, ensuring predictable reactivity at the carbon framework.[4]
-
C3-Acyl Group: The (2-ethoxycarbonyl-acetyl) moiety is a β-keto ester, a versatile handle for a wide array of subsequent transformations, including the synthesis of more complex heterocyclic systems. The acylation of indoles at the C3 position is a well-established transformation.[5][6]
-
C2-Chloro Substituent: The chlorine atom at the C2 position is particularly valuable. It provides a site for further modification via cross-coupling reactions or nucleophilic substitution, dramatically increasing the synthetic utility of the indole core. The simultaneous introduction of substituents at C2 and C3 in a single step is an efficient, though mechanistically complex, process.[7]
This guide will elucidate the most plausible mechanism for the one-pot synthesis of this molecule, which leverages principles of both the Vilsmeier-Haack reaction and Friedel-Crafts acylation.
Proposed Synthetic Pathway: A Vilsmeier-Haack Analogue Approach
The formation of the target compound is best rationalized through a reaction pathway analogous to the Vilsmeier-Haack reaction. While the classic Vilsmeier-Haack reaction employs phosphorus oxychloride (POCl₃) and a formamide (like DMF) to achieve formylation[8][9], a similar principle can be applied using a substituted amide to deliver a more complex acyl group.
In this case, the reaction likely proceeds by treating 1-Boc-indole with POCl₃ and a suitable precursor for the (2-ethoxycarbonyl-acetyl) group, such as N,N-dimethyl-2-ethoxycarbonyl-acetamide. This combination generates a potent electrophilic species in situ, which then reacts with the indole core to yield the final product.
Figure 1: Proposed overall synthetic transformation.
Detailed Mechanistic Elucidation
The reaction unfolds through a coordinated sequence of electrophile generation, nucleophilic attack by the indole, chlorination, and rearomatization.
3.1. Step 1: Formation of the Vilsmeier-type Electrophile
The reaction initiates with the activation of the N,N-dimethyl-2-ethoxycarbonyl-acetamide by phosphorus oxychloride. The lone pair of electrons on the amide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive chloroiminium ion, which serves as the key electrophile for the acylation. This is directly analogous to the formation of the classic Vilsmeier reagent from DMF and POCl₃.[8][10]
3.2. Step 2: Electrophilic Aromatic Substitution at C3
The electron-rich 1-Boc-indole acts as the nucleophile. The C3 position, being the most nucleophilic site, attacks the electrophilic carbon of the chloroiminium ion.[3] This attack breaks the aromaticity of the indole ring, forming a resonance-stabilized cationic intermediate known as a Wheland intermediate. The Boc group on the nitrogen atom prevents reaction at that site and helps to electronically favor the C3 attack.
3.3. Step 3: Tautomerization and C2-Chlorination
This step is the most critical and mechanistically complex. The initial adduct at C3 is in equilibrium with its enol tautomer. This enolization is key to the subsequent chlorination at the C2 position. The enol intermediate is electron-rich and can act as a nucleophile. It is proposed that this enol attacks a source of electrophilic chlorine. The dichlorophosphate anion ([PO₂Cl₂]⁻), generated in the initial step, or another molecule of POCl₃ can serve as the chlorine source. This electrophilic attack on the C2 position installs the chloro substituent. This type of concurrent C3-functionalization and C2-chlorination has been observed in related syntheses of 2-chloro-3-acylindoles.[11][12]
3.4. Step 4: Rearomatization and Hydrolysis
Following the chlorination event, the intermediate undergoes deprotonation to restore the aromaticity of the indole ring. The resulting iminium species is then hydrolyzed during aqueous workup. Water attacks the iminium carbon, and subsequent collapse of the tetrahedral intermediate eliminates dimethylamine, revealing the ketone of the β-keto ester and yielding the final product, this compound.
Figure 2: High-level overview of the proposed four-step reaction mechanism.
Experimental Protocol and Validation
A trustworthy protocol is a self-validating system. The following procedure is based on established methods for Vilsmeier-Haack type reactions on indoles and should be performed by trained personnel in a well-ventilated fume hood.
4.1. Materials and Equipment
-
1-Boc-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethyl-2-ethoxycarbonyl-acetamide
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
4.2. Step-by-Step Methodology
Figure 3: Standard experimental workflow for the synthesis.
4.3. Analytical Validation The identity and purity of the final product must be rigorously confirmed:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the Boc group, the ethyl ester, the acetyl methylene, and the correct substitution pattern on the indole ring.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern consistent with the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester and ketone carbonyls and the C-Cl bond.
Discussion of Key Experimental Parameters
The success of this synthesis is highly dependent on the careful control of reaction parameters.
-
Choice of Reagents:
-
1-Boc-Indole: Using the Boc-protected indole is critical. Unprotected indole would likely lead to a complex mixture of N-acylated and C3-acylated products, and potential polymerization under the acidic conditions.[13]
-
POCl₃: This is an effective and economical activating agent. Other reagents like oxalyl chloride or thionyl chloride could potentially be used but may alter the reaction profile.
-
Amide Precursor: The choice of N,N-dimethyl-2-ethoxycarbonyl-acetamide is specific for generating the desired acyl group. Using DMF would result in the 2-chloro-3-formylindole derivative.
-
-
Reaction Conditions:
-
Temperature Control: The initial formation of the Vilsmeier-type reagent is exothermic and must be performed at 0°C to prevent degradation.[14] The subsequent addition of the indole is also performed at low temperature to control the rate of the reaction and minimize side-product formation.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous, as the Vilsmeier-type reagent and POCl₃ are highly moisture-sensitive and will be readily hydrolyzed, quenching the reaction.
-
Stoichiometry: The molar ratios of the reactants are crucial for achieving high yields. Typically, a slight excess of POCl₃ and the amide are used relative to the indole.
-
Table 1: Summary of Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, easily removed. |
| Temperature | 0°C to Room Temperature | Controls exothermicity and reaction rate, minimizes side reactions. |
| 1-Boc-Indole | 1.0 equivalent | Limiting reagent. |
| Amide Precursor | 1.2 - 1.5 equivalents | Ensures complete formation of the electrophile. |
| POCl₃ | 1.2 - 1.5 equivalents | Ensures complete activation of the amide. |
| Reaction Time | 2 - 6 hours | Monitored by TLC to determine completion. |
| Workup | Aqueous NaHCO₃ | Neutralizes acidic byproducts and facilitates hydrolysis of the iminium intermediate. |
Conclusion
The formation of this compound is a sophisticated example of indole functionalization that proceeds via a Vilsmeier-Haack type mechanism. The reaction pathway involves the in-situ generation of a potent acylating electrophile, a highly regioselective attack at the C3 position of the Boc-protected indole, and a subsequent enol-mediated chlorination at the C2 position. Careful control over experimental parameters, particularly temperature and moisture, is paramount for the successful synthesis of this versatile chemical building block. This guide provides the mechanistic foundation and practical insights necessary for researchers to effectively utilize this powerful transformation in the field of synthetic and medicinal chemistry.
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An In-Depth Technical Guide to the Synthesis of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
This guide provides a comprehensive overview of the synthetic pathway to obtain 1-Boc-2-chloro-3-(2-ethoxycarbonyl-acetyl)-indole, a substituted indole derivative with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed as a three-step process, commencing with commercially available indole. Each step is detailed with underlying mechanistic principles, procedural steps, and key considerations for researchers in the field.
Introduction
Substituted indoles are a cornerstone of many pharmaceuticals and biologically active compounds. The target molecule, this compound, features a trifecta of important functional groups on the indole core: a Boc-protecting group on the nitrogen, a chlorine atom at the C2 position, and an ethoxycarbonyl-acetyl group at the C3 position. This specific arrangement of substituents makes it a valuable intermediate for further chemical exploration and the development of novel therapeutic agents. The synthetic strategy outlined herein is a logical and efficient sequence of protection, chlorination, and acylation.
Overall Synthetic Workflow
The synthesis proceeds through a linear three-step sequence starting from indole. The workflow is designed to sequentially introduce the desired functionalities while managing the reactivity of the indole core.
Caption: Overall synthetic workflow for the target molecule.
Part 1: N-Boc Protection of Indole
The initial step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a crucial step as the indole N-H is acidic and can interfere with subsequent reactions, particularly the C3-acylation which is typically performed under Friedel-Crafts conditions. The Boc group serves to deactivate the nitrogen, preventing N-acylation and directing electrophilic substitution to the C3 position of the indole ring. The low nucleophilicity of the indole nitrogen presents a challenge that is overcome by using a strong base to deprotonate the N-H, followed by reaction with di-tert-butyl dicarbonate (Boc)₂O.[1][2][3]
Experimental Protocol:
-
To a solution of indole in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at this temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-Boc-indole, which can be purified by column chromatography if necessary.
| Reagent/Parameter | Condition/Amount | Purpose |
| Indole | 1 equivalent | Starting material |
| Sodium Hydride (NaH) | 1.1 - 1.2 equivalents | Base for deprotonation of indole N-H |
| (Boc)₂O | 1.1 - 1.2 equivalents | Boc-protecting group source |
| Solvent | THF or DMF | Anhydrous aprotic solvent |
| Temperature | 0 °C to room temperature | Controlled reaction conditions |
| Reaction Time | 2-4 hours | To ensure complete reaction |
Part 2: C2-Chlorination of 1-Boc-indole
The second step is the regioselective chlorination of 1-Boc-indole at the C2 position. The electron-donating nature of the Boc-protected nitrogen activates the indole ring towards electrophilic substitution. While the C3 position is generally the most nucleophilic, specific reaction conditions can favor substitution at C2. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Dissolve 1-Boc-indole in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide (NCS) to the solution at room temperature.
-
Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-Boc-2-chloroindole.
| Reagent/Parameter | Condition/Amount | Purpose |
| 1-Boc-indole | 1 equivalent | Starting material for chlorination |
| N-Chlorosuccinimide (NCS) | 1.0 - 1.2 equivalents | Chlorinating agent |
| Solvent | Acetonitrile or Dichloromethane | Reaction medium |
| Temperature | Room temperature | Mild reaction conditions |
| Reaction Time | 4-12 hours | To ensure complete chlorination |
Part 3: C3-Acylation of 1-Boc-2-chloroindole
The final and most critical step is the introduction of the 2-ethoxycarbonyl-acetyl group at the C3 position of 1-Boc-2-chloroindole. This is achieved through a Friedel-Crafts acylation reaction. The choice of the acylating agent is key to successfully installing the desired side chain. Ethyl malonyl chloride is a suitable reagent for this purpose.[4][] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the electron-rich indole ring.
Caption: Mechanism of Friedel-Crafts acylation at C3 of the indole.
Experimental Protocol:
-
To a solution of 1-Boc-2-chloroindole in a dry, inert solvent like dichloromethane or 1,2-dichloroethane, add a Lewis acid such as aluminum chloride (AlCl₃) at 0 °C under an inert atmosphere.
-
Stir the mixture for a short period to allow for complex formation.
-
Add a solution of ethyl malonyl chloride in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by carefully pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain this compound.
| Reagent/Parameter | Condition/Amount | Purpose |
| 1-Boc-2-chloroindole | 1 equivalent | Substrate for acylation |
| Ethyl Malonyl Chloride | 1.1 - 1.5 equivalents | Acylating agent |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.0 equivalents | Lewis acid catalyst |
| Solvent | Dichloromethane or 1,2-Dichloroethane | Anhydrous inert solvent |
| Temperature | 0 °C to room temperature | To control reaction rate |
| Reaction Time | 2-6 hours | To ensure complete acylation |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The protection of the indole nitrogen, followed by selective chlorination and a final Friedel-Crafts acylation, provides a reliable route to this valuable substituted indole. This guide offers a foundational protocol that can be further optimized by researchers to suit their specific needs and scale of production.
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The Strategic Functionalization of 1-Boc-3-Substituted Indoles: A Technical Guide to the Reactivity of the C2-Chloro Position
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The ability to precisely functionalize this heterocycle is paramount in drug discovery and development. This in-depth technical guide focuses on the reactivity of the C2-chloro position in 1-Boc-3-substituted indoles, a critical intermediate for the synthesis of complex molecular architectures. As direct functionalization of the C2 position of indole is often challenging due to the inherent electronic preference for reactions at C3, the strategy of introducing a substituent at C3 to activate the C2 position for subsequent modifications has become a powerful tool for synthetic chemists. This guide provides a comprehensive overview of the electronic factors governing this reactivity, the crucial role of the N-Boc protecting group, and detailed protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, potential side reactions and alternative transformations such as dehalogenation are discussed to provide a complete picture for researchers, scientists, and drug development professionals.
Introduction: The Indole Nucleus and the C2-Position Challenge
The indole ring system is a privileged scaffold in drug discovery, owing to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets. Consequently, the development of efficient and regioselective methods for its elaboration is of significant interest. The inherent electronic properties of the indole nucleus, arising from the fusion of a benzene ring with a pyrrole ring, dictate its reactivity. The lone pair of electrons on the nitrogen atom participates in the aromatic system, leading to a high electron density at the C3 position.[1][2] This makes the C3 position the primary site for electrophilic attack.
Direct functionalization of the C2 position is therefore challenging. A common and effective strategy to overcome this is to first introduce a substituent at the C3 position, which then allows for the subsequent introduction of a handle, such as a chlorine atom, at the C2 position. This 2-chloro-3-substituted indole then becomes a versatile precursor for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents at the C2 position. The presence of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen (N1) is crucial in this context. It not only protects the nitrogen from unwanted reactions but also modulates the electronic properties and steric environment of the indole ring.
The Role of the N-Boc Protecting Group and C3-Substituents
The reactivity of the C2-chloro group in 1-Boc-3-substituted indoles is a finely tuned interplay between the electronic and steric effects of both the N-Boc group and the substituent at the C3 position.
The N-Boc Group: More Than Just a Protector
The N-Boc group serves several critical functions:
-
Protection: It prevents N-alkylation, N-arylation, or deprotonation of the indole nitrogen under the basic conditions often employed in cross-coupling reactions.[3]
-
Solubility: The Boc group generally enhances the solubility of indole derivatives in common organic solvents, facilitating reaction setup and purification.
-
Steric Influence: The bulky tert-butyl group can influence the conformation of the indole substrate, which may impact the approach of the palladium catalyst to the C2 position. This steric hindrance can play a role in the kinetics of the oxidative addition step.[4]
-
Electronic Modulation: While primarily considered an electron-withdrawing group due to the carbonyl moiety, the overall electronic effect of the N-Boc group on the indole ring is complex. It can influence the electron density at the C2 position, thereby affecting its susceptibility to oxidative addition by a palladium(0) catalyst.
The C3-Substituent: Directing the Reactivity
The nature of the substituent at the C3 position has a profound impact on the reactivity of the C2-chloro group. The electronic properties of the C3-substituent directly influence the electron density of the C2-C3 double bond and the C2 carbon itself.
-
Electron-Withdrawing Groups (EWGs): Substituents such as formyl (-CHO), cyano (-CN), or ester (-COOR) groups decrease the electron density at the C2 position. This electronic pull can make the C-Cl bond more susceptible to oxidative addition by an electron-rich palladium(0) catalyst, a key step in many cross-coupling reactions.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl or alkoxy groups increase the electron density at the C2 position. This can potentially slow down the rate of oxidative addition compared to substrates bearing EWGs.
The choice of the C3-substituent therefore offers a handle to modulate the reactivity of the C2-chloro position, allowing for a more controlled and predictable outcome in subsequent synthetic steps.
Synthesis of the 1-Boc-3-substituted-2-chloroindole Scaffold
A common and reliable method for the synthesis of the key 1-Boc-3-substituted-2-chloroindole precursor involves a sequence of N-protection, Vilsmeier-Haack formylation (or other electrophilic substitution at C3), and subsequent chlorination at C2.
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The Emerging Therapeutic Potential of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Indole Scaffold and the Promise of Novel Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its remarkable versatility allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] This guide focuses on the therapeutic potential of a specific, synthetically accessible indole scaffold: 1-Boc-2-chloro-3-(2-ethoxycarbonyl-acetyl)-indole . The strategic placement of a bulky Boc protecting group at the N1 position, a reactive chlorine atom at C2, and a flexible ethoxycarbonyl-acetyl side chain at C3 provides a unique platform for the generation of diverse chemical libraries with the potential for novel biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the potential biological activities of derivatives from this core, methodologies for their evaluation, and the underlying structure-activity relationships that can guide future drug discovery efforts.
Anticipated Biological Activities and Mechanistic Insights
Based on extensive research into the broader family of indole derivatives, compounds derived from the this compound core are anticipated to exhibit significant potential in several key therapeutic areas.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The indole scaffold is a well-established pharmacophore in oncology, with several indole-based drugs, such as sunitinib and vinblastine, already in clinical use.[4][8] Derivatives of the target indole core are likely to exert anticancer effects through various mechanisms:
-
Kinase Inhibition: A prominent mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[9][10] The 3-(2-ethoxycarbonyl-acetyl) side chain offers a versatile point for modification to target the ATP-binding sites of various kinases, such as VEGFR, EGFR, and others implicated in tumor progression.[9] The presence of the 2-chloro substituent can also contribute to binding affinity and selectivity.[4]
-
Induction of Apoptosis: Many indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[11] This can be achieved through the modulation of key apoptotic regulators like the Bcl-2 family of proteins. Modifications of the core structure could lead to compounds that act as Bcl-2/Mcl-1 dual inhibitors, promoting apoptosis in tumor cells.[12]
-
Tubulin Polymerization Inhibition: The indole-3-glyoxylamide scaffold, structurally related to our core molecule, is known to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death.[13] The ethoxycarbonyl-acetyl group at the C3 position can be readily converted to a glyoxylamide, suggesting that derivatives of our core could function as potent microtubule-destabilizing agents.
-
Substitution at the Indole Nitrogen (N1): The Boc group, while useful for synthesis, may be replaced with other substituents to modulate activity. Smaller alkyl or aryl groups at N1 have been shown to influence anticancer potency.[2]
-
Modification of the 3-acetyl Side Chain: This is a critical area for derivatization. Conversion to chalcones, pyrazoles, or other heterocyclic systems can significantly enhance anticancer activity.[5] The length and flexibility of this side chain can also be optimized for better target engagement.
-
Aromatic Ring Substitution: Halogenation (e.g., with fluorine or bromine) on the benzene ring of the indole core often leads to increased cytotoxicity.[14]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][5][15]
-
Inhibition of Biofilm Formation: A key challenge in treating infections is the ability of microbes to form biofilms. Chloroindoles have been shown to effectively inhibit biofilm formation in pathogenic bacteria like Uropathogenic Escherichia coli (UPEC).[16][17] The 2-chloro substituent in our core molecule is a promising feature for developing anti-biofilm agents.
-
Disruption of Virulence Factors: Indole derivatives can also act by downregulating the expression of virulence genes associated with adhesion, motility, and toxin production in bacteria.[17]
-
Position of Chloro Substituent: Studies on chloroindoles suggest that the position of the chlorine atom on the indole ring is crucial for antimicrobial activity.[16] While our core has a 2-chloro substituent, further halogenation at other positions could be explored.
-
Introduction of Heterocyclic Moieties: The incorporation of 1,2,4-triazole or 1,3,4-thiadiazole rings, which can be synthesized from the 3-acetyl group, has been shown to significantly enhance antimicrobial and antifungal activities.[15]
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators.[6][7]
-
Inhibition of COX and iNOS: Some indole derivatives can downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that play a critical role in the inflammatory response.[18]
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Indoline derivatives, which can be accessed from the indole core, have shown potent inhibitory activity against NF-κB.[19]
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of novel derivatives of this compound, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity Assessment
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Luminescence Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the amount of caspase activity.
In Vitro Antimicrobial Activity Assessment
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
This assay quantifies the ability of a compound to inhibit biofilm formation.
Protocol:
-
Biofilm Formation: Grow the test microorganism in a 96-well plate in the presence of sub-MIC concentrations of the test compounds.
-
Washing: After incubation, wash the wells to remove non-adherent cells.
-
Staining: Stain the adherent biofilm with crystal violet solution.
-
Solubilization: Solubilize the bound crystal violet with ethanol or acetic acid.
-
Absorbance Measurement: Measure the absorbance at 595 nm. A reduction in absorbance indicates biofilm inhibition.
Visualizing the Mechanisms: Pathways and Workflows
Signaling Pathway for Kinase Inhibition in Cancer
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer indole derivatives.
Quantitative Data Summary
While specific data for derivatives of this compound are not yet published, the following table presents representative data for structurally related indole derivatives from the literature to provide a benchmark for expected potencies.
| Compound Class | Biological Activity | Model System | Potency (IC50/MIC) | Reference |
| Indole-based Tyrphostins | Anticancer | HCT-116 colon cancer cells | Sub-micromolar | [9] |
| Chloroindoles | Antimicrobial | Uropathogenic E. coli | 75 µg/mL | [16][17] |
| Indole-3-glyoxylamides | Anticancer | FaDu head and neck cancer cells | 12 nM | [1] |
| Indole-triazole derivatives | Antifungal | Candida krusei | 3.125-50 µg/mL | [15] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its strategic functionalization allows for the exploration of a vast chemical space, with a high probability of discovering compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The key to unlocking this potential lies in a systematic approach to derivatization, guided by established structure-activity relationships, and a robust pipeline of in vitro biological evaluation. Future research should focus on the synthesis and screening of diverse libraries of compounds derived from this core, with a particular emphasis on modifications of the 3-acetyl side chain and substitution on the indole aromatic ring. Promising lead compounds identified through in vitro screening can then be advanced to in vivo models to assess their efficacy and pharmacokinetic properties, ultimately paving the way for the development of next-generation indole-based therapeutics.
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- Current scenario of indole derivatives with potential anti-drug-resistant cancer activity | Request PDF.
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023-01-03). PubMed.
- (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). (2022-04-30).
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.
- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024-08-01). NIH.
- Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. (2022-06-15). Frontiers.
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- Structure activity relationship of the synthesized compounds.
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- Synthesis and biological evaluation of some N-substituted indoles. Arkivoc.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022-01-01). Chula Digital Collections.
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- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
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- Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold. PubMed.
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- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024-12-31). PubMed.
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A Technical Guide to the Synthesis of 3-Acyl-2-Chloroindoles: Methodologies, Mechanisms, and Practical Insights
An In-depth Technical Guide:
Abstract
3-Acyl-2-chloroindoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their unique trifunctional nature—possessing a reactive acyl group, a nucleophilic substitution-prone chlorine atom, and an indole NH group—makes them exceptionally versatile synthons for the construction of complex, biologically active molecules.[1] These scaffolds are integral to the synthesis of various indole derivatives, including those with potential anti-inflammatory and antimicrobial properties.[2][3][4] This guide provides an in-depth exploration of the primary synthetic routes to 3-acyl-2-chloroindoles, focusing on the Vilsmeier-Haack reaction and Friedel-Crafts acylation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible synthesis.
Introduction: The Significance of 3-Acyl-2-Chloroindoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[5] The introduction of a chlorine atom at the 2-position and an acyl group at the 3-position dramatically enhances the synthetic utility of the indole core. The chlorine atom at the electron-rich C2 position acts as a versatile leaving group, enabling a wide range of nucleophilic substitution reactions. Simultaneously, the C3-acyl group provides a handle for condensations, reductions, oxidations, and other transformations.[1]
This unique combination of reactive sites allows for the divergent synthesis of complex molecular architectures, making 3-acyl-2-chloroindoles critical intermediates in the development of novel therapeutic agents.[6][7] For instance, they have been employed in the synthesis of N-benzyl-2-chloroindole-3-carboxylic acids, which have been investigated for their anti-inflammatory effects through the inhibition of cyclooxygenases (COX1 and COX2).[3] Furthermore, chloroindoles have demonstrated potent antimicrobial and antibiofilm activities against pathogenic bacteria like uropathogenic Escherichia coli (UPEC), highlighting their potential in combating infectious diseases.[2][4] This guide focuses on the robust and scalable methods for preparing these high-value chemical building blocks.
Core Synthetic Strategy: The Vilsmeier-Haack Reaction of 2-Indolones
One of the most reliable and widely used methods for synthesizing 2-chloroindole-3-carbaldehydes, the parent compounds of the 3-acyl series, is the Vilsmeier-Haack reaction performed on 2-indolones (oxindoles).[1] This reaction is a powerful tool for the simultaneous formylation and chlorination of the substrate.
2.1.1 Principle and Mechanism
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the 2-indolone.
Stage 1: Formation of the Vilsmeier Reagent The Vilsmeier reagent, a chloromethyleneiminium salt, is an electrophilic species generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][9][10]
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Stage 2: Reaction with 2-Indolone The enol tautomer of the 2-indolone acts as the nucleophile. The electron-rich C3 position attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent rearrangement, elimination of the phosphoryl byproduct, and introduction of a chloride ion lead to the formation of the 2-chloroindole-3-carbaldehyde.
Caption: Vilsmeier-Haack reaction pathway for the synthesis of 2-chloroindole-3-carbaldehyde.
2.1.2 Detailed Experimental Protocol: Synthesis of 2-Chloro-1-methylindole-3-carbaldehyde
This protocol is adapted from established literature procedures.[1] It exemplifies a self-validating system where careful control of temperature and stoichiometry is critical for high yield and purity.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0-5°C in an ice-water bath.
-
Causality Insight: This initial cooling is crucial to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the reagent and minimizing side-product formation.
-
Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction with Indolone:
-
Dissolve 1-methyl-2-indolone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indolone solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Trustworthiness Check: The reaction is typically complete when the starting indolone spot is no longer visible by TLC analysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Causality Insight: This step hydrolyzes the reaction intermediates and quenches any remaining POCl₃. The use of ice manages the heat generated during this quenching process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. This will precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-chloro-1-methylindole-3-carbaldehyde.
-
2.1.3 Data Summary: Vilsmeier-Haack Synthesis of 2-Haloindole-3-carbaldehydes
The Vilsmeier-Haack reaction is robust and applicable to a variety of substituted 2-indolones.
| Starting Material (R-substituent) | Halogenating Agent | Yield (%) | Reference |
| H | POCl₃ | 73-80% | [1] |
| 1-Me | POCl₃ | 67% | [1] |
| 1-Ph | POCl₃ | 85% | [1] |
| H | POBr₃ | 77% | [1] |
2.1.4 Elaboration to Other 3-Acyl Groups
While the Vilsmeier-Haack reaction directly provides the 3-formyl derivative, other 3-acyl groups can be installed via a two-step sequence starting from the aldehyde.[1]
-
Grignard Addition: React the 2-chloroindole-3-carbaldehyde with an appropriate Grignard reagent (e.g., methylmagnesium bromide for an acetyl group) to form a secondary alcohol.
-
Oxidation: Oxidize the resulting alcohol to the corresponding ketone using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
Core Synthetic Strategy: Friedel-Crafts Acylation of 2-Chloroindoles
An alternative and more direct approach to 3-acyl-2-chloroindoles is the Friedel-Crafts acylation of a pre-formed 2-chloroindole substrate.[11][12] This method avoids the need for post-synthesis modification of the acyl group.
3.1.1 Principle and Mechanism
This reaction is a classic electrophilic aromatic substitution. A Lewis acid, such as aluminum chloride (AlCl₃), activates an acyl chloride or anhydride, generating a highly electrophilic acylium ion.[13][14][15] The electron-rich indole ring, specifically the C3 position, then attacks this electrophile.
-
Challenge: A key challenge with free (NH)-indoles is competitive N-acylation. The lone pair on the indole nitrogen is nucleophilic and can react with the acylating agent.
-
Solution: To ensure selective C3-acylation, the indole nitrogen is often protected with an electron-withdrawing group, such as a phenylsulfonyl (SO₂Ph) group.[16] This group reduces the nucleophilicity of the nitrogen atom, favoring electrophilic attack at the C3 position.
Caption: Mechanism of Friedel-Crafts acylation on an N-protected 2-chloroindole.
3.1.2 Detailed Experimental Protocol: Acylation of 1-(Phenylsulfonyl)-2-chloroindole
This protocol demonstrates the synthesis of a 3-acyl derivative using an N-protected substrate.
-
Reaction Setup:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0°C.
-
-
Acylium Ion Formation:
-
Add the desired acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise to the AlCl₃ suspension.
-
Stir the mixture at 0°C for 20-30 minutes.
-
-
Acylation Reaction:
-
Dissolve 1-(phenylsulfonyl)-2-chloroindole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Scientist's Insight: The choice of a non-polar aprotic solvent like DCM is critical. Protic solvents or coordinating solvents like THF would complex with the Lewis acid, deactivating it.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench it by carefully pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the pure 3-acyl-2-chloro-1-(phenylsulfonyl)indole. The phenylsulfonyl protecting group can be removed under standard conditions if the free (NH)-indole is desired.
-
Spectroscopic Characterization: A Self-Validating System
Confirmation of the successful synthesis of 3-acyl-2-chloroindoles relies on standard spectroscopic techniques. These data provide the ultimate validation of the described protocols.
-
¹H NMR Spectroscopy: Key diagnostic signals include the absence of the C3-proton signal (typically around δ 7.5-8.0 ppm in the starting 2-chloroindole) and the appearance of signals corresponding to the acyl group protons (e.g., a singlet around δ 2.5-2.7 ppm for a -COCH₃ group). The indole NH proton, if present, typically appears as a broad singlet at δ > 9.0 ppm.
-
¹³C NMR Spectroscopy: The most downfield signal will be the carbonyl carbon of the acyl group, typically appearing in the δ 185-195 ppm range. The C2 carbon bearing the chlorine atom will be shifted downfield compared to an unsubstituted indole.
-
Infrared (IR) Spectroscopy: A strong absorption band in the range of 1630-1680 cm⁻¹ is characteristic of the C=O stretch of the aryl ketone, providing clear evidence of the acylation.[17][18]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the target compound, and the isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be clearly visible.
Conclusion
The synthesis of 3-acyl-2-chloroindoles is most effectively achieved through two primary, robust methodologies: the Vilsmeier-Haack reaction on 2-indolones and the direct Friedel-Crafts acylation of 2-chloroindoles. The Vilsmeier-Haack approach is ideal for producing 3-formyl derivatives, which can be further elaborated, while the Friedel-Crafts acylation offers a more direct route to a variety of 3-acyl compounds, particularly when N-protection is used to ensure C3-regioselectivity. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently synthesize these valuable chemical intermediates, paving the way for new discoveries in drug development and materials science.
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Den'kina, S. V., & Suzdalev, K. F. (2013). Chemistry of 3-acyl-2-haloindoles (Review). Chemistry of Heterocyclic Compounds, 48, 1581-1603. [Link]
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ICAIIT 2025 Conference. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. ICAIIT 2025 Conference. [Link]
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An In-depth Technical Guide to tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate (CAS 180922-72-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Indole Scaffold and the Emergence of CAS 180922-72-9
The indole nucleus is a privileged heterocyclic motif renowned for its ubiquity in natural products and its profound impact on medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, positioning them as key pharmacophores in the development of novel therapeutics for a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The compound tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate, identified by the CAS number 180922-72-9, represents a synthetically versatile intermediate within this esteemed class of molecules. Its structure, featuring a Boc-protected indole core, a chlorine substituent at the 2-position, and a β-ketoester moiety at the 3-position, offers multiple avenues for further chemical elaboration. This guide provides a comprehensive overview of the known properties, potential applications, and key technical data for this compound, serving as a vital resource for researchers engaged in drug discovery and organic synthesis.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. For tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate, the following data has been compiled from various sources.
| Property | Value | Source |
| CAS Number | 180922-72-9 | N/A |
| Molecular Formula | C₁₈H₂₀ClNO₅ | |
| Molecular Weight | 365.81 g/mol | |
| IUPAC Name | tert-butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate | N/A |
| Synonyms | 1-BOC-2-CHLORO-3-(2-ETHOXYCARBONYL-ACETYL)-INDOLE | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted). | N/A |
Spectroscopic Data:
While specific spectra are proprietary to suppliers, analytical data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are available upon request from vendors like BLD Pharm.[1] This information is crucial for confirming the identity and purity of the compound before its use in experimental settings.
Potential Mechanism of Action and Biological Applications: An Insight into Indole Derivatives
Direct studies on the biological activity and mechanism of action of tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate are not extensively reported in publicly available literature. However, based on the structural motifs present in the molecule, we can infer potential areas of therapeutic interest and guide future research.
The indole-3-glyoxylate core is a known pharmacophore in various biologically active molecules. For instance, derivatives of indole-3-glyoxyls have been investigated for their antimalarial activity against Plasmodium falciparum.[2] The β-ketoester functionality in CAS 180922-72-9 provides a reactive handle for the synthesis of a diverse library of heterocyclic compounds and other derivatives that could be screened for various biological targets.
Furthermore, the broader class of substituted indoles has been extensively studied as inhibitors of various enzymes, including:
-
Acetylcholinesterase: Important in the treatment of Alzheimer's disease.
-
Cyclooxygenase (COX) enzymes: Key targets for anti-inflammatory drugs.
-
Protein kinases: Crucial in cancer signaling pathways.
The presence of the Boc-protecting group makes this compound an ideal intermediate for multi-step syntheses, allowing for selective modifications at other positions of the indole ring before deprotection.
Sources
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Introduction: The Strategic Value of a Functionalized Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its functionalization is a primary objective in drug discovery programs targeting a wide range of therapeutic areas. The subject of this guide, 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole , is a highly versatile and strategically designed building block.
This molecule offers three key points of control for synthetic diversification:
-
N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides stability to the indole ring, preventing unwanted side reactions and improving solubility in common organic solvents. It can be readily removed under acidic conditions post-coupling.
-
C2-Chloro Handle: The chlorine atom at the C2 position serves as a reliable electrophilic partner for a multitude of palladium-catalyzed cross-coupling reactions. While less reactive than its bromide or iodide counterparts, modern catalyst systems have made aryl chlorides excellent substrates, offering advantages in terms of precursor cost and availability.[2]
-
C3-Acyl Moiety: The 2-ethoxycarbonyl-acetyl group at the C3 position provides a valuable site for further chemical modification, such as cyclization or derivatization, enabling the rapid construction of complex molecular architectures.
This guide provides detailed protocols and expert insights into four key palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—to unlock the synthetic potential of this valuable intermediate.
Foundational Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is critical for rational catalyst selection and reaction optimization.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the indole substrate (R-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4]
-
Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck, etc.): The nucleophilic coupling partner (R'-M) transfers its organic group to the palladium center, displacing the halide. The specific nature of this step varies by reaction type.
-
Reductive Elimination: The two coupled organic fragments (R and R') are expelled from the palladium center, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]
Application Note 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between our 2-chloroindole and various aryl or vinyl boronic acids or esters.[3] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups.[6]
Sources
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- 6. tcichemicals.com [tcichemicals.com]
Deprotection of the Boc group from 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
An Application Note and Protocol for the Deprotection of the Boc Group from 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Authored by: Senior Application Scientist, Chemical Synthesis Division
Document ID: AN-2026-01-IND
Date: January 13, 2026
Introduction: Navigating the Deprotection of a Complex Indole Intermediate
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1] Its stability across a wide range of nucleophilic and basic conditions, combined with its facile removal under acidic treatment, makes it an orthogonal protecting group of immense value in multistep synthesis, particularly in the construction of pharmaceutical intermediates.[1][2]
This application note provides a detailed guide for the deprotection of the Boc group from a highly functionalized and electron-deficient substrate: This compound . This molecule presents unique challenges that distinguish it from simpler N-Boc amines or even standard N-Boc-indoles:
-
Electron-Deficient Ring System: The presence of a chloro group at the 2-position and an ethoxycarbonyl-acetyl group at the 3-position significantly withdraws electron density from the indole nitrogen. This can alter the kinetics of Boc cleavage compared to electron-rich systems.
-
Acid-Labile Functional Groups: The substrate contains an ethyl ester, which is susceptible to hydrolysis under harsh acidic conditions. Furthermore, the 2-chloroindole scaffold itself can be sensitive to strong acids, potentially leading to undesired side reactions or degradation.[3][4][5]
-
Potential for Side Reactions: The intermediate tert-butyl cation generated during deprotection can cause unwanted alkylation of other nucleophilic sites on the molecule.[6][7]
This document offers field-proven protocols, explains the underlying chemical principles, and provides a comparative analysis to guide researchers in selecting the optimal deprotection strategy for this specific and challenging transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions is a well-established, multi-step process.[1][8] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The process unfolds as follows:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA, HCl).[9][10] This step activates the carbamate for cleavage.
-
Cleavage and Cation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][9]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine (the deprotected indole).[9]
-
Final State: In the acidic medium, the newly liberated indole nitrogen is typically protonated, yielding an amine salt as the final product.[9][10] The tert-butyl cation is quenched by a scavenger, deprotonates to form isobutylene gas, or polymerizes.[6][9]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Recommended Deprotection Protocols
The choice of method depends on the desired balance between reaction speed, yield, and preservation of the other functional groups.
Protocol A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and rapid method, often the first choice for Boc deprotection. However, the harshness of TFA requires careful monitoring to prevent ester hydrolysis.
Rationale:
-
TFA: A strong, volatile acid that efficiently cleaves the Boc group.[11][12]
-
DCM: A common, non-nucleophilic solvent that provides good solubility for the substrate.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and minimize side reactions, then allowed to proceed at room temperature for completion.[13]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[14]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude deprotected indole.
-
Purify the product via column chromatography on silica gel as required.
Protocol B: Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is generally milder than TFA and can be more selective, offering a better chance of preserving the ethyl ester.[15][16] Commercially available solutions of 4M HCl in dioxane are standard.[11][17]
Rationale:
-
HCl in Dioxane: Provides anhydrous acidic conditions that are effective for Boc cleavage but are often less harsh than neat TFA.[10][15]
-
Room Temperature: The reaction typically proceeds efficiently at ambient temperature, avoiding the need for heating which could degrade the product.[16]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in a minimal amount of a co-solvent like DCM or methanol if needed, then dilute with 1,4-dioxane (to approx. 0.1 M).
-
To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).[15]
-
Stir the reaction mixture for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with cold diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure.
-
To obtain the free base, suspend the resulting hydrochloride salt in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for purification.
Protocol C: Thermal Deprotection in a High-Boiling Solvent
For substrates that are highly sensitive to acid, a thermal, catalyst-free method can be employed. This approach avoids acidic reagents entirely but requires elevated temperatures.[18]
Rationale:
-
Thermolysis: At high temperatures, the Boc group can be cleaved without the need for an acid catalyst.[19][20] This is particularly effective for N-Boc groups on heteroaromatic systems like indoles.[19][21]
-
Solvent Choice: High-boiling, polar aprotic solvents like 2,2,2-trifluoroethanol (TFE) or even a mixture of dioxane and water can facilitate this process.[19][21][22]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in a suitable high-boiling solvent such as 2,2,2-trifluoroethanol (TFE) or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction by TLC or LC-MS. Reaction times can be significantly longer than acidic methods.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under high vacuum.
-
The crude residue can be directly purified by column chromatography, as no acid-base workup is required.
General Experimental Workflow
The following diagram outlines the typical sequence of operations for an acidic deprotection and workup.
Caption: General workflow for acidic Boc deprotection.
Comparative Analysis of Protocols
| Parameter | Protocol A: TFA / DCM | Protocol B: HCl / Dioxane | Protocol C: Thermal |
| Reagents | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | None (Solvent only) |
| Conditions | 0 °C to Room Temp. | Room Temperature | 100 - 150 °C |
| Typical Time | 1 - 4 hours | 2 - 16 hours | 4 - 24+ hours |
| Pros | - Fast and reliable- Volatile reagents are easy to remove | - Milder than TFA- Better for acid-sensitive groups- Product may precipitate as HCl salt | - Avoids strong acids entirely- Simple workup |
| Cons | - Harshest conditions- Risk of ester hydrolysis- Corrosive reagent | - Slower than TFA- Dioxane is a peroxide former | - Requires high temperatures- Potential for thermal degradation- Very slow |
| Workup | Acid-base extraction | Acid-base extraction | Direct concentration & purification |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, especially with the milder HCl method, a slight increase in temperature (to 30-40 °C) or the addition of more acidic reagent may be necessary. For thermal deprotection, a higher temperature or longer reaction time may be required.
-
Ester Hydrolysis: If LC-MS analysis shows a significant amount of the corresponding carboxylic acid by-product, switch to a milder method (e.g., from TFA to HCl/Dioxane) or ensure the reaction is run at the lowest possible temperature for the shortest time.
-
Formation of t-Butyl Byproducts: If NMR analysis suggests alkylation of the indole ring by the tert-butyl cation, consider adding a scavenger like anisole or thioanisole (1-2 equivalents) to the reaction mixture.[1][11]
-
Degradation of Product: 2-Chloroindoles can be unstable. If significant degradation is observed, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Prioritize milder conditions (Protocol B or C).
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
-
BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research.
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
-
Caddick, S., et al. (2006). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate.
-
ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. Wordpress.
-
Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate.
-
Reddit Community. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. Reddit.
-
Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications.
-
Request PDF. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate.
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry.
-
Boc Deprotection - TFA - Common Organic Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles. BenchChem.
-
Gbogbo, M. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).
-
Request PDF. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate.
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
-
Bogdan, A. R., et al. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.
-
Reddit Community. (2023). Alternative Methods for Boc Deprotection. Reddit.
-
Reddit Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
Gbogbo, M. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
ACS GCI Pharmaceutical Roundtable. Bases - Reagent Guides. Wordpress.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides. Wordpress.
-
Scribd. TFA Deprotection. Scribd.
-
Wang, L. F., et al. (2012). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Acta Crystallographica Section E.
-
Lindgren, A., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. National Institutes of Health (NIH).
-
Siddiqui, H. L., et al. (2009). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc.
-
Wang, X. S., et al. (2015). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. National Institutes of Health (NIH).
-
Boya, V. K., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology.
-
Boya, V. K., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PubMed.
-
Wang, X. S., et al. (2015). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Semantic Scholar.
-
BenchChem. (2025). Technical Support Center: Stability of 2-Acylimidazoles under Acidic Conditions. BenchChem.
-
Boya, V. K., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. National Institutes of Health (NIH).
-
ResearchGate. (2009). (PDF) Stability of ciprofloxacin and norfloxacin in the presence and absence of metal ions in acidic solution. ResearchGate.
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- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 4. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
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The Versatile Precursor: Application Notes on the Use of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Novel Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry and materials science, the indole nucleus remains a "privileged" scaffold due to its prevalence in a vast array of biologically active compounds. The strategic functionalization of the indole core provides a powerful tool for the generation of diverse molecular architectures with tailored properties. Within this context, 1-Boc-2-chloro-3-(2-ethoxycarbonyl-acetyl)-indole emerges as a highly versatile and reactive intermediate for the synthesis of a variety of fused and appended heterocyclic systems.
This technical guide provides a comprehensive overview of the synthesis and utility of this valuable building block. We will delve into the rationale behind its design, explore its reactivity, and provide detailed protocols for its application in the construction of key heterocyclic motifs, including pyrazoles and isoxazoles. The information presented herein is intended to empower researchers to leverage the unique chemical attributes of this precursor in their own synthetic endeavors.
Structural Features and Synthetic Rationale
The synthetic utility of this compound is derived from the specific arrangement of its functional groups:
-
The 1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose. It enhances the solubility of the indole in common organic solvents and modulates the electron density of the indole ring, influencing its reactivity in subsequent transformations.
-
The 2-Chloro Substituent: The chlorine atom at the C2 position of the indole is an excellent leaving group, rendering this position susceptible to nucleophilic attack. This is a key feature that enables the construction of fused heterocyclic rings.
-
The 3-(2-Ethoxycarbonyl-acetyl) Group: This 1,3-dicarbonyl moiety is a versatile functional handle for a range of cyclocondensation reactions. The two carbonyl groups provide electrophilic sites for reactions with dinucleophiles, such as hydrazine and hydroxylamine, leading to the formation of five-membered heterocyclic rings.
Proposed Synthesis of this compound
Step 1: Friedel-Crafts Acylation of 1-Boc-Indole
The first step involves the introduction of the 1,3-dicarbonyl side chain at the C3 position of the indole ring via a Friedel-Crafts acylation reaction. The use of a dialkylaluminum chloride catalyst is recommended to achieve high regioselectivity for the C3 position under mild conditions[1].
Protocol 1: Synthesis of tert-Butyl 3-(2-ethoxycarbonyl-acetyl)-1H-indole-1-carboxylate
| Reagent/Solvent | Molar Equiv. | Amount |
| 1-Boc-indole | 1.0 | (e.g., 2.17 g, 10 mmol) |
| Ethyl malonyl chloride | 1.2 | (e.g., 1.81 g, 12 mmol) |
| Diethylaluminum chloride (1.0 M in hexanes) | 1.2 | (e.g., 12 mL, 12 mmol) |
| Dichloromethane (DCM) | - | 50 mL |
Procedure:
-
To a solution of 1-Boc-indole in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add the solution of diethylaluminum chloride in hexanes to the stirred solution.
-
After 15 minutes of stirring at 0 °C, add ethyl malonyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Step 2: Chlorination of the C2 Position
The second step involves the chlorination of the electron-rich C2 position of the indole ring. A Vilsmeier-Haack type reaction using a mild chlorinating agent such as oxalyl chloride or phosphorus oxychloride in the presence of a catalytic amount of dimethylformamide (DMF) can be employed.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molar Equiv. | Amount |
| tert-Butyl 3-(2-ethoxycarbonyl-acetyl)-1H-indole-1-carboxylate | 1.0 | (e.g., 3.31 g, 10 mmol) |
| Oxalyl chloride | 1.5 | (e.g., 1.90 g, 15 mmol) |
| Dichloromethane (DCM) | - | 50 mL |
| Dimethylformamide (DMF) | catalytic | (e.g., 1-2 drops) |
Procedure:
-
Dissolve the product from Protocol 1 in dry DCM under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Cool the solution to 0 °C and slowly add oxalyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield this compound.
Application in Heterocyclic Synthesis: Construction of Indole-Fused Pyrazoles
The 1,3-dicarbonyl moiety of the title compound is primed for cyclocondensation with hydrazine and its derivatives to construct indole-fused pyrazole systems. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.
Mechanism:
The reaction is believed to proceed through the following steps:
-
Nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl.
-
Formation of a hemiaminal intermediate.
-
Intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the ester carbonyl, leading to a cyclic intermediate.
-
Elimination of ethanol and water to afford the pyrazolone ring.
-
Tautomerization to the more stable pyrazole form.
Protocol 3: Synthesis of tert-Butyl 2-chloro-3-(5-hydroxy-1H-pyrazol-4-yl)-1H-indole-1-carboxylate
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 3.66 g, 10 mmol) |
| Hydrazine hydrate | 1.1 | (e.g., 0.55 mL, 11 mmol) |
| Ethanol | - | 50 mL |
| Acetic acid | catalytic | (e.g., 2-3 drops) |
Procedure:
-
To a solution of the indole precursor in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired indole-fused pyrazole.
Expected Yields and Variations:
Based on analogous reactions with similar 1,3-dicarbonyl compounds, yields for this cyclocondensation are expected to be in the range of 70-90%. The use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) will lead to the corresponding N-substituted pyrazoles.
Application in Heterocyclic Synthesis: Construction of Indole-Fused Isoxazoles
In a similar fashion to pyrazole synthesis, the reaction of this compound with hydroxylamine hydrochloride provides access to indole-fused isoxazole derivatives. The isoxazole ring is another important heterocycle in drug discovery.
Mechanism:
The formation of the isoxazole ring follows a similar pathway to the pyrazole synthesis:
-
Reaction of hydroxylamine with one of the carbonyl groups to form an oxime intermediate.
-
Intramolecular cyclization via the attack of the oxime oxygen on the other carbonyl group.
-
Dehydration to afford the isoxazole ring.
Protocol 4: Synthesis of tert-Butyl 2-chloro-3-(isoxazol-5-yl)-1H-indole-1-carboxylate
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 3.66 g, 10 mmol) |
| Hydroxylamine hydrochloride | 1.2 | (e.g., 0.83 g, 12 mmol) |
| Sodium acetate | 1.5 | (e.g., 1.23 g, 15 mmol) |
| Ethanol/Water (4:1) | - | 50 mL |
Procedure:
-
Dissolve the indole precursor, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole-fused isoxazole.
Expected Yields and Regioselectivity:
Yields for this transformation are typically good, often in the range of 65-85%. The regioselectivity of the cyclization (i.e., which carbonyl group is attacked first) can sometimes be influenced by the reaction conditions, but for this substrate, the formation of the depicted isomer is generally favored.
Further Synthetic Potential: Gateway to Fused Polycyclic Systems
The presence of the 2-chloro substituent in the newly synthesized pyrazole and isoxazole derivatives opens up possibilities for further annulation reactions. For instance, intramolecular Heck reactions or other palladium-catalyzed cross-coupling reactions could be employed to construct more complex, fused polycyclic systems. Additionally, the Boc protecting group can be readily removed under acidic conditions to liberate the indole NH, providing another site for functionalization.
Safety and Handling
-
This compound: As with all chlorinated organic compounds, this reagent should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrazine Hydrate: Hydrazine is a suspected carcinogen and is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydroxylamine Hydrochloride: Can be corrosive and an irritant. Handle with care.
-
Organometallic Reagents: Diethylaluminum chloride is pyrophoric and reacts violently with water. It should be handled under a strictly inert atmosphere by trained personnel.
Conclusion
This compound is a strategically designed and highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of a leaving group at the C2 position and a versatile 1,3-dicarbonyl moiety at the C3 position provides a powerful platform for the construction of novel molecular scaffolds. The protocols and insights provided in this guide are intended to facilitate the exploration of this reagent's full synthetic potential in the pursuit of new discoveries in chemical and pharmaceutical research.
References
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
- Gadaginamath, G. S., Pujar, S. R., & Kavali, R. R. (2004). Chemoselective reaction of indole-1,3-dicarboxylates towards hydrazine hydrate: synthesis of bisheterocycles of biological interest. Indian Journal of Chemistry - Section B, 43(11), 2434-2439.
-
Hou, Z., Oishi, S., Suzuki, Y., Kure, T., Nakanishi, I., Hirasawa, A., ... & Fujii, N. (2013). Diversity-oriented synthesis of pyrazolo[4,3-b]indoles by gold-catalysed three-component annulation: application to the development of a new class of CK2 inhibitors. Organic & Biomolecular Chemistry, 11(20), 3288-3296. [Link]
- El-Gendy, A. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its behavior towards some nucleophiles. International Journal of Organic Chemistry, 3(3), 187-197.
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Apasery, M. A. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 345(11), 890-899. [Link]
Sources
Application Note & Protocols: Synthesis of Fused Indole Systems from 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Fused indole systems, in particular, offer a rigid, three-dimensional architecture that is highly valuable for designing selective and potent therapeutic agents.[3][4] This application note presents 1-Boc-2-chloro-3-(2-ethoxycarbonyl-acetyl)-indole as a highly versatile and strategically designed precursor for the modular synthesis of diverse fused indole heterocycles. We provide an in-depth analysis of its reactivity and detail robust protocols for its conversion into cyclopenta[b]indolones, pyrazolo[3,4-b]indoles, and pyrimido[4,5-b]indoles through controlled intramolecular cyclization strategies. Each protocol is accompanied by mechanistic insights and a discussion of the underlying chemical principles, providing a comprehensive guide for researchers in synthetic and medicinal chemistry.
The Strategic Advantage of the Precursor Molecule
The efficacy of this compound as a synthetic building block stems from the orthogonal reactivity of its constituent functional groups. The strategic placement of these groups allows for selective and sequential reactions to construct complex fused systems from a single, readily accessible starting material.
-
N1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group serves a dual purpose. It deactivates the indole nitrogen, preventing its participation in undesired side reactions and enhancing the electrophilicity of the indole ring. Furthermore, it can be easily removed under acidic conditions in the final steps to yield the free N-H indole, a common pharmacophore.
-
C2-Chloro Group: This halogen atom is an excellent leaving group, serving as a key handle for cyclization. It is susceptible to intramolecular nucleophilic aromatic substitution (SNAr) or can participate in various transition-metal-catalyzed cross-coupling reactions.[5][6]
-
C3-β-Keto Ester Side Chain: This is the primary engine for building the new fused ring. The active methylene protons are readily deprotonated to form a nucleophilic enolate. The two carbonyl groups provide electrophilic sites for condensation reactions with dinucleophiles like hydrazines or amidines.[7][8]
The interplay between the nucleophilic potential of the C3 side chain and the electrophilic nature of the C2 position is the cornerstone of the synthetic strategies detailed below.
Caption: Workflow for cyclopenta[b]indolone synthesis.
Protocol 1: Synthesis of Ethyl 4-Boc-3-oxo-3,4-dihydro-1H-cyclopenta[b]indole-2-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the starting indole (1.0 equiv).
-
Dissolve the indole in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% EtOAc in hexanes) to yield the title compound.
Data Summary:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaH | THF | 0 to RT | 3 | 85-95 |
| K2CO3 | DMF | 80 | 6 | 70-80 |
| DBU | CH3CN | 60 | 5 | 75-85 |
Pathway II: Synthesis of Pyrazolo[3,4-b]indoles
This pathway involves a condensation reaction with a hydrazine derivative, followed by an intramolecular cyclization to form a pyrazole ring fused to the indole core. Pyrazolo-fused indoles are known for a wide range of pharmacological activities, including kinase inhibition.
Causality and Mechanism: This is a two-step, one-pot process. First, the more electrophilic keto-carbonyl of the C3 side chain reacts with hydrazine (or a substituted hydrazine) to form a hydrazone intermediate. This is a standard condensation reaction. The reaction mixture is then heated, often with a weak acid or base catalyst, to promote cyclization. The nitrogen of the hydrazone acts as a nucleophile, attacking the C2 position and displacing the chloride via an SNAr mechanism to form the fused pyrazole ring. The use of substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of diversity at this position.
Caption: Reaction sequence for pyrazolo[3,4-b]indole formation.
Protocol 2: Synthesis of Ethyl 8-Boc-1-phenyl-1,8-dihydro-3H-pyrazolo[3,4-b]indole-3-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Phenylhydrazine hydrochloride (1.2 equiv)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, suspend the starting indole (1.0 equiv), phenylhydrazine hydrochloride (1.2 equiv), and sodium acetate (2.0 equiv) in ethanol (approx. 0.2 M).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 6-12 hours, monitoring by TLC. The reaction first forms the hydrazone, which then cyclizes in situ.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., 15-40% EtOAc in hexanes) to obtain the desired fused pyrazole.
Data Summary:
| Hydrazine Derivative | Conditions | Time (h) | Yield (%) |
| Hydrazine Hydrate | EtOH, reflux | 8 | 80-90 |
| Phenylhydrazine HCl / NaOAc | EtOH, reflux | 10 | 75-85 |
| Methylhydrazine Sulfate | i-PrOH, reflux | 12 | 70-80 |
Pathway III: Palladium-Catalyzed Synthesis of Fused Indole Systems
Transition-metal catalysis opens a vast landscape of possibilities for forming fused systems. Palladium-catalyzed reactions, in particular, are powerful tools for C-C and C-N bond formation. [9][10][11]Here, we outline a general strategy for an intramolecular Buchwald-Hartwig amination to form a six-membered fused ring, a pyrido[2,3-b]indolone.
Causality and Mechanism: This approach requires a preliminary modification of the C3 side chain to install a nitrogen nucleophile. The ethyl ester can be converted to a primary amide via aminolysis. The subsequent key step is an intramolecular palladium-catalyzed C-N coupling between the C2-Cl and the newly formed amide nitrogen. The catalytic cycle involves oxidative addition of the C2-Cl bond to a Pd(0) species, coordination of the amide nitrogen to the palladium center, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. This method is highly efficient for constructing nitrogen-containing heterocycles. [5]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Containing Metal Complexes and Their Medicinal Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 11. Uncommon intramolecular palladium-catalyzed cyclization of indole derivatives [air.unimi.it]
Application Notes and Protocols: 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the generation of diverse molecular architectures with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] The strategic functionalization of the indole core is paramount to unlocking its full therapeutic potential.
This guide introduces 1-Boc-2-chloro-3-(2-ethoxycarbonyl-acetyl)-indole , a highly versatile and strategically designed building block for the synthesis of complex, biologically active molecules. This compound synergistically combines three key reactive centers, offering medicinal chemists a powerful tool for rapid library synthesis and lead optimization.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves a dual purpose. It modulates the electronic nature of the indole ring, often improving stability and solubility, and it directs reactions to other positions by preventing N-substitution.[1][5] This protecting group is robust under many reaction conditions yet can be readily removed under acidic conditions, providing a handle for late-stage diversification.[2]
-
The C2-Chloro Substituent: The chlorine atom at the C2 position is an excellent leaving group, making this position susceptible to a variety of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[6][7] This enables the introduction of a wide range of substituents, including carbon, nitrogen, oxygen, and sulfur nucleophiles, which is critical for exploring the structure-activity relationship (SAR) of drug candidates.[8][9]
-
The C3-β-Ketoester Moiety: The 2-ethoxycarbonyl-acetyl group at the C3 position is a classic and powerful synthon in organic synthesis.[10] The presence of both electrophilic and nucleophilic centers within this β-dicarbonyl system allows for a multitude of cyclization and condensation reactions to form various heterocyclic systems.[11][12] This functionality is a gateway to constructing fused ring systems such as quinolines, pyrazoles, and isoxazoles, all of which are important pharmacophores.[13][14]
This document provides detailed protocols and mechanistic insights into the application of this unique building block, empowering researchers to accelerate their drug discovery programs.
Synthetic Utility and Core Applications
The strategic arrangement of functional groups in this compound allows for a sequential and controlled series of transformations. This enables the construction of complex molecular frameworks from a single, readily accessible starting material.
Table 1: Key Reactive Sites and Potential Transformations
| Functional Group | Position | Potential Reactions & Applications | Resulting Scaffolds |
| N-Boc | N1 | Deprotection (TFA, HCl) for N-alkylation/arylation. | N-Substituted Indoles |
| Chloro | C2 | Nucleophilic Aromatic Substitution (SNAr), Suzuki, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. | 2-Aryl/Alkyl/Amino-indoles |
| β-Ketoester | C3 | Knorr Pyrrole Synthesis, Gewald Aminothiophene Synthesis, Pyrazole/Isoxazole formation, Hantzsch Pyridine Synthesis. | Fused Heterocyclic Systems |
Protocol 1: Synthesis of Fused Pyrazole-Indole Scaffolds
The β-ketoester functionality is an ideal precursor for constructing fused five-membered heterocyclic rings like pyrazoles, which are common motifs in kinase inhibitors and other targeted therapies. This protocol details the condensation reaction with hydrazine hydrate.
Workflow Diagram: Pyrazole Annulation
Sources
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 5. chembk.com [chembk.com]
- 6. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. allstudyjournal.com [allstudyjournal.com]
- 13. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Guided Synthesis of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Abstract
This document provides a comprehensive, three-step experimental protocol for the synthesis of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole, a functionalized indole derivative with significant potential as a scaffold in medicinal chemistry and drug development. The synthesis begins with the standard protection of the indole nitrogen using a tert-butyloxycarbonyl (Boc) group, followed by a regioselective chlorination at the C2 position, and culminates in a Lewis acid-mediated Friedel-Crafts acylation at the C3 position. This guide is designed for researchers and scientists, offering not only a step-by-step methodology but also the underlying chemical principles, mechanistic rationale, and practical insights to ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs.[1][2] The targeted modification of the indole ring at specific positions is crucial for tuning biological activity. The title compound, this compound, is a highly functionalized intermediate, primed for further chemical elaboration. The presence of a chloro-substituent at C2 and a β-ketoester at C3 offers multiple reaction sites for diversification.
Our synthetic strategy is a linear, three-step sequence designed for efficiency and control:
-
N-H Protection: The indole nitrogen is first protected with a Boc group. This step is critical as it prevents unwanted side reactions at the nitrogen during subsequent electrophilic substitutions and enhances the solubility of the indole intermediates in organic solvents.
-
C2-Chlorination: The N-Boc protected indole undergoes regioselective chlorination at the C2 position using N-Chlorosuccinimide (NCS). The electron-withdrawing nature of the Boc group deactivates the pyrrole ring slightly, favoring halogenation at the C2 over the typically more reactive C3 position.
-
C3-Acylation: The final key step involves the introduction of the ethoxycarbonyl-acetyl group at the C3 position of the 1-Boc-2-chloroindole intermediate. This is achieved via a Friedel-Crafts acylation reaction, which utilizes a Lewis acid to activate the acylating agent for electrophilic attack on the electron-rich C3 position.[3]
This protocol emphasizes safety, reproducibility, and a deep understanding of the reaction mechanisms at play.
Overall Reaction Scheme
A schematic overview of the three-step synthesis from indole to the final target compound.
Mechanistic Rationale
Step 1: N-Boc Protection
The protection of the indole nitrogen is paramount. The free N-H proton is acidic and can interfere with the Lewis acids used in the final acylation step. The Boc group is an ideal choice due to its stability under the conditions of the subsequent steps and its straightforward removal under acidic conditions.
Step 2: C2-Chlorination with NCS
While the C3 position of indole is the most nucleophilic, the presence of the bulky N-Boc protecting group alters the regioselectivity of electrophilic halogenation. N-Chlorosuccinimide (NCS) serves as an electrophilic chlorine source. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the steric hindrance and electronic effects of the Boc group favor the attack at the C2 position.
Step 3: Friedel-Crafts Acylation at C3
This is a classic electrophilic aromatic substitution.[4] The Lewis acid, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acylating agent, ethyl malonyl chloride. This coordination polarizes the carbon-chlorine bond, generating a highly electrophilic acylium ion or a potent acylium-Lewis acid complex. The electron-rich indole ring, specifically the highly nucleophilic C3 position, then attacks this electrophile. A subsequent loss of a proton re-aromatizes the indole ring, yielding the final C3-acylated product.[3]
Experimental Protocols
Materials and Equipment
Reagents:
-
Indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
N-Chlorosuccinimide (NCS)
-
Ethyl malonate
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Workflow Visualization
Sources
- 1. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. Khan Academy [khanacademy.org]
Scale-Up Synthesis of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole: An Application Note and Protocol
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole ring at various positions allows for the fine-tuning of biological activity. The title compound, 1-Boc-2-chloro-3-(2-ethoxycarbonyl-acetyl)-indole, is a highly valuable intermediate, poised for further chemical elaboration. The presence of a chloro group at the C2 position, an acyl group at the C3 position, and a Boc-protecting group on the nitrogen atom provides orthogonal handles for diverse synthetic transformations. This application note provides a detailed, scalable, and robust protocol for the synthesis of this key intermediate, intended for researchers, scientists, and professionals in the field of drug development. The described methodology is designed to be a self-validating system, with explanations for the causality behind experimental choices to ensure both technical accuracy and practical applicability.
Synthetic Strategy Overview
The synthesis of this compound is approached in a three-step sequence starting from commercially available indole. This strategy is designed for scalability and efficiency, with each step optimized for high yield and purity.
-
Nitrogen Protection: The indole nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps and to enhance the solubility of the intermediates in organic solvents.
-
Regioselective Chlorination: The C2 position of the Boc-protected indole is then selectively chlorinated. This step is crucial for introducing a versatile handle for cross-coupling reactions or other nucleophilic substitutions.
-
Friedel-Crafts Acylation: Finally, the 2-ethoxycarbonyl-acetyl group is introduced at the C3 position via a Friedel-Crafts acylation reaction, yielding the target compound.
Caption: Figure 1: Overall Synthetic Workflow
Part 1: Boc Protection of Indole
Rationale: The protection of the indole nitrogen is a critical first step. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions[1]. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst accelerates the reaction by activating the Boc anhydride[1].
Protocol: Scale-Up Synthesis of 1-Boc-indole
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| Indole | 117.15 g/mol | 0.854 mol | 1.0 | 100 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 g/mol | 0.939 mol | 1.1 | 205 g |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 g/mol | 0.0854 mol | 0.1 | 10.4 g |
| Dichloromethane (DCM) | - | - | - | 1 L |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add indole (100 g, 0.854 mol) and dichloromethane (1 L).
-
Stir the mixture at room temperature until the indole is completely dissolved.
-
Add 4-(dimethylamino)pyridine (10.4 g, 0.0854 mol) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (205 g, 0.939 mol) in dichloromethane (200 mL).
-
Add the (Boc)₂O solution to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 9:1).
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 500 mL), followed by saturated aqueous NaHCO₃ solution (1 x 500 mL), and finally with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford 1-Boc-indole as a white crystalline solid.
Expected Yield: 90-95%
Part 2: C2-Chlorination of 1-Boc-indole
Rationale: The regioselective chlorination at the C2 position of the indole ring is a challenging but crucial transformation. While various methods exist, direct chlorination using N-chlorosuccinimide (NCS) offers a practical approach for scale-up, avoiding the use of complex directing groups. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. Careful control of reaction temperature and stoichiometry is essential to minimize the formation of di-chlorinated byproducts.
Protocol: Scale-Up Synthesis of 1-Boc-2-chloroindole
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 1-Boc-indole | 217.26 g/mol | 0.460 mol | 1.0 | 100 g |
| N-Chlorosuccinimide (NCS) | 133.53 g/mol | 0.483 mol | 1.05 | 64.5 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 1 L |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1-Boc-indole (100 g, 0.460 mol) and N,N-dimethylformamide (1 L).
-
Stir the mixture at room temperature until the 1-Boc-indole is completely dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-chlorosuccinimide (64.5 g, 0.483 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate = 9:1).
-
Upon completion, pour the reaction mixture into ice-water (3 L) with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from ethanol or by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient).
Expected Yield: 75-85%
Part 3: Friedel-Crafts Acylation of 1-Boc-2-chloroindole
Rationale: The final step involves the introduction of the 2-ethoxycarbonyl-acetyl group at the C3 position. A Friedel-Crafts acylation is the most direct method for this transformation. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is necessary to activate the acylating agent, ethyl malonyl chloride. The reaction is conducted in a non-polar solvent like dichloromethane at low temperatures to control the reactivity and prevent side reactions.
Protocol: Scale-Up Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 1-Boc-2-chloroindole | 251.71 g/mol | 0.397 mol | 1.0 | 100 g |
| Ethyl malonyl chloride | 150.56 g/mol | 0.476 mol | 1.2 | 71.7 g (59.5 mL) |
| Aluminum chloride (AlCl₃) | 133.34 g/mol | 0.516 mol | 1.3 | 68.8 g |
| Dichloromethane (DCM) | - | - | - | 1.5 L |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (68.8 g, 0.516 mol) and dichloromethane (500 mL).
-
Cool the suspension to 0 °C with an ice-salt bath.
-
In the dropping funnel, prepare a solution of ethyl malonyl chloride (71.7 g, 0.476 mol) in dichloromethane (200 mL).
-
Add the ethyl malonyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C. Stir for an additional 15 minutes to form the acylium ion complex.
-
In a separate flask, dissolve 1-Boc-2-chloroindole (100 g, 0.397 mol) in dichloromethane (800 mL).
-
Add the solution of 1-Boc-2-chloroindole dropwise to the reaction mixture over 1 hour, keeping the internal temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 7:3).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it into a vigorously stirred mixture of crushed ice (2 kg) and concentrated HCl (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 300 mL).
-
Combine the organic layers and wash with water (1 x 1 L), saturated aqueous NaHCO₃ solution (1 x 1 L), and brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield the final product as a solid.
Expected Yield: 65-75%
Caption: Figure 2: Simplified Friedel-Crafts Acylation Mechanism
Conclusion
This application note provides a comprehensive and scalable three-step synthesis for this compound. By following these detailed protocols, researchers and drug development professionals can reliably produce this valuable intermediate in significant quantities. The methodologies have been designed with a focus on practicality, safety, and efficiency, ensuring their applicability in a modern synthetic chemistry laboratory.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Olah, G. A. Friedel-Crafts and Related Reactions; John Wiley & Sons: New York, 1963-1965; Vol. 1-4. [Link]
Sources
Derivatization of the acetyl group in 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Application Note & Protocols
Topic: Strategic Derivatization of the Acetyl Moiety in 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole for Heterocyclic Synthesis and Functional Group Transformation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold is a highly functionalized building block, pivotal in medicinal chemistry and drug discovery. Its value is significantly enhanced by the versatile reactivity of the β-keto ester moiety, particularly the acetyl group, which serves as a linchpin for diverse chemical transformations. This application note provides an in-depth guide to the strategic derivatization of this acetyl group. We present detailed, field-proven protocols for two high-value transformation classes: (1) the selective reduction of the ketone to furnish β-hydroxy esters, creating a new chiral center, and (2) the construction of medicinally relevant heterocyclic rings, such as pyrazoles and pyrimidines, through condensation reactions. The causality behind experimental choices, potential side reactions, and the stability of the core indole structure under various conditions are discussed to ensure robust and reproducible outcomes.
Introduction: The Synthetic Potential of a Versatile Scaffold
The indole ring is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1][2] The specific substrate, this compound, combines this valuable core with a β-keto ester functionality at the C3 position. 3-Acylindoles are crucial intermediates for a wide range of indole derivatives.[3][4][5][6][7] The β-keto ester group, in particular, is a synthetically powerful handle due to its multiple reactive sites: the electrophilic ketone and ester carbonyls, and the acidic α-protons on the central methylene carbon.[8][9]
This guide focuses specifically on the derivatization of the acetyl group's carbonyl. This site is an ideal electrophilic center for nucleophilic attack and condensation, allowing for its transformation into other functional groups or its incorporation into new ring systems. Such modifications are critical in structure-activity relationship (SAR) studies, enabling the exploration of chemical space around a core scaffold. The protocols herein are designed to be robust and adaptable, providing researchers with the tools to expand their compound libraries with high-value derivatives.
Overview of Derivatization Pathways
The reactivity of the acetyl group in the target molecule can be harnessed for several key transformations. This document will focus on the two most impactful pathways for drug development professionals: selective reduction and heterocycle formation.
Caption: Key derivatization pathways for the title compound.
Pathway 1: Selective Reduction of the Acetyl Ketone
Reducing the acetyl ketone to a secondary alcohol introduces a β-hydroxy ester functionality and a new stereocenter. This transformation is valuable for probing the steric and hydrogen-bonding requirements of biological targets. Optically pure β-hydroxy esters are crucial chiral synthons for various bioactive molecules.[10]
Causality Behind Experimental Choices:
The primary challenge is to reduce the ketone selectively without affecting the ester, the acid-sensitive Boc-protecting group, or the chloro-substituent.
-
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that chemoselectively reduces ketones and aldehydes in the presence of esters under standard protic solvent conditions (e.g., methanol or ethanol).[10]
-
Enzymatic reduction using ketoreductases (KREDs) or whole-cell systems like baker's yeast offers a green and highly stereoselective alternative, capable of producing single enantiomers with high fidelity.[11][12][13][14] This is particularly advantageous when a specific stereoisomer is required for pharmacological evaluation.
Protocol 3.1: Chemoselective Reduction with Sodium Borohydride
This protocol yields the racemic or diastereomeric β-hydroxy ester.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester derivative.
Data Presentation: Reduction Methodologies
| Method | Reagent | Selectivity | Typical Yield | Key Advantage |
| Protocol 3.1 | Sodium Borohydride | Chemoselective | >90% | Operational simplicity, high yield. |
| Enzymatic | Ketoreductase (KRED) | Enantio- & Diastereoselective | 70-95% | Access to optically pure isomers.[11][12] |
Pathway 2: Synthesis of Heterocyclic Derivatives
Condensation of the 1,3-dicarbonyl system with dinucleophiles is a powerful strategy for constructing five- and six-membered heterocyclic rings, which are core components of many pharmaceuticals.[8]
Pyrazole Synthesis (Knorr Pyrazole Synthesis)
The reaction of β-keto esters with hydrazines is a classic and highly efficient method for synthesizing pyrazole derivatives, specifically pyrazolones.[15][16] Pyrazoles are a prominent class of heterocycles with a wide range of biological activities.[15]
Causality Behind Experimental Choices: The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen onto the ester carbonyl, leading to cyclization.[15] A catalytic amount of acid, such as glacial acetic acid, is often used to facilitate both the initial condensation and the subsequent dehydration steps.[15] Ethanol or propanol are excellent solvents, as they readily dissolve the reactants and facilitate heating.
Caption: Workflow for Knorr Pyrazole Synthesis.
Protocol 4.1.1: Synthesis of a 3-Indolyl-Substituted Pyrazolone
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH) or 1-Propanol
-
Glacial acetic acid
-
Deionized water
-
Scintillation vial or round-bottom flask, stir bar, hot plate
Procedure:
-
In a 20-mL scintillation vial, combine the indole starting material (1.0 equiv) and hydrazine hydrate (2.0 equiv).
-
Add ethanol (to achieve ~1 M concentration) and 3-4 drops of glacial acetic acid.[15]
-
Add a stir bar, seal the vial, and place it on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100 °C.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate/70% hexane) until the starting ketoester is consumed (typically 1-3 hours).
-
Once complete, add deionized water to the hot, stirring mixture to precipitate the product.[15]
-
Allow the mixture to cool to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the pyrazolone derivative.
Pyrimidine Synthesis
β-Keto esters can be condensed with amidines (e.g., acetamidine, guanidine) to yield substituted pyrimidines or pyrimidinones.[17][18] This transformation provides rapid access to another class of heterocycles with significant therapeutic potential.[19]
Causality Behind Experimental Choices: The reaction mechanism involves the initial formation of an enamine or imine intermediate by condensation of the more reactive ketone carbonyl with the amidine. This is followed by intramolecular cyclization onto the ester carbonyl. A base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is often used to facilitate the reaction, particularly when starting with the amidine hydrochloride salt.[19]
Protocol 4.2.1: Synthesis of a 3-Indolyl-Substituted Pyrimidin-4-ol
Materials:
-
This compound
-
Acetamidine hydrochloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a solution of the indole starting material (1.0 equiv) in ethanol, add acetamidine hydrochloride (1.5 equiv).
-
Add DBU (1.6 equiv) to the mixture.
-
Stir the resulting solution under an inert atmosphere (e.g., Argon) at room temperature for 18 hours or heat to reflux as needed.[19]
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the target pyrimidin-4-ol derivative.
Substrate Stability and Competing Reactivities
When performing these derivatizations, it is crucial to consider the stability of other functional groups in the starting material.
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is stable to the basic and mildly reductive conditions described. However, it is highly sensitive to strong acids. The use of a catalytic amount of glacial acetic acid in the pyrazole synthesis is well-tolerated, but prolonged exposure or the use of stronger acids (e.g., TFA, HCl) will lead to deprotection.
-
α-Methylene Acidity: The methylene protons between the two carbonyls are acidic (pKa ≈ 11 in DMSO) and can be deprotonated by a sufficiently strong base to form an enolate. This enolate can undergo C-alkylation or C-acylation.[20][21][22][23][24][25] While the conditions for the pyrimidine synthesis use a non-nucleophilic base (DBU) primarily for deprotonation of the amidinium salt, care must be taken to avoid conditions (e.g., using NaH or alkoxides with an alkyl halide present) that would favor competing alkylation at this site.[26][27]
Conclusion
The this compound scaffold is a versatile platform for generating diverse and medicinally relevant molecules. The acetyl group of the β-keto ester moiety serves as a key functional handle for strategic derivatization. The protocols detailed in this note provide reliable and reproducible methods for its selective reduction to a β-hydroxy ester and its use in condensation reactions to construct high-value pyrazole and pyrimidine heterocycles. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively leverage this building block to accelerate their drug discovery programs.
References
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Trost, B. M., & Murphy, D. J. (1985). Asymmetric Alkylation of β-Ketoesters . Journal of the American Chemical Society, 107(15), 4587–4589. [Link]
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Wang, Y., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis . Organic & Biomolecular Chemistry, 12(41), 8248-8254. [Link]
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Das, B., et al. (2004). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions . Journal of the Korean Chemical Society, 48(5), 485-488. [Link]
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Huckin, S. N., & Weiler, L. (1974). The Acylation of β-Keto Ester Dianions . Canadian Journal of Chemistry, 52(8), 1343-1351. [Link]
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . AK Lectures. [Link]
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Bartrum, H. E., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines . The Journal of Organic Chemistry, 75(24), 8674–8676. [Link]
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Li, Z., et al. (2020). Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme . ACS Sustainable Chemistry & Engineering, 8(30), 11277–11283. [Link]
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Wang, C., et al. (2016). Acylation of indoles via photoredox catalysis: a route to 3-acylindoles . Green Chemistry, 18(1), 149-152. [Link]
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Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies . Chemistry Central Journal, 7(1), 123. [Link]
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Stewart, J. D., et al. (1998). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast . Journal of the American Chemical Society, 120(14), 3541-3548. [Link]
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Bartrum, H. E., et al. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines . The Journal of Organic Chemistry, 75(24), 8674-6. [Link]
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Katritzky, A. R., et al. (2004). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles . The Journal of Organic Chemistry, 69(20), 6617–6622. [Link]
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Braeuer, K., & Opatz, T. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . Beilstein Journal of Organic Chemistry, 12, 1726–1741. [Link]
-
Reddy, C. V., et al. (2011). Chemoselective Synthesis of Pyrazole Derivatives via b-Enamino Keto Esters . ResearchGate. [Link]
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Bartrum, H. E., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines . American Chemical Society. [Link]
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LibreTexts Chemistry. 22.7: Alkylation of Enolate Ions . Chemistry LibreTexts. [Link]
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Stewart, J. D., et al. (1998). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast . Journal of the American Chemical Society, 120(14), 3541–3548. [Link]
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Checkroun, A. A., et al. (2018). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases . Tetrahedron Letters, 59(41), 3698-3701. [Link]
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Wang, L., et al. (2012). Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles . Organic & Biomolecular Chemistry, 10(38), 7724-7727. [Link]
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Moody, C. J., et al. (1985). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine . The Journal of Organic Chemistry, 50(25), 5131–5136. [Link]
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Gribble, G. W. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities . Current Organic Chemistry, 13(14), 1475-1496. [Link]
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Wikipedia. Enantioselective reduction of ketones . Wikipedia. [Link]
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Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride . Organic Letters, 2(10), 1485–1487. [Link]
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Organic Chemistry Explained. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds . YouTube. [Link]
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Abdel-Wahab, B. F., et al. (2021). Utilisation of 1,3-Dicarbonyl Derivatives in Multicomponent Reactions . ResearchGate. [Link]
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Arnott, G. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation) . YouTube. [Link]
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Siddiqui, A. A., et al. (2010). Synthesis and biological evaluation of some N-substituted indoles . ResearchGate. [Link]
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Siddiqui, A. A., et al. (2010). Synthesis and biological evaluation of some N-substituted indoles . Arkivoc, 2010(11), 216-226. [Link]
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Role of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole as a building block for drug discovery
An Application Guide to 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole: A Versatile Scaffold for Modern Drug Discovery
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." The strategic functionalization of the indole ring is paramount in tuning its pharmacological profile. This compound emerges as a highly valuable and versatile building block, engineered with three distinct and orthogonally reactive functional groups. This design allows for a systematic and modular approach to constructing complex molecular architectures, making it an ideal starting point for the generation of diverse chemical libraries aimed at a wide range of therapeutic targets.
This document serves as a comprehensive technical guide for researchers and drug development professionals. It details the strategic utility of this building block, explains the causality behind experimental choices, and provides detailed, field-proven protocols for its application in key synthetic transformations.
Molecular Architecture and Strategic Value
The power of this compound lies in the specific arrangement of its functional groups, each offering a distinct handle for chemical modification. Understanding the role of each component is crucial for designing efficient synthetic routes.
-
1-Boc Group (tert-Butoxycarbonyl): This bulky protecting group serves two primary functions. First, it deactivates the indole nitrogen, preventing unwanted side reactions and directing electrophilic substitution away from the nitrogen atom. Second, it significantly enhances the solubility of the indole core in common organic solvents, simplifying reaction setup and purification. The Boc group is stable under a wide range of conditions but can be cleanly removed with acid, typically in the final stages of a synthesis.
-
2-Chloro Group: Positioned at the electron-deficient C-2 position of the indole, the chlorine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[1] This enables the facile introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents, which are critical for modulating ligand-receptor interactions. Its reactivity is a cornerstone of modern C-C, C-N, and C-O bond-forming strategies.[2]
-
3-(2-ethoxycarbonyl-acetyl) Group (β-Ketoester): This moiety is a classic and powerful tool for heterocyclic synthesis.[3] The presence of two carbonyl groups flanking a methylene unit results in acidic α-protons, allowing it to act as a potent nucleophile. Furthermore, the 1,3-dicarbonyl arrangement is an ideal electrophilic partner for reactions with binucleophiles (e.g., hydrazine, hydroxylamine, amidines) to construct a variety of five- and six-membered heterocyclic rings fused or appended to the indole core.[4]
Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The introduction of aryl and heteroaryl moieties at the C-2 position is a common strategy in drug design to explore new binding pockets and enhance potency. The Suzuki-Miyaura reaction is one of the most robust and widely used methods for this transformation due to its mild conditions and tolerance of diverse functional groups.[2][5]
Scientific Rationale
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the boronic acid partner (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of the catalytic cycle. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5]
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol describes a representative coupling reaction. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acid partners.
Materials
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 379.83 | 380 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) acetate) | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.50 | 16.4 | 0.04 | 0.04 (4 mol%) |
| K₂CO₃ (Potassium carbonate) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane / Water (5:1) | - | 6 mL | - | - |
Procedure
-
Vessel Preparation: Add this compound, 4-methoxyphenylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos to a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[7]
-
Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling argon through it for 15-20 minutes. Add the solvent mixture (6 mL) to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. A sample can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-indole product.
Core Application II: Heterocycle Synthesis via the β-Ketoester
The β-ketoester side chain is a superb precursor for constructing fused or appended heterocycles, which are prevalent in kinase inhibitors and other targeted therapies. The reaction with hydrazine to form a pyrazole is a classic and highly efficient transformation.
Scientific Rationale
The reaction proceeds via a condensation-cyclization mechanism. The more nucleophilic nitrogen of hydrazine initially attacks one of the carbonyl groups (typically the ketone, which is more electrophilic). This is followed by an intramolecular condensation with the second carbonyl group (the ester), eliminating ethanol and water to form the aromatic pyrazole ring. The reaction is often catalyzed by acid (e.g., acetic acid) to activate the carbonyl groups towards nucleophilic attack.
Protocol 2: Synthesis of an Indolo[3,2-c]pyrazole Derivative
This protocol uses the product from Protocol 1 to demonstrate a sequential reaction strategy.
Materials
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Product from Protocol 1 | 497.58 | 498 | 1.0 | 1.0 |
| Hydrazine hydrate (~64% N₂H₄ in H₂O) | 50.06 | 78 µL | ~1.6 | ~1.6 |
| Glacial Acetic Acid | 60.05 | 2-3 drops | - | Catalytic |
| Ethanol | - | 10 mL | - | - |
Procedure
-
Setup: To a round-bottom flask, add the 2-aryl-indole starting material (product of Protocol 1) and ethanol (10 mL).
-
Reagent Addition: Add hydrazine hydrate followed by 2-3 drops of glacial acetic acid.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is often complete within 2-6 hours. In many cases, the product will begin to precipitate from the reaction mixture as it forms.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities. The resulting solid is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Deprotection of the Boc Group
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the free indole N-H. This is crucial for certain biological interactions and can also be a handle for further N-alkylation if desired.
Protocol 3: Acid-Catalyzed Boc Deprotection
Materials
| Reagent | Formula | Amount | Purpose |
| Boc-protected indole derivative | - | 1.0 mmol | Substrate |
| Dichloromethane (DCM) | CH₂Cl₂ | 5 mL | Solvent |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 1-2 mL | Reagent |
| Saturated NaHCO₃ solution | - | ~20 mL | Quenching |
Procedure
-
Setup: Dissolve the Boc-protected indole in dichloromethane (DCM) in a round-bottom flask at room temperature.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. Gas evolution (isobutylene) will be observed.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC until all starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected indole.
Conclusion
This compound is a masterfully designed building block that provides medicinal chemists with a reliable and flexible platform for drug discovery. Its orthogonal reactive sites allow for the sequential and controlled introduction of molecular diversity at key positions of the indole scaffold. By leveraging palladium-catalyzed cross-coupling at the C-2 position and classical heterocycle synthesis at the C-3 side chain, researchers can rapidly access novel and complex chemical matter, accelerating the journey from hit identification to lead optimization.
References
-
Organic Letters. (2014). Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides. ACS Publications. [Link]
-
ResearchGate. (2018). The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. [Link]
-
Royal Society of Chemistry. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]
-
National Institutes of Health. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. [Link]
-
ResearchGate. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
University of Pennsylvania. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. ScholarlyCommons. [Link]
-
Bergman, J., & Venemalm, L. (1992). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry. [Link]
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- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
A Guide for Researchers on Mitigating Side Reactions
Welcome to the technical support center for the synthesis of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole. As a Senior Application Scientist, I understand that while this molecule is a valuable synthetic intermediate, its preparation via Friedel-Crafts acylation or similar methods is often plagued by side reactions that can drastically reduce yield and complicate purification. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I recover a lot of the 1-Boc-2-chloroindole starting material. What is the likely cause?
A: This issue typically points to two main culprits: deactivation of your acylating agent or insufficient activation by the catalyst. The most common cause is the presence of moisture in the reaction setup.[1] Friedel-Crafts acylating agents (like acyl chlorides) and the Lewis acid catalysts (e.g., AlCl₃) are extremely sensitive to water. Trace moisture will hydrolyze the acyl chloride and quench the catalyst, halting the reaction. It is imperative to use flame-dried glassware, anhydrous solvents, and freshly opened or purified reagents.
Q2: The major impurity in my crude product has a molecular weight corresponding to the loss of the Boc group. Why is this happening and how can I prevent it?
A: This is the most common and challenging side reaction in this synthesis. The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[2][3] Many strong Lewis acids, such as aluminum chloride (AlCl₃), create a sufficiently acidic environment to cleave the Boc group, leading to the formation of 2-chloro-3-(2-ethoxycarbonyl-acetyl)-indole.[4] This deprotected indole can then undergo further undesired reactions. To prevent this, you should switch to a milder Lewis acid or use a non-acidic acylation protocol.
Q3: I see multiple product spots on my TLC plate, some of which are UV active but don't correspond to the desired product or the de-Boc-protected version. What could these be?
A: If you are experiencing de-Boc-protection, the resulting free (N-H) indole is also nucleophilic at the nitrogen atom. This can lead to a secondary, undesired N-acylation reaction, resulting in a di-acylated byproduct. Furthermore, the electron-rich N-H indole is more activated than its Boc-protected precursor and can undergo other complex reactions or polymerization under strong Lewis acid conditions.[5]
Q4: Is there an optimal Lewis acid for acylating Boc-protected indoles?
A: Yes, the choice of Lewis acid is critical. While AlCl₃ is a common choice for Friedel-Crafts reactions, it is often too harsh for substrates with acid-sensitive groups like Boc.[4][6] Milder Lewis acids are strongly recommended. Studies have shown that dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl), can effectively promote C3 acylation of indoles without requiring N-H protection and under much milder conditions, significantly reducing deprotection.[4] Other alternatives include ZnCl₂, SnCl₄, or In(OTf)₃.
Troubleshooting Guide: Common Issues and Solutions
This table outlines common experimental observations and provides a systematic approach to resolving them.
| Observation (TLC/LC-MS Analysis) | Probable Cause(s) | Recommended Solutions & Rationale |
| Spot A: Desired Product (Low intensity)Spot B: Starting Material (High intensity) | 1. Catalyst Inactivity: Quenched by moisture.[1]2. Insufficient Activation: Reaction temperature too low or catalyst loading insufficient. | Ensure Anhydrous Conditions: Flame-dry all glassware, use freshly distilled anhydrous solvent (e.g., DCM, DCE), and handle reagents under an inert atmosphere (N₂ or Ar).Optimize Temperature: While starting at 0 °C is wise, slowly warming to room temperature may be necessary. Monitor by TLC.Increase Catalyst Loading: For some less reactive systems, a stoichiometric amount of a mild Lewis acid may be required.[1] |
| Spot C: Main impurity matches MW of de-Boc protected product. | Acid-Catalyzed Deprotection: The Lewis acid is too strong, cleaving the Boc group.[2][7] | Switch to a Milder Lewis Acid: Replace AlCl₃ with Et₂AlCl, ZnCl₂, or SnCl₄.[4] This is the most effective solution.Lower Reaction Temperature: Conduct the reaction at 0 °C or even -20 °C to slow the rate of deprotection relative to acylation. |
| Spot D: Impurity with MW of N-acylated product or di-acylated product. | Secondary Reaction after Deprotection: The N-H indole formed from deprotection reacts further. | This is a downstream effect of deprotection. The primary solution is to prevent the Boc group from cleaving by using the milder conditions described above. |
| Complex mixture/Baseline streaking on TLC. | Substrate Decomposition: The indole ring is degrading under harsh acidic conditions. | Use a Milder Catalyst: This is the most common cause. Strong acids can lead to polymerization of indoles.Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. |
In-Depth Analysis: Key Side Reaction Pathways
Understanding the mechanisms of side reactions is crucial for designing a robust synthetic protocol.
The Desired Reaction: C3 Friedel-Crafts Acylation
The intended pathway involves the formation of a highly electrophilic acylium ion (or a Lewis acid-acyl chloride complex). The electron-rich indole ring, with its highest electron density at the C3 position, acts as a nucleophile, attacking the electrophile to form the desired product after rearomatization. The Boc group at N1 sterically hinders attack at C2 and electronically directs the substitution to C3.
Caption: Desired C3-acylation pathway.
The Primary Side Reaction: Acid-Catalyzed De-Boc-Protection
This is the most significant competing reaction. The Lewis acid, or protons generated in the reaction mixture, can protonate the carbonyl oxygen of the Boc group. This initiates the collapse of the carbamate, releasing isobutylene and carbon dioxide, and generating the free N-H indole.
Caption: Major side reaction: De-Boc-protection and subsequent reactions.
Recommended Experimental Protocols
To maximize your yield and purity, consider adopting one of the following validated protocols.
Protocol A: Mild Lewis Acid Catalysis with Et₂AlCl
This method is adapted from literature reports showing high yields for indole acylation with minimal side reactions.[4]
-
Preparation: Under a nitrogen atmosphere, add 1-Boc-2-chloroindole (1.0 eq) to anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask equipped with a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 eq, typically 1.0 M in hexanes) to the stirred indole solution. Stir for 15 minutes at 0 °C.
-
Acylating Agent Addition: Prepare a solution of ethyl 3-chloro-3-oxopropanoate (ethyl malonyl chloride, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Workup: Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring. Stir for 30 minutes until the layers are clear.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol B: Vilsmeier-Haack Type Acylation
The Vilsmeier-Haack reaction and its variants use a pre-formed electrophilic iminium salt, avoiding the use of strong Lewis acids.[8][9][10] This can be a very mild method for acylating electron-rich heterocycles.
-
Reagent Preparation: In a flame-dried flask under nitrogen, prepare the Vilsmeier-type reagent. For this specific acylation, a variation would be required. A plausible approach involves reacting N,N-dimethylformamide (DMF) with oxalyl chloride to form a reactive intermediate, which can then react with ethyl acetoacetate. A more direct method would be to use a reagent like Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to activate the ethyl acetoacetate.
-
Acylation: Add the 1-Boc-2-chloroindole to an anhydrous solvent (like DCM or acetonitrile) and cool to 0 °C.
-
Reagent Addition: Slowly add the pre-formed or in-situ generated activated acylating species to the indole solution.
-
Reaction & Workup: Stir at 0 °C to room temperature, monitoring by TLC. The workup typically involves quenching with an aqueous base (e.g., NaHCO₃ solution), followed by standard extraction and purification.
Note: Direct Vilsmeier-Haack conditions (POCl₃/DMF) are for formylation. Acylation with larger groups requires modified conditions or reagents.
By carefully selecting your reaction conditions and understanding the potential pitfalls, you can successfully navigate the synthesis of this valuable indole derivative. Should you require further assistance, please do not hesitate to reach out.
References
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. (2022-05-24). Available from: [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health. Available from: [Link]
-
Decarboxylative/decarbonylative C3-acylation of indoles: Via photocatalysis: A simple and efficient route to 3-acylindoles. ResearchGate. (2025-08-06). Available from: [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available from: [Link]
-
Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? Reddit. (2024-10-04). Available from: [Link]
-
Ch21: Acetoacetic esters. University of Calgary. Available from: [Link]
-
Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Royal Society of Chemistry. Available from: [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Hydrolysis of Ethyl Aceto Acetate (EAA). YouTube. (2022-03-30). Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. (2024-02-18). Available from: [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available from: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. (2025-08-06). Available from: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
-
A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. ResearchGate. (2025-08-06). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Welcome to the technical support guide for the purification of 1-Boc-2-chloro-3-(2-ethoxycarbonyl-acetyl)-indole (CAS No. 180922-72-9).[1] This document provides field-proven troubleshooting advice and frequently asked questions to assist researchers, chemists, and drug development professionals in achieving high purity for this key synthetic intermediate. The guidance herein is based on established principles of indole chemistry and chromatographic science.
Introduction: The Importance of Purity
This compound is a functionalized indole derivative often used as a building block in the synthesis of more complex pharmaceutical agents. The presence of impurities, even in trace amounts, can lead to side reactions, lower yields in subsequent steps, and complicate structural analysis. Achieving high purity (>98%) is therefore critical for the reliability and reproducibility of your research. This guide will walk you through the most effective purification strategies and how to troubleshoot common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for purifying crude this compound?
The most effective and widely applicable primary purification method is flash column chromatography using silica gel.[2][3] The compound's structure, featuring a moderately polar acetyl group and a non-polar Boc-protecting group, makes it well-suited for separation on a normal-phase stationary phase.
Q2: What are the recommended starting conditions for flash column chromatography?
For a successful separation, a methodical approach is key. The following table outlines our recommended starting parameters, which should be optimized based on your specific crude material and thin-layer chromatography (TLC) analysis.
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Silica Gel, 230–400 mesh (60 Å) | Standard choice for a broad range of organic compounds. Its slightly acidic nature is generally not problematic for this Boc-protected indole.[2] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes | Start with a low polarity mixture (e.g., 5-10% EtOAc in Hexanes) and gradually increase the concentration of EtOAc. This allows for the elution of non-polar impurities first, followed by your target compound, and finally any highly polar byproducts. |
| TLC Analysis | 20-30% EtOAc in Hexanes | This solvent system should provide a target Rf value between 0.25 and 0.4 for the product, which is ideal for column chromatography separation. |
| Sample Loading | Dry Loading | Adsorbing your crude material onto a small amount of silica gel before loading it onto the column ("dry loading") typically results in better resolution and sharper bands compared to liquid loading, especially if the crude material has poor solubility in the initial eluent. |
| Detection | UV light at 254 nm | The indole core is a strong UV chromophore, making it easily visible on TLC plates under UV illumination. |
Q3: My compound appears unstable on silica gel. What are my options?
While the Boc group provides significant stability, prolonged exposure to acidic silica can potentially lead to partial deprotection. If you observe streaking on TLC or significant loss of material on the column, consider these alternatives:
-
Deactivated Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing 1% triethylamine (TEA).[3] This neutralizes the acidic sites on the silica surface, preventing degradation of acid-sensitive compounds.
-
Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized silica (reverse-phase chromatography) if issues persist. Reverse-phase chromatography, using solvents like acetonitrile and water, separates compounds based on hydrophobicity and can be an excellent alternative.
Purification Workflow & Troubleshooting Guide
The purification process is a logical workflow. The following diagram illustrates the standard procedure and key decision points.
Caption: General purification workflow for this compound.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during column chromatography.
Problem 1: Very Low Yield of Purified Product
-
Potential Cause A: The product is highly retained on the column.
-
How to Diagnose: After running the planned gradient, a significant amount of UV-active material remains at the baseline of your post-column TLC analysis.
-
Solution: Flush the column with a much more polar solvent system (e.g., 100% EtOAc or 5% Methanol in DCM) to recover any retained material. For future runs, increase the final concentration of the polar solvent in your gradient.
-
-
Potential Cause B: The compound is degrading on the silica gel.
-
How to Diagnose: TLC analysis of the collected fractions shows multiple new spots, often with streaking, that were not present in the initial crude material.
-
Solution: As mentioned in the FAQ, use silica gel deactivated with 1% triethylamine in your eluent.[3] This is especially important if there's any chance of partial Boc-deprotection, which would create a more polar, free N-H indole that can interact strongly with acidic silica.
-
Problem 2: Product Co-elutes with an Impurity
-
Potential Cause A: The impurity has a very similar polarity in the chosen solvent system.
-
How to Diagnose: TLC shows two or more spots that are very close together (ΔRf < 0.1) and cannot be resolved on the column.
-
Solution 1 (Change Eluent Selectivity): Switch to a different solvent system. The "magic" of chromatography is that changing solvent classes can dramatically alter the separation. Instead of Hexanes/EtOAc, try a gradient of Dichloromethane/Methanol or Toluene/Acetone. These solvents interact differently with your compounds and the silica, often revealing a separation.
-
Solution 2 (Recrystallization): If the product is a solid and the impurity is present at <10-15%, recrystallization is an excellent secondary purification technique. See the detailed protocol below.
-
-
Potential Cause B: Column overloading.
-
How to Diagnose: The collected fractions show broad, tailing peaks instead of sharp bands. The separation is poor even if the TLC looks promising.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a ratio of at least 30:1 (silica gel:crude material) by weight. For difficult separations, a ratio of 100:1 may be necessary.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting impure column chromatography fractions.
Protocol: Recrystallization for Final Polishing
Recrystallization is a powerful technique to achieve high purity for solid compounds. It relies on the principle that the target compound is soluble in a hot solvent but sparingly soluble at a cold temperature, while impurities remain in solution.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of your semi-pure product into several test tubes.
-
Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexanes) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. A good recrystallization solvent will dissolve your compound when hot.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will cause clean crystals to form upon cooling.
-
Expert Tip: Often, a two-solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) works best. Dissolve the compound in a minimum amount of the "good" hot solvent (e.g., EtOAc) and then slowly add the "poor" solvent (e.g., Hexanes) until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
-
Bulk Recrystallization:
-
Dissolve the bulk of your material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If using a two-solvent system, add the anti-solvent dropwise to the hot solution until persistent cloudiness appears. Add a few drops of the good solvent to re-dissolve.
-
Remove from heat and allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
-
Quality Control:
-
Confirm the purity of the recrystallized material by NMR and LCMS. A sharpened melting point range is also a strong indicator of increased purity.
-
References
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Retrieved from [Link]
-
PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
-
Acta Crystallographica Section E. (2014). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis and biological evaluation of some N-substituted indoles. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis and biological evaluation of some N-substituted indoles. Retrieved from [Link]
-
National Institutes of Health. (2018). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Retrieved from [Link]
-
National Institutes of Health. (2018). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
Local Pharma Guide. (n.d.). CAS NO. 180922-72-9 | this compound. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Poor Solubility of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole. Our goal is to equip you with the scientific principles and practical methodologies to overcome this common experimental hurdle.
Introduction: Understanding the Molecule's Solubility Profile
This compound is a highly functionalized indole derivative. Its solubility is governed by a combination of factors inherent to its structure:
-
Indole Core: The bicyclic aromatic indole ring system is largely non-polar.[1]
-
1-Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group is sterically hindering and contributes significant non-polar character, which can decrease solubility in polar solvents.[2]
-
2-Chloro Substituent: The chloro group adds some polarity but also increases the molecular weight.
-
3-(2-ethoxycarbonyl-acetyl) Group: This side chain contains two carbonyl groups and an ether linkage, introducing polar character and potential sites for hydrogen bonding.[3]
The interplay of these features results in a molecule with moderate overall polarity, often leading to limited solubility in a wide range of common laboratory solvents. This guide will walk you through a systematic approach to identify the optimal solvent system for your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm struggling to dissolve this compound in my chosen solvent. Where do I start?
A1: Start with a systematic solvent screening process. The principle of "like dissolves like" is your guiding principle here; the polarity of the solvent should ideally match that of the solute.[4] Given the mixed polarity of your compound, a range of solvents should be tested.
Recommended Initial Solvent Screening:
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN) | These solvents are often a good starting point for moderately polar organic compounds. They can solvate both the polar and non-polar regions of the molecule.[5] |
| Polar Protic | Ethanol, Isopropanol | The hydroxyl group can engage in hydrogen bonding with the carbonyls of your compound, but the large non-polar regions may limit solubility.[6] |
| Non-Polar | Toluene, Heptane | These are less likely to be effective primary solvents but can be useful as co-solvents or for specific applications like purification. |
| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These are excellent solvents for a wide range of organic compounds and should be considered if other solvents fail. However, they have high boiling points and can be difficult to remove.[7] |
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh out a small, known amount of your compound (e.g., 1-2 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.1 mL).
-
Observation: Vigorously vortex or stir each vial at room temperature.
-
Assessment: Observe if the solid dissolves completely. If not, you can gently warm the vial to assess the effect of temperature.
This systematic approach will quickly identify a promising solvent or solvent class for further optimization.
Q2: I've tried several solvents at room temperature with no success. What's the next logical step?
A2: Gentle heating can significantly improve solubility. For many organic compounds, solubility increases with temperature.[8]
Workflow for Temperature-Assisted Dissolution:
Caption: A logical workflow for using temperature to improve solubility.
Important Considerations:
-
Compound Stability: Before heating, ensure your compound is thermally stable at the intended temperature. Run a small-scale test and check for degradation by TLC or LC-MS.
-
Solvent Boiling Point: Do not heat close to or above the boiling point of your solvent in an open container. Use a condenser for prolonged heating.
Q3: Heating helps, but the compound precipitates out upon cooling. How can I maintain solubility at room temperature?
A3: A co-solvent system may be the solution. A mixture of two or more miscible solvents can have solubilizing properties superior to any single solvent.[9] This is a powerful technique when a single solvent provides insufficient solvating power for all parts of your molecule.
Strategies for Co-Solvent Selection:
-
Polar + Non-Polar: A common approach is to dissolve the compound in a small amount of a strong, polar solvent (like DMF or DMSO) and then dilute with a less polar co-solvent (like DCM or THF) in which the compound has some, but limited, solubility.
-
Protic + Aprotic: A mixture of a protic solvent (e.g., ethanol) and an aprotic solvent (e.g., THF) can also be effective.
Experimental Protocol: Co-Solvent System Development
-
Primary Dissolution: Dissolve your compound in a minimal amount of the "better" solvent (the one in which it is more soluble).
-
Titration: Slowly add the "poorer" solvent (the co-solvent) until you observe slight precipitation (cloudiness).
-
Re-dissolution: Add a small amount of the primary solvent back into the mixture until the solution becomes clear again. This will give you a robust, saturated solution.
Q4: I've tried solvent screening, heating, and co-solvents, but I'm still facing issues. Are there any other techniques I can employ?
A4: Yes, several other physical and chemical methods can be used to enhance solubility.
Advanced Troubleshooting Techniques:
| Technique | Description |
| Particle Size Reduction | Grinding the solid material into a fine powder increases the surface area available for solvation, which can increase the rate of dissolution. This can be achieved with a mortar and pestle. |
| Sonication | Using an ultrasonic bath can provide the energy needed to break up the crystal lattice of the solid and promote dissolution. |
| pH Adjustment | While your compound is not strongly acidic or basic, the enolizable keto-ester moiety could potentially be deprotonated under basic conditions, which might alter solubility. This should be approached with caution as it may affect the compound's stability. |
Workflow for Advanced Solubility Enhancement:
Caption: A workflow for advanced techniques to improve solubility.
Summary and Key Takeaways
Overcoming the poor solubility of this compound requires a systematic and logical approach. There is no single "magic bullet" solvent, and the optimal conditions will depend on the specific requirements of your experiment (e.g., reaction, purification, analysis).
-
Always start with small-scale tests to conserve your material.
-
A systematic solvent screen is the most effective starting point.
-
Don't underestimate the power of gentle heating and co-solvent systems.
-
Be mindful of your compound's stability when altering conditions.
By following the troubleshooting steps outlined in this guide, you will be well-equipped to find a suitable solvent system for your research needs.
References
-
How are solvents chosen in organic reactions? - Chemistry Stack Exchange. (2016, October 5). Retrieved from [Link]
-
Solvent and Reagent Selection Guide - Green Chemistry Initiative. (n.d.). Retrieved from [Link]
-
Any recommendations on guides to basic solvent choices for organic molecules? - Reddit. (2017, December 19). Retrieved from [Link]
-
How to dissolve a synthesised compound in a water missible organic solvent? (2016, August 17). Retrieved from [Link]
-
9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10). Retrieved from [Link]
-
Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., Hunt, A. J., McElroy, C. R., & Sherwood, J. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 7. [Link]
-
Strategies for Organic Synthesis | Solubility of Things. (n.d.). Retrieved from [Link]
-
Supplemental Material I. Solubility Estimates of Boc Derivatives. (n.d.). Retrieved from [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - MDPI. (2022, November 4). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Indole, N-BOC protected - ChemBK. (2024, April 9). Retrieved from [Link]
-
Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations - arXiv. (2021, May 26). Retrieved from [Link]
-
Retrosynthesis and Liquid-Liquid Extraction: Crash Course Organic Chemistry #34. (2021, August 26). Retrieved from [Link]
-
Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed. (2023, March). Retrieved from [Link]
-
Predicting the Solubility of Organic Energy Storage Materials Based on Functional Group Identity and Substitution Pattern - PubMed. (2023, February 9). Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. (n.d.). Retrieved from [Link]
-
3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]
-
Indole N‐Boc deprotection method development - ResearchGate. (n.d.). Retrieved from [Link]
-
Why do two substances promote each other's solubility? - ResearchGate. (2024, October 19). Retrieved from [Link]
-
Acetic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds - YouTube. (2023, January 13). Retrieved from [Link]
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Preventing decomposition of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole during reactions
Technical Support Center: 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: The decomposition of this compound typically proceeds through two main pathways, often influenced by the reaction conditions:
-
Deblocking of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is susceptible to cleavage under acidic conditions.[1][2][3] This leads to the formation of the corresponding N-H indole, which can subsequently undergo further reactions or decomposition, especially if other reactive species are present.
-
Hydrolysis of the Ethyl Ester: The ethoxycarbonyl group is an ester, which can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[4][5][6][7] Basic hydrolysis, often called saponification, is generally faster and irreversible compared to acid-catalyzed hydrolysis.[6][7]
It is crucial to consider that the 2-chloro substituent makes the indole ring electron-deficient, which can influence the reactivity of the entire molecule.
Q2: My reaction is turning dark, and I'm observing multiple spots on my TLC. What is likely happening?
A2: A dark reaction mixture and the appearance of multiple TLC spots are classic indicators of decomposition. The likely culprits are:
-
Acid-Mediated Decomposition: If your reaction conditions are acidic (e.g., using Lewis acids or strong protic acids), you are likely cleaving the Boc group.[1][2] The resulting free indole can be less stable and may polymerize or react with other components in the mixture, leading to the dark coloration.
-
Base-Mediated Decomposition: Under basic conditions (e.g., using strong bases like NaOH or KOH), hydrolysis of the ethyl ester is a primary concern.[4][5] The resulting carboxylate salt may or may not be stable under your reaction conditions. Additionally, strong bases can promote other side reactions.
-
Thermal Instability: Indole derivatives, particularly those with multiple functional groups, can be thermally sensitive. Excessive heat can lead to non-specific decomposition pathways.
To troubleshoot, it is recommended to run small-scale test reactions at different temperatures and with careful pH control to identify the source of the decomposition.
Q3: I'm trying to perform a nucleophilic substitution at the 2-chloro position. Why am I getting low yields and decomposition?
A3: Nucleophilic substitution at the C2 position of a 2-chloroindole can be challenging.[8][9] The chlorine atom is on an sp²-hybridized carbon and is generally less reactive than an alkyl halide. The electron-rich nature of the indole ring can also complicate reactions.[10] Low yields and decomposition in this scenario can be attributed to:
-
Harsh Reaction Conditions: Forcing the substitution with high temperatures or very strong nucleophiles can lead to decomposition of the starting material before the desired reaction occurs.
-
Side Reactions at Other Positions: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic attack.[11][12] Depending on your reaction partners, side reactions at this position are possible.
-
Instability of the Intermediate: The intermediate formed during the nucleophilic aromatic substitution (a Meisenheimer-like complex) may be unstable and decompose.
Consider using a palladium-catalyzed cross-coupling reaction as an alternative to direct nucleophilic substitution, as these methods often proceed under milder conditions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving decomposition issues during reactions with this compound.
Problem 1: Loss of the Boc Protecting Group
| Symptom | Probable Cause | Recommended Solution |
| Appearance of a new, more polar spot on TLC corresponding to the N-H indole. | Reaction conditions are too acidic. This can be due to the explicit addition of acid or the in-situ generation of acidic species. | - Use a non-acidic or mildly basic catalyst. - Incorporate a non-nucleophilic base (e.g., proton sponge or a hindered amine like 2,6-lutidine) to scavenge any trace acid. - Consider alternative protecting groups that are more stable to your reaction conditions if acidity is unavoidable. |
| Formation of t-butylated byproducts. | The t-butyl cation generated during deprotection can alkylate other nucleophilic species in the reaction mixture.[3] | - Add a scavenger such as triethylsilane or anisole to trap the t-butyl cation. |
Problem 2: Hydrolysis of the Ethyl Ester
| Symptom | Probable Cause | Recommended Solution |
| Formation of a carboxylic acid or its salt, observable by a significant change in polarity on TLC and potentially by IR spectroscopy (broad O-H stretch). | Reaction conditions are too basic or acidic, leading to ester hydrolysis.[4][5][6][7] | - Maintain a neutral pH. Use buffered solutions if performing the reaction in a protic solvent.- If a base is required for the reaction, use a non-hydroxide base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), triethylamine, or potassium carbonate.[11] - Run the reaction at a lower temperature to minimize the rate of hydrolysis. |
| Reaction fails to go to completion, and starting material is recovered along with the hydrolyzed product. | The hydrolysis is competing with the desired reaction. | - Use an anhydrous solvent to eliminate water as a reactant for hydrolysis.- Increase the concentration of the desired reactant to favor the intended reaction pathway kinetically. |
Problem 3: General Decomposition and Low Yields
| Symptom | Probable Cause | Recommended Solution |
| The reaction mixture turns dark brown or black. | Multiple decomposition pathways are occurring, potentially including polymerization or oxidation. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Lower the reaction temperature. - Screen different solvents. The stability of your compound can be highly solvent-dependent. |
| Low mass balance at the end of the reaction. | The product or starting material is being lost during workup or is decomposing into volatile or non-isolable byproducts. | - Perform a milder workup. Avoid strong acid or base washes if possible. Use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases.- Analyze the crude reaction mixture by ¹H NMR to determine if the desired product was formed before workup. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Minimizing Decomposition
This protocol provides a starting point for a nucleophilic substitution reaction, for example, with a secondary amine, while minimizing the risk of decomposition.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DMSO.
-
Addition of Reagents: Add a non-nucleophilic base such as potassium carbonate (2.0 eq) or DBU (1.2 eq). Then, add the nucleophile (e.g., a secondary amine, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C. Avoid high temperatures.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then with brine. Avoid acidic or strong basic washes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Decomposition Pathways
Caption: Primary decomposition pathways of the target molecule.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting decomposition issues.
References
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of health (NIH). Available at: [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Available at: [Link]
-
Nucleophilic functionalizations of indole derivatives using the aromatic Pummerer reaction. Royal Society of Chemistry. Available at: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
1-Acetyl-2-chloro-3-iminoindoline hydrochloride and its N-acetyl derivatives in nucleophilic substitution reactions. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic functionalizations of indole derivatives using the aromatic Pummerer reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 12. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing dimer formation in reactions of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
An In-Depth Guide to Mitigating Dimerization of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole in Synthetic Applications
Technical Support Center
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile indole building block. Our primary focus is to address a critical and frequently encountered challenge: the formation of undesired dimeric byproducts during synthetic transformations. As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction dynamics to empower you to optimize your specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it prone to dimerization?
Answer: this compound is a highly functionalized indole derivative designed for advanced synthetic applications. Its reactivity is governed by several key structural features:
-
The 2-Chloro Substituent: The chlorine atom at the C2 position of the indole ring is an excellent leaving group, making this position highly susceptible to nucleophilic substitution. This is the primary site for introducing new functional groups.[1]
-
The 3-Acetyl Group: The acetyl moiety at the C3 position contains acidic α-protons (the protons on the methylene group between the two carbonyls). In the presence of a base, these protons can be abstracted to form a highly stabilized, nucleophilic enolate.
-
The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, preventing N-alkylation side reactions and modifying the electronic properties of the indole ring.
Dimerization primarily occurs when the molecule reacts with itself. The most common pathway involves the enolate of one molecule acting as a nucleophile, attacking the electrophilic C2 position of a second molecule, and displacing the chloride leaving group. This self-condensation is a rapid and often dominant side reaction if conditions are not carefully controlled.
Caption: Proposed mechanism of base-mediated self-condensation (dimerization).
Q2: What is the typical structure of the resulting dimer?
Answer: The most commonly observed dimer is a C-C coupled product where the α-carbon of the 3-acetyl group of one indole is linked to the C2 position of another indole molecule.
Q3: Can dimerization occur without the presence of a base?
Answer: While base-mediated enolate formation is the most aggressive pathway, dimerization can still occur under neutral or even acidic conditions, albeit typically at a slower rate. Prolonged heating can sometimes provide enough energy to overcome the activation barrier for self-reaction. Furthermore, in acidic media, indoles themselves can oligomerize, though this is less specific and often leads to a complex mixture of byproducts.[2]
Troubleshooting Guide: Minimizing Dimer Formation
This section addresses common experimental observations and provides actionable solutions grounded in chemical principles.
Problem 1: Upon adding my base, the reaction immediately forms a significant amount of a high molecular weight byproduct, with little desired product formed.
-
Root Cause Analysis: This is a classic sign of rapid, uncontrolled self-condensation. Strong bases (e.g., NaH, LDA, KHMDS) or a stoichiometric excess of a moderately strong base (e.g., DBU, NaOEt) can generate a high concentration of the indole enolate. This enolate, being a potent nucleophile, will quickly react with the most abundant electrophile present—the starting material itself.
-
Strategic Solutions:
-
Choice of Base: Switch to a weaker, non-nucleophilic base. Sterically hindered organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are often sufficient to facilitate reactions with external nucleophiles without aggressively promoting self-condensation.[3]
-
Temperature Control: Perform the reaction at low temperatures. Cooling the reaction mixture to 0 °C, -20 °C, or even -78 °C before and during the addition of both the base and the external nucleophile will dramatically slow the rate of all reactions, especially the bimolecular dimerization.[4] This allows the desired reaction with the external nucleophile to proceed more selectively.
-
Slow Addition (High Dilution Principle): The concentration of reactants is a key factor in reaction rates. Instead of adding reagents all at once, use a syringe pump to slowly add both the base and your desired nucleophile (if possible) over an extended period (e.g., 1-4 hours). This maintains a very low instantaneous concentration of the reactive enolate, minimizing its chance of finding another molecule of starting material before it can react with the intended nucleophilic partner.[5]
-
Problem 2: My reaction is very slow, but after prolonged heating, TLC/LC-MS analysis shows the dimer as the main product.
-
Root Cause Analysis: This scenario suggests that the activation energy for your desired reaction is higher than that of the dimerization pathway, or your external nucleophile is significantly less reactive than the indole enolate. Given enough time and thermal energy, the thermodynamically accessible dimerization reaction will eventually prevail.
-
Strategic Solutions:
-
Solvent Optimization: The choice of solvent can profoundly influence reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates and accelerate SNAr-type reactions.[6] However, they can also promote enolate formation. Non-polar solvents like toluene or THF may slow down the desired reaction but could suppress dimerization to a greater extent. A solvent screen is highly recommended. Some studies show that certain solvents can prevent quantitative dimerization by forming complexes with the monomer.[7]
-
Catalysis: If applicable, consider a catalyst to accelerate the desired transformation. For example, in cross-coupling reactions, a palladium catalyst can selectively activate the C-Cl bond for reaction with a boronic acid or stannane, a pathway that completely circumvents the enolate-driven dimerization.[1]
-
Increase Nucleophile Reactivity: If possible, modify your external nucleophile to make it more potent. For example, deprotonating an alcohol to its corresponding alkoxide with a suitable base before adding it to the indole solution can increase its nucleophilicity and reaction rate.
-
| Parameter | Condition | Effect on Dimer Formation | Rationale |
| Base | Strong (e.g., NaH, LDA) | High | Rapid, high-concentration enolate formation. |
| Weak (e.g., Et₃N, K₂CO₃) | Low | Slower, lower-equilibrium concentration of enolate. | |
| Temperature | High (> 50 °C) | High | Increases reaction rates, favors side reactions.[8] |
| Low (< 0 °C) | Low | Reduces rates of all reactions, allowing for kinetic control.[4] | |
| Concentration | High | High | Increases probability of bimolecular self-condensation. |
| Low (via slow addition) | Low | Minimizes instantaneous concentration of reactive intermediates.[5] | |
| Solvent | Polar Aprotic (DMF, DMSO) | Moderate-High | Can stabilize enolate and accelerate SNAr reactions.[6] |
| Non-Polar (Toluene, THF) | Low-Moderate | May slow desired reaction but often suppresses dimerization more effectively. |
Validated Experimental Protocols
Protocol 1: General Procedure for C2-Alkoxylation with Minimized Dimerization
This protocol employs controlled addition and low temperature to favor the reaction with an external nucleophile (an alcohol) over self-condensation.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Preparation: In a separate flask, dissolve the desired alcohol (1.2 eq) in anhydrous THF.
-
Base Addition: To the cooled indole solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Stir the resulting slurry at -78 °C for 30 minutes.
-
Slow Addition of Nucleophile: Using a syringe pump, add the alcohol solution from step 3 to the reaction mixture over 2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching small aliquots in saturated aqueous NH₄Cl.
-
Quenching: Once the starting material is consumed or the reaction has stalled, carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[9] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A logical workflow for troubleshooting dimer formation.
Protocol 2: Alternative Strategy - Suzuki Cross-Coupling for C2-Arylation
For introducing aryl or vinyl groups, transitioning to a palladium-catalyzed cross-coupling reaction can completely avoid the conditions that favor dimerization.
-
Reactor Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate. The subsequent work-up and purification are standard. This method's high selectivity for the C-Cl bond activation by the palladium catalyst effectively shuts down the base-mediated self-condensation pathway.[1]
References
-
Solvent dependence of 7-azaindole dimerization. PubMed, J Phys Chem B. 2013. [Link]
-
Different approaches to C2 functionalized indole derivatives. ResearchGate. N.D. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. 2017. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. 2017. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Thieme. N.D. [Link]
-
Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. PMC, NIH. N.D. [Link]
-
Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, ACS Publications. 2004. [Link]
-
The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. PubMed Central. N.D. [Link]
-
Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. NIH. N.D. [Link]
-
Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles. RSC Advances. 2019. [Link]
-
Oligomerization of indole derivatives with incorporation of thiols. PubMed. 2008. [Link]
-
Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Science Publishing. N.D. [Link]
-
Studies of indole reactivity: Dimerization, reduction, and oxidation. ProQuest. 2001. [Link]
-
Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. N.D. [Link]
-
Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed. 2003. [Link]
-
Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone. Chemical Engineering Transactions. 2023. [Link]
-
Specificity of thermal stability and reactivity of two-dimensional layered Cu-Fe sulfide - Mg-based hydroxide. ChemRxiv. N.D. [Link]
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- 4. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent dependence of 7-azaindole dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Functionalizing 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for the successful functionalization of this versatile indole derivative. Our guidance is grounded in established organometallic principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
Understanding the Substrate: Key Structural Considerations
The functionalization of this compound presents a unique set of challenges and opportunities dictated by its specific substitution pattern. Before delving into catalyst selection, it is crucial to understand the electronic and steric influences of each substituent:
-
1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves to decrease the electron density of the pyrrole ring, making the C2 and C3 positions more susceptible to nucleophilic attack. However, it can also introduce steric hindrance that may affect catalyst coordination. Under certain conditions, particularly with strong bases or high temperatures, the Boc group may be labile.
-
2-Chloro Group: The chlorine atom at the C2 position is the primary leaving group for palladium-catalyzed cross-coupling reactions. Due to the electron-deficient nature of the indole core, the C-Cl bond is relatively strong, necessitating a highly active catalyst for efficient oxidative addition.[1]
-
3-(2-ethoxycarbonyl-acetyl) Group: This electron-withdrawing group further deactivates the indole ring towards electrophilic aromatic substitution but can influence the reactivity of the C2 position. The ester and ketone functionalities within this group may be sensitive to certain reaction conditions, particularly strong bases, which could lead to hydrolysis or other side reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this substrate?
A1: The most prevalent and effective methods for introducing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position of your indole are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, amides, and carbamates.[4][5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6][7]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[8][9]
Q2: I am not getting any product in my Suzuki coupling. What is the likely cause?
A2: Complete reaction failure in a Suzuki coupling with this substrate often points to issues with catalyst activation or stability. The electron-deficient nature of the 2-chloroindole can make the oxidative addition step of the catalytic cycle sluggish.[1] Additionally, the nitrogen atoms in the indole ring can coordinate to the palladium center, leading to catalyst inhibition.[1] Ensure you are using a sufficiently active catalyst system, typically one with a bulky, electron-rich phosphine ligand. Also, rigorously exclude oxygen from your reaction, as it can lead to the homocoupling of your boronic acid and deactivate the catalyst.[1]
Q3: I am observing significant dehalogenation of my starting material. How can I prevent this?
A3: Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[10] It can arise from several pathways, including the reaction of the organopalladium intermediate with trace water or other proton sources. To minimize dehalogenation:
-
Use anhydrous solvents and reagents.
-
Ensure your base is not excessively strong or used in large excess.
-
Employ a ligand that promotes rapid reductive elimination, outcompeting the dehalogenation pathway. Bulky biarylphosphine ligands are often effective in this regard.
Q4: My Boc protecting group is being cleaved during the reaction. What conditions should I use to avoid this?
A4: The Boc group can be sensitive to both acidic and strongly basic conditions, as well as high temperatures. To prevent deprotection:
-
Use a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), instead of strong bases like sodium tert-butoxide (NaOtBu), if the reaction tolerates it.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Buffer the reaction mixture if necessary.
Q5: Can the ester in the C3 substituent be hydrolyzed during the coupling reaction?
A5: Yes, ester hydrolysis is a potential side reaction, especially when using strong bases like hydroxides or alkoxides at elevated temperatures.[2] If you observe ester hydrolysis, consider using a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. Running the reaction at a lower temperature and for a shorter duration can also mitigate this issue.
Troubleshooting Guide: Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for the successful functionalization of this compound. The following table provides a starting point for catalyst selection for various cross-coupling reactions.
| Reaction Type | Recommended Palladium Pre-catalyst | Recommended Ligand | Typical Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond.[11] The addition of water can sometimes accelerate the reaction. |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | The choice of base is critical and depends on the pKa of the amine.[12] For less basic amines, a stronger base like NaOtBu may be necessary. |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF | Often requires a copper(I) co-catalyst (e.g., CuI). Copper-free conditions are also possible with specific ligands.[13][14] |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | The regioselectivity of the alkene insertion can be an issue. Additives like phosphine sponges can sometimes improve results. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: To this mixture, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv) in a reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring.
-
Monitoring and Work-up: Follow the same procedure as for the Suzuki-Miyaura coupling.
Visualizing the Logic: Workflows and Relationships
Catalyst Selection Workflow
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Navigating Halogen Reactivity in Palladium Catalysis: A Comparative Guide to 2-Chloro vs. 2-Bromo Indoles
For Immediate Publication
Cambridge, MA – For researchers, scientists, and professionals in drug development, the functionalization of the indole scaffold remains a cornerstone of medicinal chemistry. The strategic introduction of substituents, particularly at the C2-position, can profoundly influence a molecule's biological activity. Palladium-catalyzed cross-coupling reactions stand as a premier tool for forging these critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, a fundamental choice confronts the synthetic chemist at the outset: which halogen should adorn the indole starting material? This guide offers an in-depth, objective comparison of the reactivity of 2-chloroindoles versus 2-bromoindoles in these transformative reactions, supported by mechanistic insights and experimental data, to empower informed decision-making in your synthetic endeavors.
The Core of Reactivity: A Tale of Two Halogens
The difference in reactivity between 2-chloroindoles and their 2-bromo counterparts in palladium-catalyzed cross-coupling reactions is rooted in fundamental principles of chemical bonding and reaction kinetics. The generally accepted reactivity trend for aryl halides is I > Br > Cl.[1][2] This hierarchy is primarily dictated by two key factors: Carbon-Halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step.
The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[3] This lower bond dissociation energy translates to a lower energetic barrier for cleaving the C-Br bond during the initial, and often rate-determining, oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4][5] Consequently, 2-bromoindoles typically react faster and under milder conditions than their chloro-analogs.
The oxidative addition step, where the palladium catalyst inserts into the C-X bond, is a critical juncture in the catalytic cycle.[3] The greater polarizability of the C-Br bond facilitates a more favorable interaction with the electron-rich palladium(0) center, leading to faster reaction kinetics.[3][6]
A Comparative Look at Key Palladium-Catalyzed Reactions
The choice between a 2-chloro or 2-bromo indole substrate has significant practical implications for several of the most widely used palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a robust method for forming C-C bonds between an organohalide and an organoboron species, vividly illustrates the reactivity differences.[7][8]
-
2-Bromoindoles: These substrates are generally the workhorses for Suzuki-Miyaura couplings. They react efficiently with a variety of boronic acids and esters under relatively mild conditions, often employing standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).
-
2-Chloroindoles: Historically, the coupling of 2-chloroindoles was challenging due to the strength of the C-Cl bond. However, the advent of bulky, electron-rich phosphine ligands (e.g., S-Phos, X-Phos) and N-heterocyclic carbene (NHC) ligands has revolutionized the field.[9][10] These advanced catalyst systems can effectively activate the C-Cl bond, albeit typically requiring higher temperatures and catalyst loadings compared to their bromo counterparts.
| Feature | 2-Bromoindoles | 2-Chloroindoles |
| Reactivity | High | Moderate to Low |
| Typical Conditions | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-120 °C) |
| Catalyst Loading | Lower | Higher |
| Ligand Requirements | Standard phosphines often suffice | Bulky, electron-rich phosphines or NHCs are often necessary |
| Cost of Starting Material | Generally higher | Generally lower |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is an indispensable tool.[11][12] The reactivity trend of haloindoles in this reaction mirrors that of the Suzuki-Miyaura coupling.
-
2-Bromoindoles: These are highly effective substrates for coupling with a wide range of primary and secondary amines. The reactions often proceed to high conversion under moderate conditions. The use of bidentate phosphine ligands like BINAP and DPPF has proven particularly effective.[11]
-
2-Chloroindoles: The amination of 2-chloroindoles can be particularly challenging and necessitates the use of highly active catalyst systems.[12] Bulky, electron-rich monophosphine ligands developed by the Buchwald group are often the catalysts of choice for these more demanding transformations.
Sonogashira Coupling
The Sonogashira coupling provides a powerful means to introduce alkynyl moieties onto the indole scaffold.[13][14]
-
2-Bromoindoles: These substrates readily participate in Sonogashira couplings with terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst. Copper-free Sonogashira protocols are also well-established and can be advantageous in minimizing alkyne homocoupling (Glaser coupling).[1]
-
2-Chloroindoles: The Sonogashira coupling of 2-chloroindoles is less common and generally requires more forcing conditions and specialized catalyst systems to achieve reasonable yields.
Heck Reaction
The Heck reaction, which couples an organohalide with an alkene, offers another avenue for indole functionalization.[15][16]
-
2-Bromoindoles: These are reliable substrates for the Heck reaction, coupling with a variety of alkenes to afford 2-alkenylindoles.
-
2-Chloroindoles: While feasible, the Heck reaction with 2-chloroindoles is less efficient and may require higher temperatures and more active catalysts. The development of phosphine-free catalyst systems and the use of ionic liquids has expanded the scope for these more challenging substrates.[16]
Experimental Design and Protocols
The following protocols provide a starting point for researchers looking to perform Suzuki-Miyaura and Buchwald-Hartwig reactions with 2-haloindoles.
Representative Protocol: Suzuki-Miyaura Coupling of a 2-Bromoindole
Materials:
-
2-Bromo-1-methyl-1H-indole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-Phos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-1-methyl-1H-indole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and S-Phos (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol: Buchwald-Hartwig Amination of a 2-Chloroindole
Materials:
-
2-Chloro-1-methyl-1H-indole
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (X-Phos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.03 mmol) and X-Phos (0.06 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add toluene (2 mL) and stir for 5 minutes.
-
In a separate flask, add 2-chloro-1-methyl-1H-indole (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add the catalyst solution to the substrate mixture via syringe.
-
Stir the reaction at 110 °C for 18-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Decision-Making
To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling and a decision-making workflow for substrate selection.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision-making workflow for selecting between 2-chloro and 2-bromo indole substrates.
Conclusion: A Strategic Choice
The decision to use a 2-chloroindole or a 2-bromoindole in a palladium-catalyzed cross-coupling reaction is a strategic one, balancing reactivity against the cost and availability of the starting material. 2-Bromoindoles offer the advantage of higher reactivity, often leading to more straightforward reaction development and milder conditions. However, the significant advancements in catalyst technology have greatly expanded the utility of the more economical 2-chloroindoles, making them viable and often preferred substrates, particularly for large-scale synthesis. By understanding the fundamental principles of reactivity and the nuances of modern catalyst systems, researchers can make informed choices to efficiently achieve their synthetic goals.
References
- Cacchi, S., & G. Fabrizi. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Amination of Aryl Halides with Primary and Secondary Amines. Journal of the American Chemical Society, 129(25), 7808-7817.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
- Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cross-coupling reactions of aryl esters. Chemical Society Reviews, 40(10), 5049-5067.
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A Technical Guide to the Anticipated Biological Activity of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatility allows for a wide array of chemical modifications, leading to compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3] This guide provides an in-depth analysis of the predicted biological activity of a specific, synthetically accessible indole derivative, 1-Boc-2-chloro-3-(2-ethoxycarbonyl-acetyl)-indole , by drawing comparisons with structurally similar compounds for which experimental data is available.
While direct biological studies on this exact molecule are not prevalent in the public domain, a comprehensive review of the structure-activity relationships (SAR) of related indole compounds allows for a reasoned projection of its potential efficacy and mechanism of action. This guide will deconstruct the target molecule into its key structural motifs—the N-Boc protecting group, the C-2 chloro substituent, and the C-3 ethoxycarbonyl-acetyl side chain—to build a predictive profile of its biological potential, primarily in the realms of oncology and inflammation.
Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis
The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents. Here, we will dissect the key features of our target compound and infer its likely biological impact based on established principles from the medicinal chemistry literature.
The Influence of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group at the N-1 position of the indole ring is commonly employed as a protecting group in organic synthesis.[2] However, its presence is not merely a synthetic convenience; it can significantly modulate the biological activity of the parent molecule.
-
Steric Hindrance and Receptor Binding: The bulky nature of the Boc group can influence how the molecule interacts with biological targets. It can either enhance binding by promoting a specific conformation or hinder it through steric clashes.
-
Modulation of Electronic Properties: The Boc group is electron-withdrawing, which can alter the electron density of the indole ring system and, consequently, its reactivity and binding affinity.
-
Metabolic Stability: In some cases, N-substitution can protect the indole from metabolic degradation, potentially increasing its in vivo half-life.[2]
In the context of anticancer activity, some studies on N-substituted indoles have shown that the nature of the substituent at the N-1 position is crucial for cytotoxicity. For anti-inflammatory applications, N-alkoxy substituents have been incorporated into indole structures to enhance their activity.[2]
The Role of the C-2 Chloro Substituent
Halogenation, particularly at the C-2 position of the indole ring, is a common strategy in the design of bioactive indole derivatives. The presence of a chlorine atom at this position can have several effects:
-
Increased Lipophilicity: The chloro group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.
-
Altered Electronic Profile: As an electron-withdrawing group, chlorine can influence the reactivity of the indole ring.
-
Specific Interactions with Targets: The chlorine atom can participate in halogen bonding and other specific interactions with amino acid residues in the active sites of target proteins.
Several studies have highlighted the importance of the C-2 chloro substituent for the cytotoxic activity of indole derivatives. For instance, 3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones have been investigated as potential antitumor agents.[4]
The C-3 Ethoxycarbonyl-acetyl Side Chain: A Key Pharmacophore
The substituent at the C-3 position of the indole ring is often a critical determinant of biological activity. The ethoxycarbonyl-acetyl group in our target molecule is a β-keto ester, a versatile functional group with known biological relevance.
-
Hydrogen Bonding and Metal Chelation: The carbonyl and ester moieties can act as hydrogen bond acceptors and can chelate metal ions, which can be important for binding to metalloenzymes.
-
Reactivity: The α-proton of the keto group is acidic, and the carbonyl groups are electrophilic, allowing for potential covalent interactions with biological targets.
-
Structural Mimicry: The indole-3-glyoxylamide scaffold, which is structurally related to the C-3 substituent of our target molecule, is considered a privileged structure in medicinal chemistry with a broad range of biological activities.
Derivatives of 3-acetylindole are known to possess a wide spectrum of biological activities.[5][6][7] The presence of a keto-ester at C-3 suggests potential for various biological interactions.
Predicted Biological Activity Profile
Based on the SAR analysis of its constituent parts, This compound is predicted to exhibit significant biological activity, most likely in the areas of cancer and inflammation.
Anticipated Anticancer Activity
The combination of a C-2 chloro substituent and a C-3 acyl group is a hallmark of several classes of indole-based anticancer agents. The presence of these features in our target molecule suggests that it may act as an inhibitor of key signaling pathways involved in cancer progression.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many indole derivatives are potent inhibitors of protein kinases, such as EGFR, VEGFR, and others involved in cell proliferation and angiogenesis. The structural features of our target molecule are consistent with those of some known kinase inhibitors.
-
Tubulin Polymerization Inhibition: The indole scaffold is present in several natural and synthetic compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The molecule may trigger programmed cell death through various mechanisms, including the modulation of Bcl-2 family proteins.
Comparative Analysis:
To provide a tangible comparison, we can look at the activity of known 2,3-disubstituted indoles. For example, certain 2-aryl-3-substituted indoles have shown cytostatic effects against apoptosis-resistant cancer cells.[8][9] While our target molecule is not arylated at C-2, the electronic effects of the chloro group and the nature of the C-3 substituent could lead to a similar antiproliferative profile.
Table 1: Comparison of Anticancer Activity of Structurally Related Indole Derivatives
| Compound/Class | Key Structural Features | Reported Anticancer Activity (IC50/GI50) | Target/Mechanism |
| This compound (Predicted) | N-Boc, C2-Chloro, C3-Keto-ester | Hypothesized to be in the low micromolar range | Potential Kinase or Tubulin Inhibitor |
| 3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones | C2-Chloro, C3-Indolylmethylene | Promising activity against HeLa cells[4] | Not specified |
| 2-Aryl-3-thioether Indoles | C2-Aryl, C3-Thioether | Single-digit micromolar GI50 values[9] | Cytostatic effects[9] |
| Indole-based Bcl-2 Inhibitors | Varies, often with C2/C3 substitution | Sub-micromolar IC50 values | Inhibition of Bcl-2 |
Anticipated Anti-inflammatory Activity
Indole derivatives are also well-represented among anti-inflammatory agents. The indole-3-acetic acid backbone, for instance, is a known anti-inflammatory scaffold.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: The target molecule could potentially inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.
-
Modulation of Inflammatory Signaling Pathways: It might interfere with signaling pathways such as NF-κB, which regulates the expression of pro-inflammatory cytokines.
Comparative Analysis:
N-substituted indole derivatives have been synthesized and evaluated as potential anti-inflammatory and antioxidant agents.[1][3][10] The N-Boc group in our target molecule could play a role in modulating such activities.
Table 2: Comparison of Anti-inflammatory Activity of Structurally Related Indole Derivatives
| Compound/Class | Key Structural Features | Reported Anti-inflammatory Activity | Target/Mechanism |
| This compound (Predicted) | N-Boc, C2-Chloro, C3-Keto-ester | Hypothesized to have moderate to good activity | Potential COX/LOX or NF-κB inhibitor |
| N-Substituted Indole Derivatives | N-alkoxy substituents | Potent anti-inflammatory and antioxidant agents[1][3][10] | COX-2 inhibition[1][3][10] |
| Indole-3-acetic acid derivatives | C3-acetic acid side chain | Significant anti-inflammatory effects | Varies |
Experimental Workflows
To validate the predicted biological activities of This compound , a series of well-established experimental protocols should be followed.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, likely starting from commercially available indole. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Protocol:
-
N-Boc Protection of Indole: To a solution of indole in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate 1-Boc-indole.
-
Chlorination at C-2: Dissolve 1-Boc-indole in a chlorinated solvent like dichloromethane and cool to 0°C. Add N-chlorosuccinimide (NCS) portion-wise and stir the reaction at low temperature. Allow the reaction to warm to room temperature and stir until completion. Purify the crude product to obtain 1-Boc-2-chloro-indole.
-
Acylation at C-3: To a solution of 1-Boc-2-chloro-indole in an appropriate solvent, add a Lewis acid (e.g., AlCl₃ or SnCl₄) at low temperature. Then, add ethyl malonyl chloride dropwise. Stir the reaction until the starting material is consumed. Quench the reaction and perform an extractive work-up followed by column chromatography to yield the final product, this compound.
In Vitro Anticancer Activity Assays
A panel of human cancer cell lines should be used to evaluate the cytotoxic and antiproliferative effects of the synthesized compound.
Caption: Workflow for in vitro anticancer activity evaluation.
Key Experimental Protocols:
-
MTT Assay: This colorimetric assay is used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). The IC50 value (the concentration that inhibits cell growth by 50%) is then determined.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. This can indicate if the compound induces cell cycle arrest.
-
Apoptosis Assay: Annexin V/propidium iodide (PI) staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells, revealing if the compound induces programmed cell death.
In Vitro Anti-inflammatory Activity Assays
To investigate the potential anti-inflammatory properties, cellular assays using macrophage cell lines (e.g., RAW 264.7) are commonly employed.
Caption: Workflow for in vitro anti-inflammatory activity evaluation.
Key Experimental Protocols:
-
Nitric Oxide (NO) Production Assay: Macrophages are stimulated with lipopolysaccharide (LPS) in the presence of the test compound. The amount of NO produced is measured using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.
-
Pro-inflammatory Cytokine Assay: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: The expression levels of key inflammatory proteins like COX-2, iNOS, and components of the NF-κB signaling pathway can be determined by Western blotting to elucidate the mechanism of action.
Conclusion and Future Directions
While direct experimental data for This compound is currently unavailable, a thorough analysis of the structure-activity relationships of analogous compounds strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and inflammation. The presence of the N-Boc, C-2 chloro, and C-3 keto-ester functionalities provides a compelling rationale for its synthesis and subsequent biological evaluation.
The experimental workflows outlined in this guide offer a clear path for researchers to validate these predictions and to elucidate the precise mechanisms of action. Should this compound demonstrate significant activity, further optimization of its structure could lead to the development of novel therapeutic agents. This predictive analysis serves as a valuable starting point for future research and underscores the power of leveraging existing medicinal chemistry knowledge to guide the discovery of new drug candidates.
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A Comparative Guide to the Structural Elucidation of Functionalized Indole Derivatives: An In-Depth Analysis of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The indole scaffold, a privileged structure in numerous natural products and pharmaceutical agents, continues to be a focal point of intense research.[1] Functionalization of the indole core, particularly at the 2 and 3 positions, can dramatically influence its biological activity. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of complex indole derivatives, using the X-ray crystal structure of a close analog of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole as a central case study. We will delve into the experimental intricacies of X-ray crystallography and objectively compare its outputs with those of other powerful analytical methods.
The Definitive Answer: X-ray Crystal Structure Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding intermolecular interactions and guiding further molecular design. While a crystal structure for the exact title compound is not publicly available, we will use the closely related structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole as a scientifically robust exemplar to illustrate the process and its outcomes.[2] This analog shares the critical 2-chloro-3-acyl-indole core, making it an excellent model for this discussion.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that requires meticulous execution.
1. Crystallization: The Art of Inducing Order
The prerequisite for any SC-XRD analysis is the growth of high-quality single crystals. This is often the most challenging step, relying on a combination of systematic screening and chemical intuition. For small organic molecules like our indole derivative, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique. The choice of solvent is critical; it must be one in which the compound is sparingly soluble, allowing for the slow and orderly deposition of molecules onto a growing crystal lattice.
Step-by-Step Crystallization Protocol (General Example):
-
Dissolve the purified indole derivative in a minimal amount of a suitable solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane) at a slightly elevated temperature to achieve saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
Monitor for the formation of well-defined single crystals with smooth faces and sharp edges.
The rationale behind slow evaporation is to maintain a state of near-equilibrium, which favors the formation of a single, well-ordered crystal lattice over a polycrystalline powder.
2. Data Collection: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the path of a focused X-ray beam in a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities. A detector records the position and intensity of these diffracted beams.
3. Structure Solution and Refinement: Decoding the Diffraction Pattern
The collected diffraction data is then processed to solve and refine the crystal structure. This involves:
-
Structure Solution: Using computational methods (like direct methods or Patterson synthesis), the initial positions of the atoms in the unit cell are determined from the diffraction pattern.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor (residual factor), where a lower value indicates a better fit.
Below is a diagram illustrating the workflow of X-ray crystal structure analysis.
Caption: A flowchart of the X-ray crystallography workflow.
Crystallographic Data for 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole
The following table summarizes the key crystallographic data for our model compound, providing a snapshot of the experimental details and the quality of the determined structure.[2]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₀BrCl₂NO |
| Formula Weight | 403.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.0673 (15) |
| b (Å) | 7.4804 (7) |
| c (Å) | 17.0159 (15) |
| β (°) | 113.452 (3) |
| Volume (ų) | 1876.2 (3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.0622, wR₂ = 0.1994 |
A Comparative Look: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule requires a multi-faceted analytical approach. Other techniques provide complementary information, particularly about the molecule's structure in solution and its fundamental properties.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions in the solid state. | Unambiguous and definitive structural determination. | Requires a single crystal of suitable quality; the solid-state conformation may not be the same as in solution. |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, stereochemistry, and dynamic behavior in solution.[3] Provides information on the electronic environment of nuclei. | Provides structural information in solution, which is often more biologically relevant. Can study dynamic processes. | Interpretation can be complex for highly substituted systems. Does not provide precise bond lengths and angles. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can give clues about the molecular structure. | High sensitivity, requires very small amounts of sample. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Computational Chemistry (e.g., DFT) | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data. Can be used to corroborate experimental findings. | Can provide insights into structures that are difficult to crystallize. Allows for the study of reaction mechanisms and energetics. | The accuracy of the results is dependent on the level of theory and basis set used. It is a theoretical model, not an experimental result. |
The following diagram illustrates the complementary nature of these techniques in the structural elucidation of our target indole derivative.
Caption: Interplay of analytical techniques for structural characterization.
Conclusion: A Holistic Approach to Structural Verification
The structural analysis of complex molecules like this compound and its analogs is a critical endeavor in modern chemical research. As we have demonstrated through the detailed examination of a closely related crystal structure, X-ray crystallography provides an unparalleled level of detail and certainty regarding the solid-state conformation of a molecule. However, a truly comprehensive understanding is achieved when this definitive structural data is integrated with information from other powerful analytical techniques such as NMR spectroscopy, mass spectrometry, and computational modeling. Each method offers a unique perspective, and their synergistic application allows researchers to build a complete and robust picture of a molecule's structure and properties, thereby accelerating the process of drug discovery and materials development.
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A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Synthesized from 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Introduction: The Indole Scaffold as a Privileged Structure in Kinase-Targeted Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrrole ring, provides a unique three-dimensional architecture that is present in numerous clinically approved drugs, including several targeted anticancer agents like Sunitinib and Osimertinib.[2][3] A significant portion of these agents function as protein kinase inhibitors, underscoring the indole framework's utility in designing molecules that can effectively compete with ATP in the kinase catalytic site.[4][5]
The starting material, 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole , is a highly versatile synthetic intermediate. The Boc (tert-butyloxycarbonyl) group at the N1 position provides robust protection of the indole nitrogen, while the chloro group at C2 and the ethoxycarbonyl-acetyl side chain at C3 offer orthogonal handles for diverse chemical modifications. This allows for the systematic synthesis of a focused library of compounds, enabling a thorough investigation of structure-activity relationships (SAR).
This guide provides a comprehensive framework for the in vitro comparison of a hypothetical series of indole derivatives (designated IND-A , IND-B , and IND-C ) synthesized from this precursor, with a focus on their potential as EGFR (Epidermal Growth Factor Receptor) kinase inhibitors. We will detail a tiered experimental approach, from broad cytotoxicity screening to specific enzyme inhibition and mechanism of action assays, explaining the scientific rationale behind each step.
Hypothetical Compound Library Design
For the purpose of this guide, we will consider a hypothetical synthetic scheme where the C2-chloro and C3-side chain of the starting material are modified to generate three distinct compounds. This strategy is designed to probe the effect of different substituents on biological activity.
| Compound ID | Proposed Modification from Starting Material | Rationale |
| IND-A | Suzuki coupling at C2 with 4-methoxyphenylboronic acid; Amidation of the C3-ester with aniline. | Explores the introduction of a bi-aryl system at C2 and a classic pharmacophore at C3, common in many kinase inhibitors. |
| IND-B | Buchwald-Hartwig amination at C2 with morpholine; Amidation of the C3-ester with 3-ethynylaniline. | Introduces a flexible, hydrogen-bond accepting morpholino group at C2 and a terminal alkyne at C3 for potential covalent targeting. |
| IND-C | Sonogashira coupling at C2 with phenylacetylene; Reduction of C3-keto group and subsequent amidation. | Investigates the impact of a rigid, linear alkynyl substituent at C2 and modification of the C3 linker. |
| Erlotinib | Reference Compound (Known EGFR Inhibitor) | Provides a benchmark for comparing the potency and selectivity of the newly synthesized compounds.[6] |
A Tiered Strategy for In Vitro Evaluation
A logical, tiered approach is essential for efficiently evaluating novel compounds. This strategy progresses from broad, cell-based assays to more specific, target-oriented biochemical assays, ensuring that resources are focused on the most promising candidates.
Tier 1: Comparative Cytotoxicity Profiling
The initial step is to assess the general antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines. This provides a broad view of their potency and any potential cancer type selectivity. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Assay
The assay measures cellular metabolic activity as an indicator of cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells (e.g., A549 - lung cancer, MCF-7 - breast cancer, HCT116 - colon cancer) into 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare stock solutions of IND-A, IND-B, IND-C, and Erlotinib in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[7]
-
Remove the old medium from the cells and add 100 µL of medium containing the respective compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Comparison
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate dose-response curves, from which the GI₅₀ (concentration causing 50% growth inhibition) values are determined.
Table 1: Hypothetical Comparative Cytotoxicity Data (GI₅₀ in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| IND-A | 5.2 | 8.9 | 6.5 |
| IND-B | 0.8 | 1.5 | 1.1 |
| IND-C | 15.7 | 22.4 | 18.3 |
| Erlotinib | 1.2 | > 50 | 25.6 |
Interpretation: In this hypothetical dataset, IND-B shows potent, broad-spectrum cytotoxicity, with GI₅₀ values comparable to or better than the reference compound Erlotinib, particularly in cell lines where Erlotinib is less effective. IND-A shows moderate activity, while IND-C is largely inactive. This data justifies advancing IND-B to target-specific assays.
Tier 2: Target Validation - EGFR Kinase Inhibition Assay
Given that many indole derivatives target protein kinases, and our reference compound is an EGFR inhibitor, the next logical step is to determine if the cytotoxic effects of our lead compound, IND-B , are due to direct inhibition of the EGFR enzyme.[2][6] Biochemical enzyme assays are fundamental for confirming target engagement and determining inhibitor potency (IC₅₀).[8]
Principle of the Kinase Assay (ADP-Glo™ Example)
Enzyme assays are crucial for modern drug discovery.[8] The ADP-Glo™ Kinase Assay is a luminescent-based system that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The reaction is performed in two steps: first, the kinase reaction proceeds, then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the amount of ADP generated, and thus, to the kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a lower light signal.
Experimental Protocol: EGFR Kinase Inhibition Assay
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a solution containing recombinant human EGFR kinase and the appropriate substrate peptide in kinase reaction buffer.
-
Add 0.5 µL of the test compound (IND-B ) or reference inhibitor (Erlotinib ) at various concentrations (e.g., 0.1 nM to 10 µM). Include a "no inhibitor" control.
-
-
Initiation of Reaction:
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Comparison
The raw luminescence data is converted to percent inhibition relative to the "no inhibitor" control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a four-parameter logistic curve.
Table 2: Hypothetical Comparative Kinase Inhibition Data (IC₅₀ in nM)
| Compound | EGFR Kinase Inhibition (IC₅₀) |
| IND-B | 15.5 |
| Erlotinib | 8.3 |
Interpretation: The hypothetical data shows that IND-B is a potent inhibitor of the EGFR kinase in a biochemical assay, with an IC₅₀ in the low nanomolar range. While slightly less potent than the reference drug Erlotinib, this result strongly suggests that the cytotoxicity observed in the A549 cell line is, at least in part, driven by on-target inhibition of EGFR.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the comparative in vitro evaluation of novel compounds derived from the versatile this compound scaffold. By progressing from broad cytotoxicity screening to specific biochemical target validation, researchers can efficiently identify and characterize promising drug candidates.
Based on our hypothetical results, compound IND-B emerged as a potent inhibitor of EGFR with significant cellular activity. The logical next steps for a compound like IND-B would involve:
-
Kinase Selectivity Profiling: Testing against a broad panel of other kinases to determine its selectivity profile.
-
Cellular Mechanism of Action Studies: Investigating downstream effects of EGFR inhibition, such as reduced phosphorylation of AKT and ERK, and performing cell cycle analysis to confirm cell cycle arrest.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
This structured evaluation process, grounded in sound scientific principles and validated methodologies, provides a reliable pathway for advancing novel chemical entities from initial synthesis to potential preclinical candidates.
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A Comparative Guide to Protecting Groups for the Indole Nitrogen: A Senior Application Scientist's Perspective
The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its inherent nucleophilicity and susceptibility to oxidation, however, present significant challenges in multi-step organic synthesis. The acidic N-H proton can interfere with a wide range of reagents, including organometallics, strong bases, and electrophiles, necessitating the use of protecting groups. The choice of the appropriate protecting group is paramount, as it dictates the reaction conditions that can be employed throughout a synthetic sequence and ultimately impacts the overall efficiency and success of the synthesis.
This guide provides a comparative analysis of commonly employed protecting groups for the indole nitrogen, with a focus on their introduction, stability under various reaction conditions, and methods for their removal. The information presented is supported by experimental data and established protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.
The Ideal Protecting Group: A Balancing Act
An ideal protecting group for the indole nitrogen should exhibit the following characteristics:
-
Ease of Introduction: The protecting group should be introduced in high yield under mild conditions that are tolerant of other functional groups.
-
Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.
-
Ease of Removal: The deprotection should proceed cleanly and in high yield under conditions that do not compromise the integrity of the final molecule.
-
Minimal Electronic Influence (or predictable influence): The protecting group should ideally not significantly alter the reactivity of the indole ring, or its electronic effect should be well-understood and potentially leveraged for strategic functionalization.
-
High Atom Economy: The protecting group should be of low molecular weight to minimize the mass penalty.
In practice, no single protecting group is universally ideal. The selection is always context-dependent, requiring a careful consideration of the overall synthetic strategy.
Key Protecting Groups for the Indole Nitrogen: A Head-to-Head Comparison
We will now delve into the specifics of some of the most widely used protecting groups for the indole nitrogen: tert-Butoxycarbonyl (Boc), Tosyl (Ts), and [2-(Trimethylsilyl)ethoxy]methyl (SEM).
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most popular choices for protecting the indole nitrogen due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.
Introduction: The Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Stability: The Boc group is stable to a wide range of non-acidic reagents, including organolithiums at low temperatures, Grignard reagents, and many oxidizing and reducing agents. However, it is labile to strong acids.
Deprotection: The removal of the Boc group is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] Interestingly, for N-Boc protected indoles, deprotection can also be achieved under surprisingly mild basic conditions using a catalytic amount of sodium methoxide (NaOMe) in methanol.[2][3] This method offers excellent selectivity, for instance, in the presence of an acetonide protecting group, which is acid-labile.[2]
Experimental Protocol: Boc Protection of Indole [4]
-
To a solution of indole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc indole.
Experimental Protocol: Deprotection of N-Boc Indole with Sodium Methoxide [2]
-
To a solution of the N-Boc indole (0.5 mmol) in dry methanol, add a catalytic amount of sodium methoxide (20 mol%).
-
Stir the reaction mixture at ambient temperature for up to 3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water (10 ml) and extract with ethyl acetate (2 x 20 ml).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Tosyl (Ts) Group
The tosyl group is a robust, electron-withdrawing protecting group that significantly decreases the nucleophilicity of the indole nitrogen. This property can be advantageous in preventing unwanted side reactions.
Introduction: The N-tosylation of indoles is typically achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a strong base like sodium hydride (NaH).[5]
Stability: The tosyl group is highly stable to acidic conditions and a wide range of oxidizing and reducing agents. Its electron-withdrawing nature also facilitates deprotonation at the C2 position of the indole ring with strong bases, enabling subsequent functionalization.[5]
Deprotection: The cleavage of the N-Ts bond is generally more challenging than for the Boc group and often requires harsh conditions.[6] However, several milder methods have been developed. A very mild and efficient method for the detosylation of a wide range of indoles utilizes cesium carbonate in a mixture of THF and methanol.[6] Other methods include the use of magnesium in methanol or the dilithium salt of thioglycolic acid.[7]
Experimental Protocol: N-Tosylation of Indole [5]
-
To a solution of the indole (1.0 eq) in anhydrous THF or DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq).
-
Let the reaction proceed at room temperature until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Experimental Protocol: Deprotection of N-Tosyl Indole with Cesium Carbonate [6]
-
Dissolve the N-tosyl indole (6.0 mmol) in a mixture of THF (50 mL) and MeOH (25 mL) at ambient temperature.
-
Add cesium carbonate (18.0 mmol, 3.0 eq) to the clear solution.
-
Stir the resulting mixture at ambient temperature and monitor the progress of the reaction by HPLC.
-
When the reaction is complete, evaporate the mixture under vacuum.
-
To the residue, add water (25 mL) and stir the mixture at ambient temperature for 10 minutes.
-
Filter the solids, wash with water (15 mL), and dry to obtain the crude product.
-
If necessary, recrystallize the crude product.
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group
The SEM group is a versatile protecting group that is stable to a variety of conditions but can be cleaved under specific acidic or fluoride-mediated conditions.
Introduction: The SEM group is introduced by treating the indole with [2-(trimethylsilyl)ethoxy]methyl chloride (SEMCl) in the presence of a base such as sodium hydride.[8]
Stability: The SEM group is stable to strongly basic conditions (including organolithium reagents), nucleophiles, and catalytic hydrogenation.[9][10]
Deprotection: Removal of the SEM group can be achieved under acidic conditions (e.g., HCl) or with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[11][12] Lewis acids such as tin tetrachloride (SnCl₄) can also be used for deprotection.[11]
Experimental Protocol: N-SEM Protection of Indole [8]
-
To a solution of the indole in anhydrous DMF at 0 °C, add sodium hydride (1.0 eq).
-
After stirring for a short period, add [2-(trimethylsilyl)ethoxy]methyl chloride (SEMCl).
-
Allow the reaction to proceed to completion as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by chromatography.
Experimental Protocol: Deprotection of N-SEM Indole with Tin Tetrachloride [11]
-
To a cold (0 °C) solution of the N-SEM protected compound (0.11 mmol) in methylene chloride (10 mL), add a 1M solution of tin tetrachloride in methylene chloride (1.5 mL) dropwise over 25 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, and then at room temperature for an additional hour.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the solution and neutralize the reaction mixture with 4% sodium hydroxide (5.0 mL).
-
Extract the product, dry the organic layer, and purify as needed.
Comparative Summary of Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Boc₂O, DMAP, MeCN or CH₂Cl₂ | Stable to base, nucleophiles, mild reduction/oxidation. Labile to acid. | Strong acids (TFA, HCl); NaOMe/MeOH.[1][2] | Mild introduction, easy removal under acidic or specific basic conditions. | Acid lability limits its use in certain synthetic routes. |
| Tosyl (Ts) | TsCl, NaH, THF or DMF | Very stable to acid, oxidation, and many reducing agents. | Strong base (KOH), Mg/MeOH, Cs₂CO₃/THF-MeOH, thioglycolate.[6][7] | High stability, electron-withdrawing nature can direct C2-lithiation.[5] | Harsh deprotection conditions may be required. |
| SEM | SEMCl, NaH, DMF | Stable to strong bases, nucleophiles, catalytic hydrogenation. | Acids (HCl), Lewis acids (SnCl₄), Fluoride ions (TBAF).[11][12] | Orthogonal to many other protecting groups, stable to a wide range of conditions. | Reagents for introduction and deprotection can be costly. |
Strategic Selection of a Protecting Group: A Workflow
The selection of an appropriate protecting group is a critical decision in the planning of a synthetic route. The following workflow, visualized as a decision-making process, can guide this choice.
Caption: A decision-making workflow for selecting an indole N-protecting group.
Mechanistic Overview of Protection and Deprotection
The fundamental principle behind protecting the indole nitrogen is the replacement of the acidic proton with a group that is stable to the desired reaction conditions. The deprotection involves the selective cleavage of the nitrogen-protecting group bond.
Caption: General mechanism of indole N-protection and deprotection.
Conclusion
The strategic use of protecting groups is indispensable in modern organic synthesis, and the chemistry of indoles is no exception. The Boc, Tosyl, and SEM groups each offer a unique set of advantages and disadvantages regarding their stability and ease of removal. A thorough understanding of these characteristics, as outlined in this guide, is crucial for the successful design and execution of complex synthetic routes involving indole-containing target molecules. The experimental protocols and comparative data provided herein serve as a practical resource for researchers to navigate the challenges of indole chemistry and accelerate their research and development endeavors.
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Reddy, T. J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. [Link]
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Reddy, K. A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
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ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]
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Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(16), 2870-2873. [Link]
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Semantic Scholar. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
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Avendaño, C., & Menéndez, J. C. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2005(8), 24-32. [Link]
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ResearchGate. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. [Link]
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Padwa, A., et al. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. The Journal of Organic Chemistry, 68(13), 5139-5148. [Link]
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Malecha, J. W., & Sledeski, A. W. (2001). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Molecules, 6(10), 825-832. [Link]
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ResearchGate. (1993). A New Protecting-Group Strategy for Indoles | Request PDF. [Link]
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Harris, K. J., & Gu, Q. M. (2004). Efficient Indole N-Detosylation Using Thioglycolate. Tetrahedron Letters, 45(36), 6771-6773. [Link]
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ResearchGate. (2018). Reaction with Boc protection of indole nitrogen (a) and the two... | Download Scientific Diagram. [Link]
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Kumar, A., et al. (2012). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 441-444. [Link]
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A Comparative Guide to the Synthetic Validation of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is a common feature in a multitude of biologically active compounds. The targeted synthesis of specifically substituted indoles is therefore of paramount importance. This guide provides an in-depth technical comparison of synthetic routes to a key intermediate, 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole, offering experimental insights and data to inform synthetic strategy and decision-making.
Introduction to the Target Molecule
This compound is a highly functionalized indole derivative poised for further chemical elaboration. The presence of the Boc-protecting group on the indole nitrogen allows for controlled reactions at other positions. The chloro-substituent at the C2 position and the ethoxycarbonyl-acetyl group at the C3 position provide reactive handles for diverse coupling and derivatization reactions, making it a valuable building block in medicinal chemistry.
Primary Synthetic Route: Friedel-Crafts Acylation of 1-Boc-2-chloroindole
The most direct and logical approach to the target molecule is a Friedel-Crafts acylation of the readily accessible starting material, 1-Boc-2-chloroindole, with ethyl malonyl chloride. This method is predicated on the well-established electrophilic substitution at the electron-rich C3 position of the indole nucleus.[1][2][3] The presence of the 2-chloro substituent is anticipated to have a modest deactivating effect on the indole ring, yet the C3 position remains the most nucleophilic site for acylation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
Step 1: Synthesis of 1-Boc-indole
-
Procedure: To a solution of indole (1 equivalent) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-indole.
Step 2: Synthesis of 1-Boc-2-chloroindole
-
Procedure: Dissolve 1-Boc-indole (1 equivalent) in acetonitrile.
-
Add N-Chlorosuccinimide (NCS, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 1-Boc-2-chloroindole. This direct chlorination at the C2 position is a known transformation for N-protected indoles.[4][5]
Step 3: Friedel-Crafts Acylation to Yield the Target Molecule
-
Procedure: To a solution of 1-Boc-2-chloroindole (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a Lewis acid such as aluminum chloride (AlCl₃, 1.2 equivalents) at 0 °C.
-
Stir the mixture for 15-20 minutes, then add a solution of ethyl malonyl chloride (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to proceed at 0 °C to room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound. The choice of a suitable Lewis acid is critical to avoid decomposition of the starting material or product.[1]
Alternative Synthetic Strategies: A Comparative Analysis
While the Friedel-Crafts acylation represents a direct approach, other methods for introducing a C3-acyl group on the indole core are worth considering, especially if the primary route encounters challenges such as low yield or side product formation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9][10] While typically used for formylation, it can be adapted for acylation by using a substituted amide and phosphorus oxychloride.
Caption: Conceptual workflow for a Vilsmeier-Haack acylation.
-
Advantages: The Vilsmeier-Haack reaction often proceeds under milder conditions than Friedel-Crafts acylation and can be more regioselective.
-
Disadvantages: The generation of the specific acylating Vilsmeier reagent from a suitable amide precursor might be less straightforward than using a commercially available acyl chloride. The reaction is also typically limited to the introduction of smaller acyl groups.
Grignard-based Acylation
Another alternative involves the formation of an indolyl Grignard reagent, followed by acylation. This approach reverses the polarity of the indole C3 position, making it nucleophilic.
Caption: Conceptual workflow for a Grignard-based acylation.
-
Advantages: This method can be effective for indoles that are sensitive to strong Lewis acids.
-
Disadvantages: The formation of the Grignard reagent at the C3 position can be challenging and may compete with reactions at other sites, particularly the deprotonation of the N-H proton if the indole is not protected. The presence of the 2-chloro substituent might also influence the stability and reactivity of the Grignard reagent.
Performance Comparison
| Synthetic Route | Key Reagents | Pros | Cons | Estimated Yield (based on literature for similar transformations) |
| Primary: Friedel-Crafts Acylation | 1-Boc-2-chloroindole, Ethyl malonyl chloride, Lewis Acid (e.g., AlCl₃) | Direct, well-established methodology. | Requires stoichiometric Lewis acid, potential for side reactions, sensitivity to moisture. | Moderate to Good |
| Alternative 1: Vilsmeier-Haack Reaction | 1-Boc-2-chloroindole, Substituted amide, POCl₃ | Milder conditions, often high regioselectivity. | May require synthesis of a specific Vilsmeier reagent, typically for smaller acyl groups. | Moderate |
| Alternative 2: Grignard-based Acylation | 1-Boc-2-chloroindole, Grignard reagent, Ethyl malonyl chloride | Avoids strong Lewis acids. | Potential for competing reactions, stability of the Grignard reagent can be an issue. | Variable |
Conclusion and Recommendations
The Friedel-Crafts acylation of 1-Boc-2-chloroindole with ethyl malonyl chloride stands out as the most direct and promising route for the synthesis of this compound. The successful C3-acylation of similar 2-chloroindole derivatives reported in the literature provides a strong basis for the feasibility of this approach.[11][12] Careful optimization of the Lewis acid and reaction conditions will be crucial to maximize the yield and minimize the formation of byproducts.
The Vilsmeier-Haack reaction and Grignard-based acylation represent viable alternatives that should be considered if the primary route proves to be low-yielding or problematic. The choice of the optimal synthetic route will ultimately depend on the specific experimental outcomes and the desired scale of the synthesis. This guide provides the foundational knowledge and comparative analysis necessary for researchers to make an informed decision and proceed with the validation of a synthetic route to this valuable intermediate.
References
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Preliminary study on the Friedel–Crafts reaction to build 2‐acylated... - ResearchGate. (n.d.). Retrieved from [Link]
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Intermediates of the first step of the Friedel‐Crafts acylation:... - ResearchGate. (n.d.). Retrieved from [Link]
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Benchmarking the efficiency of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole in multi-step synthesis
A Comparative Guide to the Synthetic Efficiency of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
Introduction: The Strategic Value of a Multi-Functionalized Indole Core
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence drives a continuous demand for innovative and efficient synthetic methodologies. Success in multi-step synthesis often hinges on the strategic choice of starting materials. An ideal building block offers a convergence of reactivity, stability, and precisely positioned functional groups that facilitate subsequent transformations with high fidelity.
This guide provides an in-depth analysis of This compound (1) , a highly versatile intermediate, benchmarking its efficiency against alternative synthetic strategies. We will explore its application in the construction of the medicinally relevant indolo[2,3-b]quinoline core, a tetracyclic system known for its potent biological activities, including DNA intercalation and topoisomerase inhibition.[3] Through a direct comparison of a building block-centric approach versus a modern catalytic C-H functionalization strategy, this guide will illuminate the causal factors behind experimental choices, empowering researchers to select the optimal path for their specific drug discovery and development objectives.
Part 1: The Building Block Approach — A Robust Pathway to Indolo[2,3-b]quinolines
The strategic utility of compound 1 lies in the orthogonal reactivity of its functional groups:
-
N1-Boc Group: Protects the indole nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents. It can be readily removed under acidic conditions.
-
C2-Chloro Group: An excellent leaving group, priming the C2 position for nucleophilic aromatic substitution (SNAr) reactions, a key bond-forming step.
-
C3-β-Ketoester: A versatile handle for intramolecular cyclization reactions, such as aldol-type condensations, to form the final quinoline ring.
This pre-installed functionality allows for a logical and high-yielding synthetic sequence. Here, we benchmark its use in the synthesis of an N-alkylated 11-phenyl-indolo[2,3-b]quinoline derivative.
Synthetic Workflow: Route A
The synthesis proceeds via a two-step sequence: a nucleophilic substitution followed by an intramolecular cyclization and dehydration.
Caption: Synthetic pathway using the pre-functionalized indole building block.
Experimental Protocol: Route A
Step 1: Synthesis of Intermediate A via Nucleophilic Substitution
-
To a solution of this compound (1 ) (1.0 mmol) and 2-aminobenzophenone (1.1 mmol) in 40% aqueous methanol (10 mL), add KOH (2.0 mmol) and PEG-400 (50 mol%).
-
Stir the mixture at 80 °C (or irradiate with a 200W tungsten lamp) for 4-6 hours, monitoring by TLC.[3]
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is the uncyclized intermediate resulting from the displacement of the C2-chloride by the amine. This intermediate is often taken directly to the next step.
Step 2: Intramolecular Cyclization to form the Indolo[2,3-b]quinoline
-
The crude intermediate from Step 1 is redissolved in a high-boiling point solvent like DMF or diphenyl ether.
-
The solution is heated to 120-150 °C to facilitate intramolecular aldol condensation between the acetyl group and the benzophenone carbonyl, followed by dehydration. This step is often driven to completion during the initial reaction under thermal conditions.[3]
-
After cooling, the product is purified by column chromatography on silica gel.
-
The final Boc-protected product can be deprotected using 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane to yield the free N-H indole.
Causality and Expertise: This route is highly efficient because the key reactive sites are pre-defined. The C2-chloro atom significantly lowers the activation energy for the nucleophilic attack by the aminobenzophenone, a reaction that would be difficult on an unsubstituted indole.[3] The β-ketoester at C3 is perfectly positioned for a 6-exo-trig cyclization, a thermodynamically favored ring-closing reaction. The use of PEG-400 can act as a phase-transfer catalyst, facilitating the reaction in the aqueous methanol system.[3] This strategy is robust, predictable, and generally provides good yields of a single major product, simplifying purification.
Part 2: The Modern Alternative — A Convergent C-H Functionalization Strategy
An alternative to the building block approach is to construct the target molecule using late-stage C-H functionalization. This strategy often relies on transition-metal catalysis to forge key C-C and C-N bonds directly onto a simpler indole core, thereby reducing the number of pre-functionalization steps.[4][5]
For this comparison, we propose a hypothetical but well-precedented palladium-catalyzed dual C-H functionalization/annulation cascade to synthesize the same indolo[2,3-b]quinoline skeleton.[6]
Synthetic Workflow: Route B
This convergent approach brings together a simple N-protected indole and a coupling partner, forming the key bonds in a single, catalyst-driven operation.
Caption: Convergent synthesis via a palladium-catalyzed cascade reaction.
Experimental Protocol: Route B
Step 1: Synthesis of N-Pyridyl Indole
-
To a solution of indole (1.0 mmol) in DMF, add NaH (1.2 mmol, 60% dispersion in mineral oil) at 0 °C.
-
Stir for 30 minutes, then add 2-chloropyridine (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate. The crude product is purified by column chromatography.
Step 2: Palladium-Catalyzed Dual C-H Functionalization
-
In a sealed tube, combine N-pyridyl indole (1.0 mmol), the desired fluorinated imidoyl chloride (1.2 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 mmol) in 1,2-dichloroethane (DCE).[6]
-
Flush the tube with nitrogen, seal, and heat to 120 °C for 24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Causality and Expertise: This route leverages the power of transition-metal catalysis. The N-pyridyl group acts as a directing group, guiding the palladium catalyst to selectively activate the C2-H bond of the indole.[7] The catalyst then orchestrates a cascade involving C-H activation at both the C2 and C3 positions of the indole and subsequent annulation with the imidoyl chloride synthon.[6] While this approach is highly atom-economical and convergent, it has significant drawbacks. The directing group must be installed and potentially removed, adding steps. Furthermore, such reactions often require extensive optimization of the catalyst, ligand, oxidant, and solvent system. The removal of the silver and palladium residues from the final product is a critical and often challenging step, especially for pharmaceutical applications.[8]
Part 3: Head-to-Head Efficiency Benchmark
A direct comparison reveals the distinct advantages and disadvantages of each synthetic philosophy. The choice of route is not merely about the highest yield but involves a holistic assessment of multiple practical and economic factors.
Quantitative Data Comparison
| Metric | Route A (Building Block) | Route B (Catalytic C-H Functionalization) | Justification & Expert Commentary |
| Overall Yield | Good to Excellent (Typically 60-80% over 2 steps) | Variable (Typically 30-50% over 2 steps) | Route A is more reliable due to well-established, high-yielding transformations. Route B's yields are highly substrate-dependent and sensitive to reaction conditions. |
| Step Count (from common precursors) | Longer (Requires synthesis of the building block) | Shorter (Uses simpler starting materials) | Route B appears shorter on paper, but the synthesis of specialized coupling partners and directing group manipulation can add hidden steps. |
| Atom Economy | Moderate | High | The catalytic route is inherently more atom-economical, as it avoids the use of stoichiometric activating and leaving groups present in compound 1 . |
| Reagent & Catalyst Cost | Moderate (Reagents are common, no precious metals) | High (Requires precious metal catalyst and silver oxidant) | The cost and sourcing of palladium catalysts and silver salts are significant considerations for large-scale synthesis. |
| Purification & Scalability | Straightforward (Fewer byproducts, no metal traces) | Challenging (Metal residue removal is critical and difficult) | The need for specialized techniques to remove trace metals from the final API in Route B presents a major scalability hurdle in pharmaceutical manufacturing. |
| Flexibility for Analogs | Moderate (Requires synthesis of a new building block for each C3 variant) | Excellent (Diversity can be achieved by simply changing the coupling partner) | Route B is superior for exploring structure-activity relationships (SAR) in early-stage discovery, as a library of analogs can be rapidly produced from a common intermediate. |
Workflow Complexity Comparison
Caption: Comparison of the operational workflows for each synthetic route.
Part 4: Expert Analysis and Recommendations
Neither route is universally superior; the optimal choice is dictated by the specific goals of the synthesis.
-
For Lead Optimization and Scale-Up: The building block approach (Route A) using This compound is highly recommended. Its predictability, robustness, and the generation of cleaner reaction profiles make it more amenable to producing large quantities of a specific target compound. The absence of transition metals simplifies purification and regulatory compliance, a critical factor in drug development. The initial investment in synthesizing the building block pays dividends in the reliability and efficiency of the subsequent steps.
-
For Early-Stage Discovery and Library Synthesis: The C-H functionalization strategy (Route B) offers compelling advantages. Its convergent nature and the ability to rapidly diversify the final product by swapping coupling partners make it an ideal tool for exploring chemical space and building structure-activity relationships. Researchers should be prepared for significant reaction optimization and must have robust protocols for the removal of metallic impurities.
Conclusion
This compound (1) stands out as a strategically designed and highly efficient building block for the multi-step synthesis of complex indole-containing heterocycles. Its pre-installed, orthogonally reactive functional groups enable a robust, high-yielding, and scalable pathway (Route A) that is particularly well-suited for process development and the manufacturing of pharmaceutical candidates. While modern catalytic methods (Route B) provide powerful, convergent alternatives for rapid analog synthesis, they often introduce challenges related to cost, optimization, and purification. By understanding the distinct advantages and causal logic behind each approach, researchers can make more informed and strategic decisions, ultimately accelerating the journey from chemical design to functional application.
References
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Cheng, et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]
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Cera, G., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. Available at: [Link]
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Kumar, A., & Mane, M. V. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. The Journal of Organic Chemistry. Available at: [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron. Available at: [Link]
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Gandeepan, P., et al. (2016). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Organic Letters. Available at: [Link]
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Wang, P., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]
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Wang, X-S., et al. (2014). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances. Available at: [Link]
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Yang, H., et al. (2014). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Acta Crystallographica Section E. Available at: [Link]
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The Strategic Derivatization of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole: A Comparative Guide to Unlocking Potent Anticancer Agents
For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous natural products and clinically approved drugs.[1][2] This guide delves into the structure-activity relationship (SAR) studies of derivatives originating from the versatile starting material, 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole. We will objectively compare the performance of various structural modifications, supported by experimental data from seminal studies, to provide a rationale-driven roadmap for designing novel and potent anticancer agents, with a particular focus on tubulin polymerization inhibitors.
The Core Scaffold: A Launchpad for Diversity-Oriented Synthesis
The starting scaffold, this compound, is a highly functionalized and promising launchpad for generating a diverse library of compounds. Its key features offer multiple avenues for chemical modification:
-
N1-Position: The tert-butyloxycarbonyl (Boc) protecting group allows for controlled deprotection and subsequent N-alkylation or N-arylation, enabling exploration of the crucial role of this substituent in modulating biological activity.
-
C2-Position: The chloro substituent offers a unique electronic and steric profile. While many potent indole-based inhibitors are unsubstituted at this position, the presence of a halogen can significantly influence activity and metabolic stability.[3]
-
C3-Side Chain: The 2-ethoxycarbonyl-acetyl group is a versatile handle for elaboration into various functionalities, most notably the potent indole-3-glyoxylamide pharmacophore, a known tubulin polymerization inhibitor.[4][5]
The primary strategic transformation of this core scaffold involves the conversion of the C3-side chain into a glyoxylamide moiety, followed by systematic modifications at the N1 and C3-amide positions to probe the SAR.
Synthetic Pathways: From Starting Material to Bioactive Derivatives
The conversion of this compound into a library of target compounds, primarily indole-3-glyoxylamides, can be achieved through a straightforward and efficient synthetic sequence. The most common and robust method is a two-step, one-pot procedure.[6]
Experimental Protocol: General Synthesis of Indole-3-Glyoxylamides
-
Formation of the Glyoxylyl Chloride Intermediate: The indole starting material is dissolved in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). To this solution, oxalyl chloride (typically 1.2-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by TLC. The formation of the bright yellow indole-3-glyoxylyl chloride intermediate is often observed.
-
Amidation: In a separate flask, the desired primary or secondary amine (1.0-1.2 equivalents) is dissolved in the same anhydrous solvent, often in the presence of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to quench the HCl byproduct. This amine solution is then added dropwise to the freshly prepared glyoxylyl chloride intermediate at 0 °C.
-
Work-up and Purification: After stirring for an additional 2-4 hours at room temperature, the reaction is quenched with the addition of a dilute acid (e.g., 1 M HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final indole-3-glyoxylamide derivative.
This protocol can be adapted for parallel synthesis to rapidly generate a library of compounds for SAR studies.
Caption: Proposed synthetic workflow for derivatization.
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
The anticancer activity of indole-3-glyoxylamides is predominantly attributed to their ability to inhibit tubulin polymerization by binding to the colchicine site.[7] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The following sections compare the impact of structural modifications at various positions on this activity, drawing on quantitative data from key studies on analogous scaffolds.
The Critical Role of the N1-Substituent
The substituent at the N1 position of the indole ring plays a pivotal role in determining the anticancer potency. While the Boc group is an excellent synthetic handle, its removal and subsequent substitution are crucial for optimizing activity.
-
N-Alkylation: Small, non-bulky alkyl groups are generally well-tolerated. However, the introduction of a benzyl group, particularly with electron-withdrawing substituents, has been shown to significantly enhance potency. For instance, a 4-chlorobenzyl group is a common feature in highly active compounds like Indibulin.[8]
-
N-Heterocyclic Methyl Groups: Replacing the benzyl group with a methyl-substituted heterocycle can also lead to potent compounds. For example, substituting with a (3-methyl-5-isoxazolyl)methyl group has resulted in compounds with IC50 values in the nanomolar range against various cancer cell lines.[2]
| Compound Ref. | N1-Substituent | Amide Moiety | Cancer Cell Line | IC50 (nM)[2] |
| A | H | N-(3-methyl-5-isothiazolyl) | P388 | >10000 |
| B | -CH3 | N-(3-methyl-5-isothiazolyl) | P388 | 170 |
| 7 | -(4-cyanobenzyl) | N-(3-methyl-5-isothiazolyl) | NUGC-3 | 17 |
| 13 | -(3-methyl-5-isoxazolyl)methyl | N-(3-methyl-5-isothiazolyl) | NUGC-3 | 29 |
Optimizing the C3-Glyoxylamide Moiety
The amide portion of the glyoxylamide side chain offers a rich opportunity for modification to fine-tune activity and selectivity.
-
Heterocyclic Amides: The nature of the heterocyclic ring attached to the amide nitrogen is a key determinant of potency. Five-membered heterocycles, such as isothiazole and isoxazole, have proven to be particularly effective. The substitution pattern on these rings is also important.[2]
-
Aryl Amides: Simple phenyl or substituted phenyl amides have also been explored. The electronic nature and position of substituents on the phenyl ring can modulate activity, though often less potently than optimized heterocyclic amides.[6]
| Compound Ref. | N1-Substituent | Amide Moiety | Cancer Cell Line | IC50 (nM)[2] |
| 7 | -(4-cyanobenzyl) | N-(3-methyl-5-isothiazolyl) | NUGC-3 | 17 |
| 13 | -(3-methyl-5-isoxazolyl)methyl | N-(3-methyl-5-isothiazolyl) | NUGC-3 | 29 |
| 14 | -(3-methyl-5-isoxazolyl)methyl | N-(5-methyl-3-isoxazolyl) | NUGC-3 | 1711 |
| 15 | -(3-methyl-5-isoxazolyl)methyl | N-(4-pyridyl) | NUGC-3 | 102 |
The Influence of the C2-Chloro Substituent
Direct and systematic SAR data for the C2-chloro substituent in the context of highly potent indole-3-glyoxylamides is limited in the available literature. However, we can infer its potential impact based on general principles and related studies:
-
Electronic Effects: The chlorine atom is electron-withdrawing, which can influence the overall electron density of the indole ring and potentially modulate its interaction with the target protein.
-
Steric Effects: The presence of the chloro group at C2 introduces steric bulk, which could either enhance binding through specific interactions or cause unfavorable steric clashes within the binding pocket.
-
Metabolic Stability: Halogenation is a common strategy in medicinal chemistry to block metabolically labile positions, potentially improving the pharmacokinetic profile of the compound.
Studies on other classes of indole derivatives have shown that halogenation can be beneficial. For instance, the presence of a chlorine group at the C5 position of indole has been shown to increase anticancer activity in some series.[9][10] Furthermore, platinum complexes containing chloro-substituted azaindole ligands demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts.[11] While these findings are not directly transferable, they suggest that the C2-chloro group is not necessarily detrimental and could potentially enhance the activity or drug-like properties of the final compounds. A direct comparative study of 2-chloro versus 2-unsubstituted analogues would be a critical experiment to perform.
Caption: Key SAR findings for indole-3-glyoxylamides.
Key Biological Assay: Tubulin Polymerization Inhibition
To quantitatively compare the efficacy of the synthesized derivatives, a tubulin polymerization assay is the gold standard for this class of compounds.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in absorbance or fluorescence.
-
Reagents and Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds dissolved in DMSO
-
Paclitaxel (polymerization promoter, positive control)
-
Colchicine or Nocodazole (polymerization inhibitor, positive control)
-
96-well microplates (half-area, clear bottom)
-
Temperature-controlled spectrophotometer or fluorometer capable of reading at 340 nm.
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add serial dilutions of the test compounds to the wells of the 96-well plate. Include wells for vehicle control (DMSO), positive controls (colchicine, paclitaxel), and a blank (buffer only).
-
Add the cold tubulin solution to each well.
-
Initiate polymerization by adding GTP (final concentration 1 mM) and immediately transferring the plate to the spectrophotometer pre-warmed to 37 °C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the linear phase of the absorbance curve. The percent inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are then determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the synthesis of potent anticancer agents, particularly tubulin polymerization inhibitors based on the indole-3-glyoxylamide template. This guide has synthesized data from multiple studies to establish a clear SAR profile for this class of compounds.
Key Takeaways for Drug Design:
-
N1-Substitution is Essential: The N-H indole is largely inactive. Potency is unlocked by introducing substituents like substituted benzyl or heterocyclic methyl groups.
-
The C3-Amide Moiety is a Key Recognition Element: Small, substituted five-membered heterocycles, such as 3-methyl-5-isothiazolyl, are optimal for high potency.
-
The C2-Chloro Group Warrants Investigation: While direct comparative data is lacking, the presence of the C2-chloro substituent may offer advantages in terms of potency or metabolic stability. The synthesis and evaluation of 2-H analogues are a critical next step to definitively establish its role.
-
The Indole Ring is Sensitive to Substitution: Modifications at positions C4-C7 are generally detrimental to activity.[6]
Future research should focus on the direct comparison of 2-chloro versus 2-unsubstituted derivatives to clarify the role of this substituent. Furthermore, exploring a wider range of bioisosteric replacements for the optimal amide heterocycles could lead to compounds with improved selectivity and pharmacokinetic profiles, ultimately paving the way for the next generation of indole-based anticancer therapeutics.
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Head-to-head comparison of catalysts for reactions involving 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
An Application Scientist's Guide to Catalyst Selection for the Functionalization of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
For drug development professionals and organic chemists, the indole scaffold is a cornerstone of molecular design, forming the core of numerous pharmaceuticals and natural products. The targeted functionalization of this privileged heterocycle is paramount for generating novel molecular entities with tailored biological activities. This guide provides a head-to-head comparison of catalytic systems for reactions involving a highly functionalized and synthetically versatile intermediate: This compound .
Our analysis moves beyond a simple recitation of protocols. We will dissect the causality behind catalyst choice, focusing on the distinct reactivity of the substrate's key positions: the C2-chloro group, a prime handle for cross-coupling, and the C4-C7 C-H bonds of the benzene moiety, which present a more nuanced challenge of regioselectivity. This guide is designed to equip researchers with the strategic rationale needed to select the optimal catalyst for their desired molecular transformation.
The Substrate: A Canvas for Catalytic Derivatization
The starting material, this compound, offers multiple avenues for catalytic modification. Understanding its structural features is critical for predicting reactivity:
-
N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group modulates the electronic properties of the indole ring and can influence the regioselectivity of certain reactions.
-
C2-Chloro Substituent: This is the most prominent reactive site for traditional cross-coupling reactions. The C-Cl bond can be readily activated by low-valent transition metals, particularly palladium.
-
C3-Acyl Group: The 2-ethoxycarbonyl-acetyl group is an electron-withdrawing group that influences the reactivity of the pyrrole ring. Crucially, it can also serve as a directing group in certain C-H functionalization reactions, guiding catalysts to specific positions on the benzene ring.
-
C4-C7 Benzene Ring: These C-H bonds are less reactive than those on the pyrrole nucleus and require specific catalytic systems to achieve selective functionalization.
Caption: Key reactive sites on the target indole substrate.
Part 1: Catalytic Cross-Coupling at the C2-Position
The transformation of the C2-chloro bond is the most direct and well-established strategy for elaborating the indole core. Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for this task, offering reliability and broad functional group tolerance.[1][2][3]
Mechanistic Rationale: The Palladium(0)/Palladium(II) Cycle
The efficacy of these reactions stems from a well-understood catalytic cycle.[4][5] A coordinatively unsaturated Pd(0) species initiates the cycle by inserting into the C-Cl bond (Oxidative Addition) to form a Pd(II) complex. This is followed by Transmetalation with a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) and concludes with Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Head-to-Head Comparison of Palladium Catalyst Systems for C2-Arylation/Alkynylation
The choice of palladium precursor and, more importantly, the ancillary ligand, is crucial for achieving high yields and preventing side reactions.
| Catalyst System | Typical Reactions | Common Ligands | Conditions | Pros | Cons |
| Pd(PPh₃)₄ | Suzuki, Stille, Sonogashira | Triphenylphosphine (built-in) | Toluene/Dioxane, Base (Na₂CO₃, K₂CO₃), 80-110 °C | Commercially available, versatile, well-documented. | Air-sensitive, requires higher catalyst loading, can be sluggish for challenging substrates. |
| Pd(OAc)₂ / Ligand | Suzuki, Heck, Buchwald-Hartwig | Buchwald-type phosphines (SPhos, XPhos), Xantphos | Toluene/DMF, Base (K₃PO₄, Cs₂CO₃), RT to 100 °C | Highly active, broad substrate scope, lower catalyst loadings. Ligand choice allows fine-tuning. | Requires separate purchase of ligand, optimization may be needed. |
| PdCl₂(dppf) | Suzuki, Negishi | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | DME/THF, Base (aq. Na₂CO₃), 80-100 °C | Robust, air-stable precursor. Excellent for Suzuki couplings. | Less effective for some other coupling types compared to specialized ligand systems. |
Field-Proven Experimental Protocol: C2-Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for the Suzuki coupling of 2-chloroindoles.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Navigating Regioselectivity in C-H Functionalization
While C2-coupling is predictable, functionalizing the C4-C7 positions of the indole's benzene ring presents a significant challenge in controlling regioselectivity.[6][7][8] Here, the choice between palladium and copper catalysis is dictated by the desired site of functionalization.
Strategic Rationale: Directing Group Effects
The C3-acyl group on our substrate is key. In many transition-metal-catalyzed C-H functionalization reactions, such carbonyl groups can act as directing groups, forming a chelate with the metal center and bringing the catalyst into proximity with a specific C-H bond.
-
Palladium Catalysis: Often favors C-H activation at the C4 position via a 6-membered palladacycle intermediate.
-
Copper Catalysis: Recent studies have shown that copper-carbene species can favor functionalization at the more remote C5 position for indoles bearing C3-carbonyl functionalities.[9][10][11][12] This is a synthetically valuable strategy as C5-substituted indoles are common motifs in bioactive molecules.
Caption: Competing regiochemical outcomes in C-H functionalization.
Head-to-Head Comparison: Palladium vs. Copper for C-H Functionalization
| Feature | Palladium-Catalyzed System | Copper-Catalyzed System |
| Primary Target Site | C4-Position (via chelation-assistance) | C5-Position (with C3-carbonyl substrates)[9][11] |
| Typical Reaction | C-H Arylation, Olefination | C-H Alkylation (using diazo compounds) |
| Catalyst/Reagents | Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃) | Cu(OAc)₂, Cu(acac)₂, Carbene precursor (e.g., α-diazomalonates)[12][13] |
| Mechanism | Concerted Metalation-Deprotonation | Copper-carbene formation followed by C-H insertion |
| Key Advantage | High selectivity for the ortho-position relative to the directing group. | Access to the synthetically challenging C5 position.[10] |
| Consideration | May require high temperatures and strong oxidants. | Requires handling of potentially unstable diazo compounds. |
Field-Proven Experimental Protocol: Copper-Catalyzed C5-H Alkylation
This protocol is based on methodologies developed for the C5-alkylation of indoles with C3-carbonyl groups using diazomalonates.[9][11][12]
-
Reaction Setup: In a vial, dissolve this compound (1.0 equiv) and the copper catalyst, such as Cu(OAc)₂ (0.1 equiv), in a suitable solvent (e.g., dichloroethane).
-
Reagent Addition: Slowly add a solution of the α-diazomalonate (1.5 equiv) in the same solvent to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by adding a few drops of acetic acid. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the C5-alkylated product.
Conclusion and Strategic Recommendations
The rational functionalization of This compound is eminently achievable through the careful selection of a catalytic system.
-
For derivatization at the C2-position: Palladium catalysis is the method of choice. A robust system like PdCl₂(dppf) is an excellent starting point for Suzuki couplings, while a more tunable system like Pd(OAc)₂ with a Buchwald-type ligand (e.g., SPhos) offers higher activity for a broader range of cross-coupling reactions.
-
For C-H functionalization of the benzene ring: The desired regiochemistry is the deciding factor. To target the C4-position , a palladium-catalyzed approach leveraging the directing capacity of the C3-acyl group should be explored. To achieve selective functionalization at the synthetically valuable C5-position , a copper-catalyzed system using a diazo reagent as the coupling partner is the most promising strategy based on current literature.[9][10][11]
This guide provides a framework for decision-making, grounded in mechanistic understanding and data from analogous systems. As always, the optimal conditions for this specific substrate must be determined empirically, but the principles and protocols outlined herein offer a scientifically sound and efficient starting point for discovery.
References
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Johansen, M. B., & Kerr, M. A. (2008). Direct Functionalization of Indoles: Copper-Catalyzed Malonyl Carbenoid Insertions. Organic Letters. [Link]
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Name not available. (2025). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. RSC Publishing. [Link]
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Name not available. (2025). Copper Catalyst Enables Affordable Functionalization of Indole Drugs at C5 Position. Chiba University. [Link]
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Name not available. (2025). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science (RSC Publishing). [Link]
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Name not available. (2025). (PDF) Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. ResearchGate. [Link]
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Name not available. (Date not available). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters - ACS Publications. [Link]
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Name not available. (Date not available). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
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Name not available. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]
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Name not available. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. ACS Catalysis. [Link]
-
Name not available. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
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Name not available. (Date not available). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Name not available. (Date not available). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
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Name not available. (Date not available). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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Name not available. (Date not available). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]
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Name not available. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
For the diligent researcher navigating the complexities of novel compound synthesis, the journey doesn't end upon successful characterization. The responsible management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole, a compound featuring a unique combination of functional groups that necessitate a cautious and informed approach to its disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a thorough understanding of its constituent parts—a Boc-protected amine, a halogenated indole core, and an ethoxycarbonyl-acetyl moiety—allows for the formulation of a robust and safe disposal plan.
Understanding the Hazard Profile: A Sum of its Parts
The disposal procedure for any chemical is dictated by its inherent hazards. Let's dissect the structure of this compound to appreciate the potential risks and the rationale behind the recommended disposal protocol.
-
Halogenated Organic Compound: The presence of a chlorine atom on the indole ring places this compound in the category of halogenated organic waste.[1][2][3] Halogenated solvents and compounds are often subject to stricter disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts upon improper incineration.[3] Therefore, it is imperative to segregate this waste from non-halogenated streams to prevent cross-contamination and ensure it undergoes the appropriate specialized disposal process.[2][3][4]
-
tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile protecting group.[5][6] While generally stable under neutral and basic conditions, contact with strong acids will cleave the Boc group, generating tert-butyl cation and carbon dioxide.[7] This reactivity underscores the importance of avoiding contact with acidic waste streams during collection and storage.
-
Indole Core: Indole and its derivatives are a ubiquitous class of heterocyclic compounds with diverse biological activities. While the specific toxicity of this substituted indole is likely not fully characterized, it is prudent to handle it as a potentially bioactive and hazardous substance.
-
Ethoxycarbonyl-acetyl Moiety: This functional group does not present extraordinary hazards but contributes to the overall chemical nature of the compound. As with many organic esters, it should be handled with care to avoid inhalation or skin contact.[8]
Based on this analysis, this compound should be treated as a hazardous, halogenated organic solid waste .
Quantitative Data Summary
While specific quantitative data for this novel compound is unavailable, the table below provides general guidelines for handling and disposal based on its chemical class.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous, Halogenated Organic Waste | Presence of a chlorinated indole ring. |
| Segregation | Must be kept separate from non-halogenated and acidic waste. | To comply with regulations for halogenated waste and prevent acid-catalyzed deprotection of the Boc group.[2][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | To prevent skin and eye contact with a potentially hazardous chemical. |
| Storage | In a clearly labeled, sealed, and compatible container in a well-ventilated area. | To prevent accidental release and ensure proper identification for disposal.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves. If there is a risk of generating dust, work in a fume hood and consider respiratory protection.
-
Ventilation: Handle the solid compound and prepare the waste container within a certified chemical fume hood to minimize inhalation exposure.[1]
Waste Container Preparation and Labeling
-
Container Selection: Choose a robust, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).
-
Labeling: Immediately label the waste container as "HALOGENATED ORGANIC WASTE" and list the full chemical name: "this compound". Include the date and your name/lab information. Accurate labeling is crucial for proper disposal by your institution's environmental health and safety (EHS) office.[2]
Waste Collection
-
Solid Waste: Carefully transfer the solid this compound into the prepared, labeled waste container using a clean spatula. Avoid creating dust.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, should also be placed in the same halogenated waste container.
-
Rinsate: If rinsing glassware that contained the compound, use a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). The resulting rinsate is now also considered halogenated waste and should be collected in a separate, appropriately labeled "HALOGENATED ORGANIC LIQUID WASTE" container. Do not pour the rinsate down the drain. [1]
Storage and Segregation
-
Secure Storage: Tightly seal the waste container and store it in a designated satellite accumulation area for hazardous waste.[3]
-
Segregation: Ensure the container is stored separately from incompatible waste streams, particularly acidic and non-halogenated waste.[2][4]
Disposal Request
-
Contact EHS: Once the waste container is full or you have completed your work with the compound, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. The principles outlined here—understanding the chemical nature of the waste, proper segregation, and adherence to institutional protocols—are fundamental to a strong laboratory safety culture.
References
- Benchchem. Proper Disposal of Boc-Arg(Boc)2-OH: A Guide for Laboratory Professionals.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Washington State University. Halogenated Solvents.
- European Patent Office. Deprotection of N-BOC compounds.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- TCI Chemicals. SAFETY DATA SHEET.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
- Merck Millipore. SAFETY DATA SHEET.
- LookChem. Cas 963-69-9,5-(2-ETHOXYCARBONYL-ACETYL).
- LookChem. Ethyl, 2-[(ethoxycarbonyl)oxy]- (9CI) Safety Data Sheets(SDS).
- PubChem. Ethyl ((ethoxycarbonyl)oxy)acetate.
- Royal Society of Chemistry. Replacing halogenated solvents by a butyl acetate solution of bisphenol S in the transformations of indoles.
- J&K Scientific. BOC Protection and Deprotection.
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
- Temple University. Halogenated Solvents in Laboratories.
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A Senior Application Scientist's Guide to Handling 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole
This document provides a detailed technical guide for the safe handling, use, and disposal of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole. As specific safety and toxicological data for this compound are not extensively published, this guide is built upon a foundation of chemical structure analysis and data extrapolated from analogous compounds, including chlorinated indoles and N-Boc protected indoles. It is imperative that researchers supplement this guide with a thorough, experiment-specific risk assessment.
Hazard Identification and Risk Assessment: A Structural Approach
The potential hazards of this compound are best understood by dissecting its molecular structure. The risk profile is a composite of the hazards associated with its core functional groups.
-
N-Boc-Protected Indole Core : The N-tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a common feature in synthetic chemistry. Data for the parent compound, 1-Boc-indole, indicates it is a skin, eye, and respiratory irritant.[1][2]
-
Chlorinated Heterocycle : The presence of a chlorine atom at the 2-position places this compound in the category of halogenated organic compounds.[3] Such compounds warrant careful handling due to potential toxicity and specific disposal requirements to prevent environmental persistence.[4][5]
-
Ethoxycarbonyl-acetyl Moiety : This beta-keto ester functional group is a common synthetic handle and does not typically introduce acute hazards beyond those of the parent molecule.
Based on these structural components, an extrapolated Globally Harmonized System (GHS) classification is proposed.
Table 1: Extrapolated GHS Hazard Classification
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Source Analogue |
|---|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | 1-Boc-Indole[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | 1-Boc-Indole[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | 1-Boc-Indole[1][2] |
| Acute Toxicity, Oral (Assumed) | Category 4 | Warning | H302: Harmful if swallowed | Chlorinated Indoles[3][6] |
Caption: Relationship between the compound's structural features and its anticipated hazards.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye & Face | Chemical safety goggles (ANSI Z87.1 certified)[7][8] | Protects against splashes and dust. A face shield should be worn over goggles when handling larger quantities (>25g) or if there is a significant splash risk.[9] |
| Hand | Disposable Nitrile Gloves (minimum)[7][9] | Provides protection against incidental contact. For prolonged handling or immersion, use thicker, chemical-resistant gloves. Always double-glove. Inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[2] |
| Body | Full-sleeved Laboratory Coat[3][8] | Prevents skin contact with clothing. Ensure the coat is fully buttoned. |
| Footwear | Closed-toe shoes[7][8] | Protects feet from spills. Sandals or perforated shoes are never appropriate in a laboratory setting. |
| Respiratory | Not required for small quantities in a fume hood. | All handling of the solid or solutions should be performed in a certified chemical fume hood to mitigate respiratory exposure.[3][4] If a fume hood is unavailable or engineering controls are insufficient, a respirator (e.g., N95 for dust or an organic vapor cartridge for solutions) may be required after a formal risk assessment. |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Safe Handling Workflow
The following protocol outlines the essential steps for safely handling the compound during routine laboratory operations.
-
Preparation : Before handling the compound, ensure a certified chemical fume hood is operational.[3] Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Donning PPE : Put on all required PPE as detailed in Table 2. This includes a lab coat, safety goggles, and double nitrile gloves.
-
Weighing and Transfer :
-
During Reaction :
-
Keep all reactions involving this compound within the fume hood.
-
Clearly label all vessels containing the compound.
-
-
Post-Reaction and Cleanup :
-
Quench reactions and perform workups within the fume hood.
-
Decontaminate all glassware and equipment that came into contact with the compound before removing it from the fume hood.
-
Segregate all waste as described in the disposal plan below.
-
-
Doffing PPE : Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]
Caption: A standard operational workflow for handling the target compound.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Wearing appropriate PPE, carefully sweep or scoop the material into a sealed, labeled container for hazardous waste disposal.[3] Avoid generating dust. Ventilate the area.
Waste Disposal Plan
Proper waste segregation is critical. As a chlorinated organic compound, this material and any items contaminated with it must not be disposed of in standard waste streams.
-
Identify Waste Streams : Prepare designated, clearly labeled waste containers before starting work. You will need:
-
Halogenated Organic Liquid Waste : For all solutions containing the compound.[4]
-
Halogenated Organic Solid Waste : For unused solid compound, contaminated spill cleanup materials, and contaminated disposables (e.g., weigh boats, gloves, paper towels).
-
-
Segregation :
-
Container Management : Keep waste containers closed when not in use. Store them in a secondary containment bin within a ventilated area (like a fume hood).
-
Final Disposal : Dispose of all waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[3] Halogenated wastes are typically disposed of via high-temperature incineration.[11][12]
Caption: Decision tree for proper waste segregation.
References
- An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole. Benchchem.
- Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Laboratory chemical waste. Water Corporation.
- Laboratory chemical waste disposal guidelines. University of Otago.
- 1-(Tert-butoxycarbonyl)indole Safety and Hazards. PubChem, NIH.
- Protective Gear. Organic Chemistry at CU Boulder.
- 1-BOC-INDOLE - Safety Data Sheet. ChemicalBook.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno.
- Proper Protective Equipment. Chemistry LibreTexts.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
